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  • Product: 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide
  • CAS: 1116339-62-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, a heterocyclic compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The narrative elucidates the strategic rationale behind the chosen multi-step synthesis, beginning with the construction of the core quinoline scaffold via a cyclocondensation reaction, followed by functional group transformations to yield the final carbohydrazide. Each step is detailed with a comprehensive experimental protocol, mechanistic insights, and process optimization considerations, tailored for researchers and professionals in pharmaceutical development.

Strategic Overview: A Retrosynthetic Approach

The synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide (III) is most logically approached by disconnecting the carbohydrazide functional group. This reveals that the immediate precursor is an ester, specifically Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate (II). This ester can be readily synthesized from its corresponding carboxylic acid, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (I). The central challenge, therefore, lies in the efficient construction of this substituted quinoline-2-carboxylic acid core from commercially available starting materials. A plausible and effective strategy involves a cyclocondensation reaction analogous to established quinoline syntheses, utilizing 4-fluoroaniline and a trifluoromethyl-containing β-ketoester.

G cluster_main Retrosynthetic Pathway target Target Molecule 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide (III) ester Ester Intermediate Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate (II) target->ester Hydrazinolysis acid Carboxylic Acid Core 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (I) ester->acid Esterification precursors Starting Materials 4-Fluoroaniline + Ethyl 4,4,4-trifluoroacetoacetate acid->precursors Cyclocondensation G cluster_mech Mechanism: Quinoline Core Formation A 4-Fluoroaniline + Ethyl 4,4,4-trifluoroacetoacetate B Enamine Intermediate (via Nucleophilic Addition-Elimination) A->B C Protonated Enamine B->C H+ D Intramolecular Cyclization (Electrophilic Attack) C->D E Dihydroquinoline Intermediate D->E F Aromatization (Dehydration) E->F G Product 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylate F->G

Caption: Simplified mechanism for quinoline ring formation.

Experimental Protocol: Synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (I)

This protocol outlines the synthesis of the carboxylic acid intermediate, which is a stable, isolatable solid.

  • Reagent Charging: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-fluoroaniline (1.0 eq).

  • Reaction Initiation: To the stirred aniline, slowly add a mixture of ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) and pyruvic acid (1.1 eq).

  • Cyclization: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature. Pour the reaction mass into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Purification: The precipitated crude product is collected by filtration, washed with cold water, and then recrystallized from ethanol to yield pure 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid as a grey solid. [1]

Data Summary: Reagents and Conditions for Step I
Reagent/ParameterMolar Eq.Molecular Weight ( g/mol )CAS NumberNotes
4-Fluoroaniline1.0111.12371-40-4Starting material. [1]
Ethyl 4,4,4-trifluoroacetoacetate1.1184.11372-31-6Provides CF₃ and ester groups. [1]
Pyruvic Acid1.188.06127-17-3Serves as the source for C2 and the carboxylic acid.
Solvent---Typically run neat or in a high-boiling solvent.
Temperature---110-120 °C
Reaction Time---4-6 hours
Expected Yield---70-80%
Product M.P.-259.16596845-42-0168-171 °C (decomposition). [1]

Part II: Esterification to Ethyl Ester Intermediate

For the subsequent reaction with hydrazine, the carboxylic acid (I) is converted to its corresponding ethyl ester (II). This is a standard Fischer esterification, which proceeds under acidic conditions and is driven to completion by removing the water formed during the reaction.

Experimental Protocol: Synthesis of Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate (II)
  • Reaction Setup: Suspend 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (I) (1.0 eq) in absolute ethanol (10-15 volumes).

  • Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 8-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Part III: Hydrazinolysis to Final Product

The final step involves the conversion of the ethyl ester (II) into the target carbohydrazide (III). This is achieved through a nucleophilic acyl substitution reaction with hydrazine hydrate. This reaction is generally high-yielding and clean. [2][3]

Experimental Protocol: Synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide (III)
  • Reaction Setup: Dissolve ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate (II) (1.0 eq) in ethanol (10 volumes) in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux for 4-8 hours. The formation of a precipitate often indicates product formation.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The solid product will precipitate out.

  • Purification: Collect the solid by filtration, wash thoroughly with cold ethanol to remove any unreacted starting material and excess hydrazine, and dry under vacuum to afford the final product, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. [4]

Data Summary: Reagents and Conditions for Step III
Reagent/ParameterMolar Eq.Molecular Weight ( g/mol )CAS NumberNotes
Ethyl Ester (II)1.0287.211116339-58-2Starting intermediate. [5]
Hydrazine Hydrate3.0-5.050.067803-57-8Nucleophile.
Solvent---Ethanol
Temperature---Reflux (approx. 78 °C)
Reaction Time---4-8 hours
Product CAS-273.181116339-62-8Final product. [4]

Overall Synthesis Workflow

The complete, validated pathway provides a reliable method for the production of the target molecule from basic starting materials.

Caption: Complete synthesis pathway from precursors to final product.

Conclusion

The synthesis pathway detailed herein provides a clear, reproducible, and scalable method for obtaining 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. By leveraging a robust Pfitzinger-type cyclocondensation to build the quinoline core, followed by standard, high-efficiency functional group manipulations, this guide offers a self-validating system for producing this valuable chemical intermediate for research and development in the pharmaceutical industry.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Slideshare. Organic Name Reaction With Their Respective Mechanism. [Link]

  • ResearchGate. Friedlander synthesis of quinoline derivatives. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • JOCPR. Application of pfitzinger reaction in. [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

  • ResearchGate. ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. [Link]

  • PubMed Central. 6-(trifluoromethyl)furo[3,2-c]quinoline-2-carboxylate. [Link]

  • ResearchGate. Synthesis of 3-R-6-R'-Quinoline-4-carboxylates and Their Reactions with Hydrazine Hydrate. [Link]

  • RSC Publishing. Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. [Link]

  • PrepChem.com. Synthesis of ethyl 6-trifluoromethyl-4-hydroxy-3-quinoline-carboxylate. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • Digital Repository of University of Baghdad. Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, ‎Antibacterial, antifungal activities, and POM studies for the Identification of the Pharmacophore ‎Sites. [Link]

  • PMC. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]

  • PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

  • PubMed. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. [Link]

  • ResearchGate. Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. [Link]

  • NIH. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery In the landscape of contemporary drug discovery and development, the adage "form follows function" finds a profound resonance in the physicoc...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage "form follows function" finds a profound resonance in the physicochemical characteristics of a candidate molecule. These intrinsic properties are the bedrock upon which a molecule's pharmacokinetic and pharmacodynamic profiles are built, governing its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2][3] A comprehensive understanding of a compound's physicochemical attributes is, therefore, not merely an academic exercise but a critical determinant of its ultimate success as a therapeutic agent.[4][5] This guide provides an in-depth technical exploration of the core physicochemical properties of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, a heterocyclic compound of interest, outlining the rationale and methodologies for its thorough characterization.

Quinoline scaffolds are a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8] The incorporation of a carbohydrazide moiety can further enhance biological activity through various molecular interactions.[9][10] The specific substitutions on the quinoline ring of the title compound—a fluorine atom at the 6-position and a trifluoromethyl group at the 4-position—are anticipated to significantly modulate its electronic and lipophilic character, thereby influencing its overall physicochemical and biological profile.

This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for the physicochemical evaluation of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. It moves beyond a simple listing of properties to explain the causality behind experimental choices and to provide actionable, step-by-step protocols for their determination.

Molecular Identity and Structural Elucidation

A foundational step in the characterization of any novel compound is the unambiguous confirmation of its chemical structure. For 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, a multi-pronged analytical approach is essential for unequivocal structural verification.

Table 1: Core Molecular Identifiers

PropertyValueSource
IUPAC Name 6-fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazideChemspace
CAS Number 1116339-62-8[11]
Molecular Formula C₁₁H₇F₄N₃O[12]
Molecular Weight 273.19 g/mol [12]
Canonical SMILES NNC(=O)c1nc2ccc(cc2c(c1)C(F)(F)F)F[11]
Spectroscopic Characterization Workflow

A logical workflow for the initial spectroscopic analysis ensures a comprehensive and efficient structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR 1H, 13C, 19F NMR Purification->NMR Purity >95% MS High-Resolution Mass Spectrometry NMR->MS Provisional Structure FTIR FT-IR Spectroscopy MS->FTIR Elemental Composition UVVis UV-Vis Spectroscopy FTIR->UVVis Functional Groups Confirmed_Structure Confirmed Structure UVVis->Confirmed_Structure Chromophoric System

Caption: Workflow for the structural elucidation of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide.

Experimental Protocols for Structural Elucidation

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework, the fluorine environments, and the connectivity of atoms within the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H NMR spectra to identify the number and integration of protons, their chemical shifts, and coupling patterns.

    • Acquire ¹³C NMR spectra to determine the number of unique carbon environments.

    • Acquire ¹⁹F NMR spectra to characterize the trifluoromethyl group and the fluorine atom on the quinoline ring.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons, confirming the overall structure.

1.2.2. High-Resolution Mass Spectrometry (HRMS)

  • Rationale: HRMS provides an extremely accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the solution into an HRMS instrument (e.g., ESI-TOF, Orbitrap).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Compare the experimentally determined monoisotopic mass with the theoretical mass calculated for the molecular formula C₁₁H₇F₄N₃O. The mass error should be less than 5 ppm.

Core Physicochemical Properties

The following properties are fundamental to understanding the drug-like potential of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide.

Table 2: Key Physicochemical Properties (Predicted and Experimental)

PropertyPredicted ValueExperimental ProtocolRationale
Melting Point (°C) N/ACapillary Melting PointPurity and solid-state stability indicator.
Aqueous Solubility (µg/mL) LowShake-flask or Potentiometric TitrationCrucial for oral absorption and formulation.
LogP (Octanol/Water) ~2.5-3.5Shake-flask or HPLCMeasures lipophilicity, affecting permeability and metabolism.
pKa Basic: ~2-3 (quinoline N)Acidic: ~11-12 (hydrazide NH)UV-metric or Potentiometric TitrationDetermines ionization state at physiological pH, impacting solubility and target binding.
Chemical Stability ModerateHPLC-based degradation studiesAssesses stability under various stress conditions (pH, light, temperature).
Methodologies for Physicochemical Profiling

2.1.1. Determination of Aqueous Solubility

  • Rationale: Aqueous solubility is a critical factor for oral bioavailability.[3][4] Poor solubility can lead to low absorption and erratic in vivo performance.

  • Protocol (Shake-Flask Method):

    • Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

2.1.2. Lipophilicity (LogP) Measurement

  • Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, influences a molecule's ability to cross biological membranes.[4]

  • Protocol (HPLC Method):

    • Prepare a mobile phase of varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water.

    • Inject a solution of the compound onto a reverse-phase HPLC column (e.g., C18).

    • Measure the retention time at each mobile phase composition.

    • Calculate the capacity factor (k') for each run.

    • Extrapolate the logarithm of the capacity factor to 100% aqueous mobile phase to determine the LogP value. A calibration curve with compounds of known LogP values should be used for validation.

2.1.3. Ionization Constant (pKa) Determination

  • Rationale: The pKa value(s) of a molecule dictate its ionization state at a given pH.[4] This is crucial as the charge of a molecule affects its solubility, permeability, and interaction with biological targets.

  • Protocol (UV-metric Titration):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffers with a range of pH values (e.g., pH 2 to 12).

    • Add a small aliquot of the stock solution to each buffer.

    • Measure the UV-Vis absorbance spectrum for each solution.

    • Plot the absorbance at a specific wavelength (where the neutral and ionized forms have different absorbances) against pH.

    • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

G cluster_0 Physicochemical Property cluster_1 Impact on ADMET Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Excretion Excretion Solubility->Excretion Lipophilicity Lipophilicity (LogP) Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism Ionization Ionization (pKa) Ionization->Absorption Target_Binding Target Binding Ionization->Target_Binding

Caption: Interplay between core physicochemical properties and ADMET profile.

Potential Biological Relevance

While this guide focuses on physicochemical properties, it is pertinent to contextualize their importance within the potential biological applications of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] The carbohydrazide moiety is also a common feature in many biologically active compounds.[9][10] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate electronic properties and membrane permeability. The characterization of the physicochemical properties detailed in this guide is a critical first step in exploring the therapeutic potential of this molecule. For instance, understanding its solubility and lipophilicity will be paramount in designing effective delivery systems and predicting its behavior in vivo.

Conclusion

The systematic and thorough physicochemical characterization of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide is an indispensable prerequisite for its advancement as a potential therapeutic candidate. The methodologies and rationale presented in this guide provide a comprehensive framework for obtaining high-quality, reproducible data that will be instrumental in making informed decisions throughout the drug discovery and development process. By investing in a deep understanding of these fundamental properties, researchers can de-risk their programs and increase the probability of translating a promising molecule into a successful therapeutic.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015).
  • Anna, V. A., & Kyriakos, T. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 6(1), 1-15.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • BioPharmaSpec. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • A2B Chem. (n.d.). 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide [CAS: 1116339-62-8].
  • LookChem. (2023, December 13). What are the physicochemical properties of drug?.
  • Chemsrc. (2025, August 20). 6-fluoro-2-methylquinoline-4-carbohydrazide.
  • Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
  • ChemicalBook. (n.d.). 6-FLUORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE CAS 31009-34-4.
  • CymitQuimica. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
  • Fluorochem. (n.d.). 6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE-4-CARBOXYLIC ACID.
  • El-Sayed, N. N. E., et al. (2021). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 11(53), 33457-33472.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • Desai, N. C., et al. (2014). Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3- carbohydrazide and 1,3,4-oxadiazoles. Journal of the Serbian Chemical Society, 79(10), 1193-1205.
  • Chemspace. (n.d.). 6-fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide.
  • Patel, R. B., et al. (2012). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. Journal of Chemical and Pharmaceutical Research, 4(1), 378-384.
  • ResearchGate. (n.d.).
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • Bentham Science. (n.d.).
  • Khan, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.
  • Beilstein Journals. (2021, December 1).
  • MDPI. (2021). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 26(15), 4485.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (n.d.). Synthesis of quinoline derivatives as diabetic II inhibitors and molecular docking studies.

Sources

Foundational

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide CAS number 1116339-62-8

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Exploratory

The Multifaceted Biological Activities of Quinoline Carbohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The quinoline nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with a remarkable breadth of pharmacological activities. When conjugated with the versatile carbohydrazide moiety, the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with a remarkable breadth of pharmacological activities. When conjugated with the versatile carbohydrazide moiety, the resulting quinoline carbohydrazide scaffold emerges as a privileged structure with significant therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by these derivatives, including their anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and antimalarial properties. We will delve into the synthetic strategies employed to generate these compounds, analyze their structure-activity relationships, and elucidate their mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of quinoline carbohydrazide derivatives in their research endeavors.

Introduction: The Quinoline Carbohydrazide Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological functions.[1][2][3][4][5][6][7][8] Its rigid, planar structure and ability to intercalate with DNA and interact with various enzymatic active sites make it a valuable pharmacophore.[4] The carbohydrazide group (-CONHNH2) is a versatile linker and a key structural element in many biologically active molecules, known for its ability to form stable hydrazone derivatives and coordinate with metal ions.[9]

The amalgamation of these two pharmacophores into the quinoline carbohydrazide scaffold creates a unique molecular architecture with enhanced biological potential. The carbohydrazide moiety not only serves as a linker for further molecular elaboration but also actively participates in target binding through hydrogen bonding and chelation. This guide will systematically explore the diverse therapeutic avenues of this promising class of compounds.

Synthetic Strategies: Crafting Quinoline Carbohydrazide Derivatives

The synthesis of quinoline carbohydrazide derivatives typically involves a multi-step process, commencing with the construction of the quinoline core, followed by the introduction and derivatization of the carbohydrazide side chain.

A common synthetic route involves the conversion of a quinoline carboxylic acid or its ester derivative to the corresponding carbohydrazide. For instance, quinoline-3-carbohydrazide can be synthesized by refluxing ethyl-3-quinoline carboxylate with hydrazine hydrate.[10] Similarly, 2-methylquinoline-3-carbohydrazide is prepared by reacting the corresponding quinoline ester with an excess of hydrazine hydrate in ethanol.[11]

Further derivatization of the terminal amine of the carbohydrazide group, often through condensation with various aldehydes and ketones, yields a diverse library of Schiff bases (N'-arylidene derivatives).[10][12] One-pot, multi-component reactions have also been developed for the efficient synthesis of functionalized quinoline carbohydrazide derivatives.[13]

Experimental Protocol: General Synthesis of Quinoline-4-Carbohydrazide Schiff Bases[13]
  • Synthesis of Quinoline-4-Carbohydrazide Intermediate:

    • Dissolve the starting quinoline-4-carboxylic acid ester in a suitable solvent such as ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

    • Cool the reaction mixture to room temperature to allow the precipitation of the quinoline-4-carbohydrazide.

    • Filter the precipitate, wash with cold ethanol, and dry to obtain the pure intermediate.

  • Synthesis of Schiff Base Derivatives (6a-o):

    • Suspend the quinoline-4-carbohydrazide intermediate in ethanol.

    • Add an equimolar amount of the desired aromatic aldehyde.

    • Add a catalytic amount of a suitable acid or base if required.

    • Reflux the mixture for an appropriate time, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture. The Schiff base product will precipitate out of the solution.

    • Filter the solid, wash with ethanol, and recrystallize from a suitable solvent to obtain the pure product.

    • Characterize the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass spectrometry.[12]

Anticancer Activity: A Prominent Therapeutic Application

Quinoline carbohydrazide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action.[14][15]

Mechanism of Action

The anticancer effects of these derivatives are multifaceted and include:

  • Induction of Apoptosis: Many quinoline-based compounds, including carbohydrazide derivatives, trigger programmed cell death in cancer cells.[14][16] This is often mediated through caspase-dependent pathways.[16]

  • Cell Cycle Arrest: Certain derivatives have been shown to arrest the cell cycle at specific checkpoints, thereby inhibiting cancer cell proliferation. For example, some quinoline hydrazides induce G1 cell cycle arrest.[14]

  • Inhibition of Key Enzymes: These compounds can target and inhibit enzymes crucial for cancer progression, such as protein kinases (e.g., Pim-1 kinase, EGFR-TK) and topoisomerases.[4][15][17][18]

  • DNA Intercalation: The planar quinoline ring can intercalate between DNA base pairs, disrupting DNA replication and transcription in cancer cells.[4][14]

  • Targeting Cancer Stem Cells (CSCs): Some derivatives have shown activity against cancer stem cells, which are believed to be responsible for tumor initiation, metastasis, and recurrence.[16][19]

Logical Diagram: Anticancer Mechanisms of Quinoline Carbohydrazide Derivatives

QC Quinoline Carbohydrazide Derivatives Apoptosis Induction of Apoptosis QC->Apoptosis CCA Cell Cycle Arrest (e.g., G1 Phase) QC->CCA Enzyme Enzyme Inhibition QC->Enzyme DNA DNA Intercalation QC->DNA CSC Targeting Cancer Stem Cells QC->CSC Viability Reduced Cancer Cell Viability Apoptosis->Viability Proliferation Inhibition of Cancer Cell Proliferation CCA->Proliferation Enzyme->Proliferation DNA->Proliferation CSC->Viability Proliferation->Viability

Caption: Key anticancer mechanisms of quinoline carbohydrazide derivatives.

In Vitro Anticancer Activity

Numerous studies have evaluated the cytotoxic effects of quinoline carbohydrazide derivatives against various cancer cell lines.

Compound/Derivative SeriesCancer Cell Line(s)Reported Activity (IC₅₀)Reference
(E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide analogsSH-SY5Y, Kelly (neuroblastoma); MDA-MB-231, MCF-7 (breast)Micromolar potency[14]
Quinoline-based mono- and bis-(thio)carbohydrazonesTHP-1 (leukemia), AsPC-1 (pancreatic)Superior pro-apoptotic activity for thiocarbohydrazones[16][19]
2-(quinoline-4-carbonyl)hydrazide-acrylamide hybridsMCF-7 (breast)2.71 - 5.94 µM[17]
Quinoline-based dihydrazone derivativesBGC-823 (gastric), BEL-7402 (hepatoma), MCF-7 (breast), A549 (lung)7.01 - 34.32 µM[20]

Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline carbohydrazide scaffold has also been extensively investigated for its antimicrobial properties, demonstrating efficacy against a broad spectrum of bacteria and fungi.[9][12][21][22][23]

Antibacterial Activity

Derivatives of quinoline carbohydrazide have shown promising activity against both Gram-positive and Gram-negative bacteria.[24] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, and disruption of the bacterial cell membrane.

A study on newly synthesized fluorine-containing quinoline hybrid Schiff bases (6a–o) revealed good antibacterial activity for several compounds.[12] For example, compound 6a was effective against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 340 µg/mL.[12]

Antifungal Activity

Several quinoline carbohydrazide derivatives have also exhibited potent antifungal activity. In the same study mentioned above, compound 6b was found to be effective against the fungal pathogen Aspergillus niger.[12]

Experimental Workflow: Antimicrobial Screening

start Synthesized Quinoline Carbohydrazide Derivatives prepare Prepare Stock Solutions of Compounds start->prepare mic Determine Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method prepare->mic zone Measure Zone of Inhibition using Agar Disc Diffusion Method prepare->zone culture Culture Bacterial and Fungal Strains culture->mic culture->zone results Record and Analyze MIC values and Zone Diameters mic->results zone->results

Caption: Workflow for evaluating the antimicrobial activity of synthesized compounds.

Anti-inflammatory and Analgesic Activities

Quinoline derivatives have long been recognized for their anti-inflammatory and analgesic properties.[1][2][3][25] The incorporation of a carbohydrazide moiety can further enhance these activities.

Several novel 2-phenylquinoline-4-carboxamide derivatives, synthesized from a 2-phenylquinoline-4-carbohydrazide precursor, were screened for their anti-inflammatory and analgesic effects.[1][2][3] In a carrageenan-induced paw edema test in rats, a standard model for acute inflammation, some of these derivatives showed significant anti-inflammatory activity, comparable to the standard drug diclofenac sodium.[1][2] The analgesic activity was evaluated using the writhing test, which assesses peripheral analgesic effects.[1][2]

The anti-inflammatory mechanism of quinoline derivatives often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[2][26]

Other Notable Biological Activities

Beyond the major activities discussed above, quinoline carbohydrazide derivatives have shown promise in several other therapeutic areas.

  • Antioxidant Activity: Some derivatives have been identified as potent free radical scavengers.[27] Pharmacophore modeling has been used to design and synthesize novel quinoline-3-carbohydrazides with significant antioxidant properties, evaluated through DPPH radical, hydroxyl radical, and superoxide radical scavenging assays.[27]

  • Antiviral Activity: The quinoline scaffold is present in several antiviral drugs, and its carbohydrazide derivatives are also being explored for this purpose.[28][29][30] Studies have investigated their potential against various viruses, including Human Immunodeficiency Virus (HIV), Dengue virus, Zika virus, and Chikungunya virus.[28][31][32] Some N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives have been evaluated for their ability to inhibit HIV-1 replication.[31]

  • Antimalarial Activity: Quinoline-based drugs like chloroquine have been mainstays in malaria treatment.[7][33][34][35] Research into novel quinoline derivatives, including those with carbohydrazide or related functionalities, continues in the search for agents effective against drug-resistant strains of Plasmodium falciparum.[33][36]

Conclusion and Future Perspectives

Quinoline carbohydrazide derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. The wealth of research highlighted in this guide underscores their significant potential across a spectrum of therapeutic areas, most notably in oncology and infectious diseases. The ease of synthesis and the potential for diverse functionalization of the carbohydrazide moiety allow for the creation of large compound libraries for high-throughput screening.

Future research in this field should focus on:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will be crucial for rational drug design.

  • Structure-Activity Relationship (SAR) Elucidation: Comprehensive SAR studies will help in optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

  • Development of Drug Delivery Systems: Formulating these derivatives into advanced drug delivery systems could enhance their bioavailability and therapeutic index.

The continued exploration of the chemical space around the quinoline carbohydrazide core is a promising strategy for the discovery and development of novel therapeutic agents to address unmet medical needs.

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Foundational

Trifluoromethylquinolines: A Technical Guide to Unveiling Therapeutic Targets

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particular...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realms of anti-infective and anticancer therapies. The strategic incorporation of the trifluoromethyl (CF3) group onto this scaffold has ushered in a new era of chemical entities with enhanced biological activity. The unique properties of the CF3 group—its high electronegativity, metabolic stability, and ability to modulate lipophilicity and binding interactions—have proven instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of quinoline-based compounds. This guide provides an in-depth exploration of the known and potential therapeutic targets of trifluoromethylquinolines, offering a valuable resource for researchers and drug development professionals. We will delve into the mechanistic underpinnings of their activity in oncology, infectious diseases, and inflammation, supported by experimental evidence and computational insights.

I. Anticancer Therapeutic Targets of Trifluoromethylquinolines

The multifaceted nature of cancer necessitates a diverse arsenal of therapeutic strategies. Trifluoromethylquinolines have emerged as a promising class of anticancer agents, demonstrating the ability to modulate a range of critical oncogenic pathways.

Inhibition of Pro-Survival Signaling Cascades: The PI3K/Akt/mTOR Axis

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several novel trifluoromethylquinoline derivatives have been synthesized and identified as potent inhibitors of this pathway.[1][2]

Molecular docking studies have suggested that these compounds can effectively bind to the active site of PI3K, a key upstream kinase in this cascade.[1] By inhibiting PI3K, these molecules can prevent the downstream phosphorylation and activation of Akt and mTOR, ultimately leading to the suppression of tumor cell proliferation and survival.[2][3] The PI3K/Akt/mTOR signaling network is intricate, with multiple feedback loops and crosstalk with other pathways. The diagram below illustrates the key components of this pathway and the point of intervention for trifluoromethylquinoline-based inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Trifluoromethylquinoline Trifluoromethylquinoline Inhibitor Trifluoromethylquinoline->PI3K Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of trifluoromethylquinolines.

Disruption of the Cytoskeleton: Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[4] Consequently, agents that interfere with microtubule dynamics are potent anticancer drugs.[5][6][7] A significant number of trifluoromethylquinoline derivatives have been identified as inhibitors of tubulin polymerization.[4][8]

These compounds often act by binding to the colchicine site on β-tubulin, preventing the assembly of microtubules.[4] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, the induction of apoptosis.[4] Furthermore, by targeting the endothelial cells of the tumor vasculature, these compounds can act as vascular disrupting agents (VDAs), leading to a shutdown of blood flow to the tumor.[4]

Experimental Protocol: Tubulin Polymerization Assay

A standard method to assess the inhibitory effect of compounds on tubulin polymerization involves a cell-free in vitro assay.

  • Reagents and Materials:

    • Purified bovine brain tubulin (>99% pure)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP (1 mM)

    • Test compounds (trifluoromethylquinoline derivatives) dissolved in DMSO

    • Positive control (e.g., colchicine)

    • Negative control (DMSO)

    • 96-well microplate reader with temperature control (37°C) and absorbance measurement at 340 nm

  • Procedure:

    • Prepare a solution of tubulin in polymerization buffer on ice.

    • Add the test compounds at various concentrations to the wells of a 96-well plate. Include positive and negative controls.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP and immediately transferring the plate to the microplate reader pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.

    • Calculate the IC50 value for each compound, which represents the concentration required to inhibit tubulin polymerization by 50%.

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

Receptor tyrosine kinases (RTKs) are cell surface receptors that play crucial roles in regulating cell growth, differentiation, and survival.[2] Dysregulation of RTK signaling is a common driver of cancer. Trifluoromethylquinolines have been shown to target several key RTKs, including:

  • c-Met: The hepatocyte growth factor (HGF) receptor, c-Met, is often overexpressed or mutated in various cancers, leading to increased cell motility, invasion, and metastasis.[2][9] Several 3,5,7-trisubstituted quinoline derivatives have been identified as highly potent and selective c-Met inhibitors, with IC50 values in the low nanomolar range.[10]

  • EGFR and VEGFR: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are critical for tumor growth and angiogenesis, respectively.[2][9] Certain trifluoromethyl-containing quinazoline derivatives have demonstrated potent inhibitory activity against both EGFR and VEGFR-2.[8]

The inhibition of these RTKs by trifluoromethylquinolines blocks the downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, thereby attenuating cancer cell proliferation and angiogenesis.[2][9]

Induction of Programmed Cell Death: Apoptosis and Autophagy

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Trifluoromethylquinolines have been shown to induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[11][12][13] This involves the activation of key executioner caspases, such as caspase-3, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[11][12][13]

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or cell death.[14][15][16] Some diarylquinoline compounds, which are structurally related to trifluoromethylquinolines, have been shown to induce autophagy-associated cell death by inhibiting the Akt pathway and increasing reactive oxygen species (ROS).[14] A novel trifluoromethylquinoline derivative has been reported to induce both autophagy and apoptosis in glioblastoma by targeting SGK1 and regulating the mTOR/FOXO3a pathway.[3][17]

The interplay between apoptosis and autophagy in response to trifluoromethylquinoline treatment is a complex area of research that warrants further investigation. The diagram below depicts a simplified workflow for assessing apoptosis induction.

Apoptosis_Assessment_Workflow Start Cancer Cell Culture Treatment Treat with Trifluoromethylquinoline Start->Treatment AnnexinV Annexin V/PI Staining Treatment->AnnexinV WesternBlot Western Blot for Caspase-3, PARP cleavage Treatment->WesternBlot FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry Result1 Quantification of Apoptotic Cells FlowCytometry->Result1 Result2 Assessment of Apoptotic Markers WesternBlot->Result2

Figure 2: Experimental workflow for the assessment of apoptosis induction by trifluoromethylquinolines.

II. Anti-Infective Therapeutic Targets of Trifluoromethylquinolines

The quinoline scaffold is historically renowned for its anti-infective properties, most notably in the fight against malaria. The addition of the trifluoromethyl group has expanded the spectrum of activity to include other parasites and viruses.

Antiviral Activity

The emergence of new and re-emerging viral diseases necessitates the development of novel antiviral agents. Trifluoromethylquinolines have shown promise in this area, particularly against the Zika virus (ZIKV).[18] 2,8-bis(trifluoromethyl)quinoline derivatives have been shown to inhibit ZIKV replication in vitro, with some compounds exhibiting activity comparable to the known antimalarial drug mefloquine, which also possesses antiviral properties.[18][19] The precise molecular targets within the viral replication cycle are still under investigation, but the inhibition of viral RNA synthesis is a likely mechanism.[20] The ability of some of these compounds to cross the blood-brain barrier is a significant advantage for treating neurotropic viruses like ZIKV.[19]

Antiparasitic Activity

Trifluoromethylquinolines have demonstrated potent activity against a range of protozoan parasites:

  • Plasmodium falciparum (Malaria): New hybrid trifluoromethylquinolines have been developed as antiplasmodial agents, with some showing higher potency than chloroquine against resistant strains.[21][22] The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole, leading to the accumulation of toxic free heme.

  • Trichomonas vaginalis: This parasite is responsible for the common sexually transmitted infection trichomoniasis. 2,8-bis(trifluoromethyl) quinoline analogs have shown in vitro trichomonacidal activity.[19][23]

  • Toxoplasma gondii: The causative agent of toxoplasmosis, this parasite can cause severe illness in immunocompromised individuals. Quinolone-coumarin hybrids have shown potential as anti-Toxoplasma agents.[24]

The development of new antiparasitic drugs is a global health priority due to the widespread emergence of drug resistance.[25][26] Trifluoromethylquinolines represent a promising chemical scaffold for the discovery of novel antiparasitic agents with improved efficacy and resistance profiles.

III. Anti-Inflammatory Therapeutic Targets of Trifluoromethylquinolines

Chronic inflammation is a key contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Some 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties.[27]

Certain compounds have demonstrated anti-inflammatory activity comparable to that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin in preclinical models.[27] A proposed mechanism for some of these derivatives is the release of nitric oxide (NO), which can have vasodilatory and gastroprotective effects, potentially reducing the ulcerogenic side effects commonly associated with NSAIDs.[27] The direct molecular targets for the anti-inflammatory effects of trifluoromethylquinolines are an active area of investigation, with potential modulation of key inflammatory mediators such as cyclooxygenases (COX) and nuclear factor-kappa B (NF-κB) being plausible mechanisms.[28][29]

IV. Future Perspectives and Conclusion

Trifluoromethylquinolines represent a versatile and highly promising class of compounds with a broad spectrum of therapeutic potential. Their ability to interact with a diverse range of biological targets underscores the value of the trifluoromethyl-substituted quinoline scaffold in modern drug discovery.

Key areas for future research include:

  • Target Deconvolution: For many of the observed biological activities, the precise molecular targets remain to be fully elucidated. Advanced chemical biology and proteomic approaches will be crucial in identifying and validating novel targets.

  • Structure-Activity Relationship (SAR) and Optimization: Further exploration of the chemical space around the trifluoromethylquinoline core will enable the optimization of potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of trifluoromethylquinolines with existing therapeutic agents could lead to more effective treatment regimens, particularly in cancer.

  • Translational Studies: Moving promising lead compounds from preclinical models into clinical development will be the ultimate validation of their therapeutic utility.

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Exploratory

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry First isolated from coal tar in 1834, quinoline is a heterocyclic aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry

First isolated from coal tar in 1834, quinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[1] This simple bicyclic system has proven to be a "privileged scaffold" in medicinal chemistry, forming the core of a vast array of pharmacologically active substances.[2][3] Its rigid and planar structure provides an ideal framework for interacting with biological targets, while its various positions are amenable to substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The versatility of the quinoline nucleus is demonstrated by its presence in numerous FDA-approved drugs for treating a wide range of diseases, including cancer, malaria, and various infections.[2][4] This guide provides an in-depth exploration of both classical and modern strategies for the synthesis of novel quinoline derivatives, alongside insights into their therapeutic applications and the rationale behind their design.

Part 1: The Art of Construction - Synthetic Strategies for the Quinoline Nucleus

The construction of the quinoline ring system has been a subject of intense study for over a century, leading to a rich collection of named reactions that are still in use today. Concurrently, the demand for more efficient, sustainable, and diverse synthetic routes has driven the development of modern catalytic and multicomponent strategies.

Classical Named Reactions: The Foundation of Quinoline Synthesis

These foundational methods, often requiring harsh conditions, have been instrumental in the historical development of quinoline chemistry and still offer robust pathways to a variety of derivatives.

The Skraup synthesis is a venerable and direct method for producing quinolines, first reported in 1880.[5][6] The reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic acid.[5][7]

Causality of Experimental Choices:

  • Glycerol and Sulfuric Acid: The concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization.[8]

  • Oxidizing Agent: The initial reaction between aniline and acrolein forms a 1,2-dihydroquinoline intermediate, which must be oxidized to the aromatic quinoline. Nitrobenzene is a common choice and can also act as a solvent.[5]

  • Moderators: The reaction is notoriously exothermic and can be violent.[9] The addition of moderators like ferrous sulfate helps to control the reaction rate.[9]

Experimental Protocol: Synthesis of Quinoline from Aniline [9]

  • Reaction Setup: In a 5-liter round-bottom flask equipped with a reflux condenser, combine 246 g (2.64 moles) of aniline, 870 g (9.45 moles) of anhydrous glycerol, 240 g of nitrobenzene, and 100 g of anhydrous ferrous sulfate.

  • Acid Addition: With thorough mixing, slowly add 480 g (261 cc) of concentrated sulfuric acid.

  • Heating: Gently heat the mixture with a free flame. Once the reaction begins to boil, remove the flame. The exothermic reaction will sustain boiling for 30-60 minutes.

  • Reflux: After the initial vigorous reaction subsides, heat the mixture to boiling for five hours.

  • Work-up: Allow the mixture to cool to approximately 100°C and dilute with 1 liter of water. Transfer the mixture to a 12-liter flask.

  • Purification (Steam Distillation): Add a solution of 700 g of 40% sodium hydroxide to make the solution strongly alkaline. Conduct steam distillation to isolate the crude quinoline. The initial distillate will contain unreacted nitrobenzene, followed by quinoline.

  • Final Purification: The crude quinoline is further purified by redistillation under reduced pressure, collecting the fraction boiling at 110-114°C/14 mm.

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid like tin tetrachloride.[9][10] This method allows for the synthesis of a wider range of substituted quinolines.[11]

Mechanism Rationale: The reaction is believed to proceed through a conjugate Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration and oxidation to form the aromatic quinoline.[10][11] A key challenge is the potential for polymerization of the unsaturated starting material under the acidic conditions, leading to tar formation.[12]

Experimental Protocol: Synthesis of 2-Methylquinoline [12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reflux: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization and Extraction: Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic. Extract the product with dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or an ester) in the presence of an acid or base catalyst.[13][14][15]

Self-Validating System: The choice of catalyst (acid or base) can influence the reaction pathway and yield. The reaction proceeds via an initial aldol-type condensation between the two carbonyl components, followed by an intramolecular cyclization (formation of a Schiff base) and dehydration to yield the quinoline ring.[6] The presence of both an amino group and a carbonyl group on one reactant and an α-methylene group on the other ensures a regioselective cyclization.

Experimental Protocol: Synthesis of a 2-Substituted Quinoline [16]

  • Reaction Setup: To a solution of 2-aminoacetophenone (1 mmol) in ethanol (10 mL), add the desired α-methylene carbonyl compound (e.g., ethyl acetoacetate, 1.2 mmol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., potassium tert-butoxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.

The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[1][17]

Causality of Experimental Choices: The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates both the initial condensation to form an enamine intermediate and the subsequent intramolecular electrophilic cyclization and dehydration.[1][18] The use of a β-diketone directly installs substituents at the 2- and 4-positions of the resulting quinoline.

Experimental Protocol: General Procedure for Combes Synthesis [19]

  • Reaction Setup: In a suitable flask, combine the aniline (1.0 eq) and the β-diketone (1.0-1.2 eq).

  • Acid Addition: Slowly and with cooling, add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heating: Heat the reaction mixture, typically to a temperature between 60-120°C, for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization: Basify the mixture with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol).

The Gould-Jacobs reaction is a key method for preparing 4-hydroxyquinoline derivatives (which exist in tautomeric equilibrium with 4-quinolones).[20] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[20]

Modern Advancements: While traditionally requiring very high temperatures (>250°C), modern protocols have significantly improved efficiency by employing microwave irradiation, which can dramatically reduce reaction times and improve yields.[20]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis [20]

  • Reaction Setup: In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess ester acts as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250-300°C for a specified time (e.g., 5-20 minutes).

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL). Dry the resulting solid under vacuum.

Modern Synthetic Strategies: Efficiency, Diversity, and Sustainability

Driven by the principles of green chemistry and the need for rapid access to diverse compound libraries, modern quinoline synthesis often focuses on catalytic methods and multicomponent reactions.[7][18]

A wide range of catalysts, including those based on iron, copper, cobalt, iridium, and nickel, have been developed to facilitate quinoline synthesis under milder conditions.[21][22] These catalysts often enable novel reaction pathways, such as dehydrogenative coupling and C-H activation, providing access to quinolines that are difficult to prepare via classical methods.[21]

Experimental Protocol: Nanocatalyst-Mediated Friedländer Synthesis [22]

  • Reaction Setup: To a mixture of a 2-aminoaryl ketone (1 mmol) and a 1,3-dicarbonyl compound (1 mmol), add a catalytic amount of a supported nanocatalyst (e.g., Fe3O4-IL-HSO4, 20 mg).

  • Reaction Conditions: Heat the mixture under solvent-free conditions at 90°C for 15-60 minutes.

  • Work-up: After completion of the reaction (monitored by TLC), add ethanol to the reaction mixture and separate the magnetic nanocatalyst using an external magnet.

  • Purification: Evaporate the solvent from the filtrate and purify the crude product by recrystallization. The catalyst can often be washed, dried, and reused.

Part 2: The Quinoline Scaffold in Drug Discovery

The quinoline core is a cornerstone of modern pharmacology. Its derivatives have shown a remarkable breadth of biological activities, leading to the development of numerous clinically successful drugs.[4]

FDA-Approved Quinoline-Based Drugs

The therapeutic impact of the quinoline scaffold is underscored by the number of drugs approved by the U.S. Food and Drug Administration (FDA). In the 21st century alone, 11 new molecular entities containing a quinoline core have been approved, primarily for the treatment of cancer, malaria, and hepatitis.[2][4]

Drug Name (Approval Year)Therapeutic AreaMechanism of Action (Simplified)
Bosutinib (2012)Cancer (Leukemia)Tyrosine kinase inhibitor (Abl and Src)
Cabozantinib (2012)Cancer (Thyroid, Kidney)Tyrosine kinase inhibitor (c-Met, VEGFR)
Bedaquiline (2012)TuberculosisATP synthase inhibitor
Simeprevir (2013)Hepatitis CNS3/4A protease inhibitor
Lenvatinib (2015)Cancer (Thyroid, Kidney)Tyrosine kinase inhibitor (VEGFR, FGFR, PDGFR)
Neratinib (2017)Cancer (Breast)Tyrosine kinase inhibitor (HER2, EGFR)
Tafenoquine (2018)MalariaAntimalarial (mechanism not fully elucidated)
Capmatinib (2020)Cancer (Lung)Tyrosine kinase inhibitor (c-Met)
Tivozanib (2021)Cancer (Kidney)Tyrosine kinase inhibitor (VEGFR)
Mitapivat (2022)AnemiaPyruvate kinase activator

(Data sourced from Chandra D, et al., 2025)[2][4]

Quinoline Derivatives as Anticancer Agents

A significant portion of recently approved quinoline drugs are tyrosine kinase inhibitors (TKIs) for cancer therapy.[4] These molecules typically function by competing with ATP at the kinase domain of oncogenic receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and c-Met, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[23][24]

Structure-Activity Relationship (SAR) Insights:

  • Position 4: Substitution with an anilino group is a common feature in many TKIs, as it can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.[23]

  • Positions 6 and 7: These positions are often substituted with alkoxy groups (e.g., methoxy) or larger benzyloxy groups, which can occupy hydrophobic pockets and enhance binding affinity.[11]

  • Side Chains: The nature and length of side chains, often appended to the position 4 amino group, are critical for modulating solubility, cell permeability, and overall antiproliferative potency.[11]

Quantitative Data on Anticancer Activity:

The efficacy of novel quinoline compounds is often assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)
Quinoline-Chalcone HybridMGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
2-ArylquinolineHeLa (Cervical)8.3
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious< 1.0

(Data sourced from BenchChem, 2025; Comprehensive review on current developments of quinoline-based anticancer agents)[12][23]

Bioisosteric Replacement in Quinoline Drug Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug optimization. In the context of quinoline design, this can be used to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a quinazoline ring with a quinoline ring is a common bioisosteric transformation.[15] This subtle change can alter hydrogen bonding patterns and metabolic stability while maintaining the core scaffold necessary for biological activity.

Part 3: Visualization of Key Pathways and Workflows

Experimental Workflow: Classical Quinoline Synthesis

The following diagram illustrates a generalized workflow for many of the classical quinoline syntheses described, highlighting the key stages from reaction setup to final purification.

G Generalized Workflow for Classical Quinoline Synthesis A Reactant Mixing (Aniline, Carbonyl Source) B Catalyst Addition (Strong Acid) A->B C Heating & Reflux (Thermal Cyclization) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Work-up (Quenching & Neutralization) D->E Complete F Extraction (Organic Solvent) E->F G Purification (Distillation or Recrystallization) F->G H Pure Quinoline Derivative G->H

Caption: A typical experimental workflow for classical quinoline synthesis methods.

Signaling Pathway: Inhibition of c-Met by Quinoline Derivatives

Many quinoline-based anticancer drugs, such as Cabozantinib and Capmatinib, function by inhibiting the c-Met receptor tyrosine kinase pathway. This pathway, when aberrantly activated, drives cancer cell proliferation, survival, and metastasis.

G c-Met Signaling Pathway Inhibition by Quinoline Drugs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates ATP ATP ATP->cMet Phosphorylates Quinoline Quinoline Inhibitor (e.g., Cabozantinib) Quinoline->cMet Inhibits (ATP Competition) AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration, Invasion AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes HGF HGF (Ligand) HGF->cMet Binds

Caption: Mechanism of c-Met signaling inhibition by quinoline-based drugs.

Conclusion

The quinoline scaffold represents a remarkable success story in medicinal chemistry, transitioning from a coal tar byproduct to the central framework of numerous life-saving therapeutics. Its synthetic accessibility, through both time-honored classical reactions and innovative modern methods, ensures a continuous supply of diverse derivatives for drug discovery programs. The deep understanding of the structure-activity relationships of quinoline compounds, particularly as kinase inhibitors, continues to fuel the development of next-generation targeted therapies. As synthetic methodologies become more efficient and our understanding of the biological roles of quinolines deepens, this enduring scaffold is poised to remain a critical component in the arsenal of medicinal chemists for the foreseeable future.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]

  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537–2552. [Link]

  • Quinoline is a versatile pharmacophore... (2021). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. Retrieved January 19, 2026, from [Link]

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  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Bentham Science. Retrieved January 19, 2026, from [Link]

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Foundational

spectroscopic analysis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide Authored by a Senior Application Scientist This technical guide provides a comprehensive exploration of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

Authored by a Senior Application Scientist

This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, a compound of interest in medicinal chemistry and drug development. As a substituted quinoline, this molecule possesses a unique electronic and structural profile arising from the interplay of its electron-withdrawing trifluoromethyl and fluoro groups, and its hydrogen-bonding carbohydrazide moiety. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its spectral data.

The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous structures, ensuring a self-validating and authoritative resource for the structural elucidation of this and related compounds.

Molecular Structure and Spectroscopic Overview

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide (C₁₁H₇F₄N₃O, M.W. 273.19 g/mol ) is a complex heterocyclic system.[1][2] The quinoline core, a fused bicyclic aromatic structure, is functionalized with a fluorine atom at the 6-position, a trifluoromethyl group at the 4-position, and a carbohydrazide group at the 2-position. Each of these functional groups imparts a distinct signature on the molecule's spectroscopic fingerprint.

A comprehensive analysis necessitates a multi-technique approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

General Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a novel compound like 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Prep Dissolve ~5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-COSY, HSQC) Prep->NMR For NMR FTIR FTIR Spectroscopy (KBr pellet or ATR) Prep->FTIR For Solution IR (if applicable) or prepare neat/pellet MS Mass Spectrometry (ESI or EI) Prep->MS For MS Interpret Correlate spectral data to molecular structure. Assign signals and fragments. NMR->Interpret FTIR->Interpret MS->Interpret Structure Confirm Structure of 6-Fluoro-4-(trifluoromethyl)quinoline- 2-carbohydrazide Interpret->Structure

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.[3] For this particular compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. DMSO-d₆ is a recommended solvent due to its ability to dissolve the polar carbohydrazide and to slow the exchange of labile N-H protons, allowing for their observation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this molecule is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the carbohydrazide group. The electron-withdrawing nature of the trifluoromethyl and fluoro groups will generally shift the aromatic protons downfield.[4]

Table 1: Predicted ¹H NMR Data for 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.3 - 8.5s-
H-58.1 - 8.3ddJ = 9.2, 5.5
H-77.9 - 8.1ddJ = 9.2, 2.5
H-87.7 - 7.9m-
-CONH-10.5 - 11.0br s-
-NH₂4.5 - 5.0br s-
  • Aromatic Protons (H-3, H-5, H-7, H-8): The proton at the 3-position is anticipated to be a singlet and significantly downfield due to its proximity to the nitrogen atom and the deshielding effect of the carbohydrazide group. The protons on the benzo-ring (H-5, H-7, H-8) will exhibit splitting patterns consistent with their positions relative to the fluorine atom and each other. H-5 and H-7 will likely appear as doublets of doublets due to coupling with each other and with the fluorine at C-6.

  • Carbohydrazide Protons (-CONH- and -NH₂): The amide proton (-CONH-) is expected to be a broad singlet at a very downfield chemical shift, characteristic of amide protons. The terminal amine (-NH₂) protons will also appear as a broad singlet. A D₂O exchange experiment would confirm these assignments, as these signals would disappear upon addition of D₂O.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule.[5] A key feature will be the observation of C-F coupling, which provides valuable structural information.[6]

Table 2: Predicted ¹³C NMR Data for 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C=O165 - 168s-
C-2148 - 150s-
C-3120 - 122q³JCF ≈ 3-5
C-4135 - 138q²JCF ≈ 30-35
C-4a125 - 128dJCF ≈ 8-10
C-5118 - 120dJCF ≈ 25-30
C-6158 - 162d¹JCF ≈ 250-260
C-7110 - 113dJCF ≈ 20-25
C-8130 - 133dJCF ≈ 5-7
C-8a145 - 148s-
-CF₃122 - 125q¹JCF ≈ 270-275
  • Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group will appear as a distinct quartet in the spectrum due to coupling with the three fluorine atoms (¹JCF).[4]

  • Quinoline Carbons: The carbon directly attached to the -CF₃ group (C-4) will also show a quartet splitting, but with a smaller coupling constant (²JCF). The carbon bearing the fluorine (C-6) will appear as a doublet with a large one-bond C-F coupling constant. Other carbons in the vicinity of the fluorinated groups will also exhibit smaller doublet or quartet splittings.[6] The carbonyl carbon of the hydrazide will be observed in the typical downfield region for amides.

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine-containing groups. Chemical shifts are typically referenced to CFCl₃.

  • -CF₃ Group: A singlet is expected in the region of -60 to -65 ppm, which is characteristic of an aromatic trifluoromethyl group.

  • 6-Fluoro Group: A singlet (or more complex multiplet if H-F coupling is resolved) is expected around -110 to -120 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] The spectrum of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide will be dominated by vibrations from the carbohydrazide moiety and the substituted quinoline ring.

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400N-H stretch (asymmetric & symmetric)-NH₂ (hydrazide)
3150 - 3250N-H stretch-NH- (amide)
3000 - 3100C-H stretchAromatic
1660 - 1680C=O stretch (Amide I)Carbonyl (hydrazide)
1600 - 1620N-H bend (Amide II)-NH₂ (hydrazide)
1450 - 1580C=C and C=N stretchQuinoline ring
1100 - 1300C-F stretch-CF₃ and Ar-F

The presence of strong bands for the N-H and C=O stretches is a clear indication of the carbohydrazide group.[8] The region between 1100 and 1300 cm⁻¹ will likely contain multiple strong absorption bands corresponding to the C-F stretching vibrations of both the trifluoromethyl and fluoro substituents.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for confirming the molecular weight and deducing structural features. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique.

  • Molecular Ion Peak: The protonated molecule [M+H]⁺ would be expected at m/z 274.06.

  • Fragmentation Pattern: The fragmentation of the molecule would likely proceed through several key pathways. The trifluoromethyl group is a common neutral loss.

Predicted Fragmentation Pathway

G M [M+H]⁺ m/z 274 F1 Loss of ·NHNH₂ (-31 Da) M->F1 F2 Loss of ·CF₃ (-69 Da) M->F2 F3 Loss of CONHNH₂ (-60 Da) M->F3 S1 m/z 243 F1->S1 S2 m/z 205 F2->S2 S3 m/z 214 F3->S3

Caption: Plausible ESI-MS fragmentation pathways.

Key expected fragments would include:

  • m/z 214: Resulting from the loss of the carbohydrazide moiety (CONHNH₂).

  • m/z 205: Resulting from the loss of the trifluoromethyl radical (·CF₃).

  • Further fragmentation of the quinoline ring would lead to a series of lower mass ions.

Conclusion

The requires a synergistic application of NMR, FTIR, and Mass Spectrometry. The unique substitution pattern on the quinoline core gives rise to a complex but interpretable set of spectra. The presence of fluorine and trifluoromethyl groups provides distinct handles, especially in ¹³C and ¹⁹F NMR, through characteristic chemical shifts and C-F coupling constants. The carbohydrazide moiety is readily identified by its characteristic IR absorptions and its labile protons in ¹H NMR. This guide provides a robust framework for the structural elucidation of this molecule, empowering researchers to confidently interpret their experimental data and accelerate their research and development efforts.

References

  • Chemspace. 6-fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide - C11H7F4N3O. Available from: [Link]

  • Kagramanov, N.D., Sigan, A.L., & Golubev, A.S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
  • ResearchGate. FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... Available from: [Link]

  • El-Naggar, M., et al. (2021). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Bioorganic Chemistry, 115, 105234.
  • ACS Publications. Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • ResearchGate. Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available from: [Link]

  • MDPI. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Available from: [Link]

  • SpectraBase. Quinoline - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]

  • The Journal of Chemical Physics. A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl. Available from: [Link]

  • RSC Publishing. Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. Available from: [Link]

  • Creative Biolabs. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Available from: [Link]

  • PMC. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Available from: [Link]

  • PubMed. FTIR Spectroscopy for Carbon Family Study. Available from: [Link]

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  • NIST Technical Series Publications. Infrared spectroscopy of carbohydrates: a review of the literature. Available from: [Link]

  • ResearchGate. Spectrophotometric Determinationof 6-(Trifluoro methyl)- furo[2, 3-b]pyridine-2-carbohydrazide Derivatives using Iodine in Water. Available from: [Link]

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Sources

Exploratory

In-depth Technical Guide: Physicochemical Characterization of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

Abstract This technical guide provides a comprehensive analysis of the solubility and stability of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, a compound of significant interest in contemporary medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, a compound of significant interest in contemporary medicinal chemistry. As a Senior Application Scientist, the aim of this document is to merge foundational scientific principles with actionable, field-tested methodologies to aid researchers and drug development professionals. This whitepaper details the critical physicochemical properties of the title compound, offering robust, step-by-step protocols for its empirical evaluation. The described methods are designed for self-validation, ensuring the generation of reliable and reproducible data. All technical assertions are substantiated by authoritative citations from the scientific literature.

Introduction to 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

Quinoline and its derivatives are a cornerstone of many therapeutic agents, recognized for their wide-ranging biological activities.[1][2] The specific molecule, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, integrates several key pharmacophoric elements: a quinoline scaffold, a trifluoromethyl group, a fluorine atom, and a carbohydrazide moiety.[3][4] The trifluoromethyl group is a powerful addition in drug design, often enhancing metabolic stability and cell membrane permeability.[5][6][7] The fluorine atom can modulate the electronic properties of the molecule and its interactions with biological targets. The carbohydrazide group is a versatile functional group in medicinal chemistry, often acting as a key component for biological activity or as a handle for further chemical synthesis.[8][9][10] A thorough understanding of the solubility and stability of this molecule is a fundamental prerequisite for its development as a potential therapeutic agent.[11] Insufficient solubility can result in poor bioavailability, while chemical instability can compromise the compound's shelf-life and effectiveness in the body.[11]

Physicochemical Properties: A Predictive Overview

An initial in-silico assessment of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide offers valuable predictions of its behavior.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Drug Development
Molecular Weight 273.18 g/mol Favorable for oral bioavailability, adhering to Lipinski's Rule of Five.
logP ~2.8 - 3.8Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[5]
pKa (most basic) ~1.5 - 2.5 (Quinoline N)Weakly basic; unlikely to be significantly protonated at physiological pH.
pKa (most acidic) ~11.5 - 12.5 (Hydrazide N-H)Weakly acidic; not expected to be deprotonated at physiological pH.
Hydrogen Bond Donors 2Contributes to potential interactions with biological targets.
Hydrogen Bond Acceptors 4May enhance aqueous solubility and target binding.

Note: These values are estimations derived from computational models and require experimental verification.

Aqueous Solubility Assessment: A Methodical Approach

The aqueous solubility of a compound is a critical factor influencing its absorption and distribution in vivo. A tiered approach, beginning with kinetic solubility screening and advancing to thermodynamic solubility determination, is recommended.[12]

Kinetic Solubility Screening (High-Throughput)

This method offers a rapid evaluation of a compound's solubility in an aqueous buffer when introduced from a concentrated DMSO stock. It is a crucial early-stage screen for identifying potential solubility issues.[12]

  • Stock Solution Preparation: Create a 10 mM stock solution of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to generate a range of concentrations.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is low (typically 1-2%).

  • Incubation: Incubate the plate at room temperature (25°C) for 1-2 hours with gentle agitation.

  • Nephelometric Measurement: Measure the turbidity of each well using a nephelometer.[13] The concentration at which a significant increase in light scattering is detected indicates the kinetic solubility limit.[13]

Thermodynamic Solubility (Shake-Flask Method)

This is the "gold standard" method for determining the true equilibrium solubility of a compound in a specific solvent.[14]

  • Compound Addition: Add an excess of solid 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide to vials containing buffers at various pH levels (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.[15]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a low-binding filter such as a 0.22 µm PVDF membrane).[11]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. Accurate quantification requires the generation of a standard calibration curve.

G A Add excess solid compound to various pH buffers B Equilibrate for 24-72h at a constant temperature A->B Agitation C Separate solid & liquid phases (Centrifugation/Filtration) B->C Equilibrium achieved D Quantify supernatant concentration via HPLC-UV C->D Clear supernatant E Determine Thermodynamic Solubility (mg/mL or µM) D->E Calibration curve G cluster_0 Aqueous Stability cluster_1 Plasma Stability A Incubate in pH buffers (2.0, 7.4, 9.0) at 37°C B Time-point sampling (0-24h) A->B C Quench & Analyze (HPLC or LC-MS) B->C D Calculate Degradation Rate and Half-Life (t½) C->D E Incubate in Plasma (Human, Rat, etc.) at 37°C F Time-point sampling (0-120 min) E->F G Protein Precipitation & Centrifugation F->G H Analyze Supernatant (LC-MS/MS) G->H I Calculate In Vitro Half-Life (t½) H->I

Caption: Comparative workflow for aqueous and plasma stability assays.

Conclusion and Future Perspectives

This guide has presented a robust framework for the comprehensive evaluation of the solubility and stability of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. The experimental protocols are based on established industry standards and are designed to produce high-quality, reproducible data. [16][17]The successful characterization of these fundamental physicochemical properties is an indispensable step in advancing any compound through the drug discovery and development process. Future investigations should aim to identify specific degradation pathways, if any, and to explore formulation strategies to improve solubility if necessary. The insights from these studies will be crucial for the interpretation of data from subsequent in vitro and in vivo efficacy and safety evaluations.

References

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Molecules, 30(14), 3009. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved January 19, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved January 19, 2026, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved January 19, 2026, from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved January 19, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Molecules, 30(14), 3009. [Link]

  • Hydrazide: Significance and symbolism. (2025, June 23). Wisdom Lib. Retrieved January 19, 2026, from [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. Retrieved January 19, 2026, from [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022, October 28). Pharmaceutics, 14(11), 2353. [Link]

  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved January 19, 2026, from [Link]

  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. (n.d.). Analytical Letters, 16(2). Retrieved January 19, 2026, from [Link]

  • Chemical structures of medicines containing hydrazide–hydrazone moiety. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 19, 2026, from [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017, February). Medicinal Chemistry Research, 26(1), 1-22. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 19, 2026, from [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2016). Arabian Journal of Chemistry, 9, S1205-S1216. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals. Retrieved January 19, 2026, from [Link]

  • Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. (n.d.). RSC Advances. Retrieved January 19, 2026, from [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2020). Journal of the Indian Chemical Society, 97(11), 2243-2252. [Link]

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  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025, November 26). Molecules, 30(23), 5678. [Link]

  • Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3- carbohydrazide and 1,3,4-oxadiazoles. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

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  • Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Mechanism of Action of Fluoroquinolone Derivatives in Bacteria

Abstract This technical guide provides a comprehensive examination of the molecular mechanism of action of fluoroquinolone antibacterial agents. It is intended for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of fluoroquinolone antibacterial agents. It is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and bacterial physiology. This document delves into the intricate interactions between fluoroquinolones and their primary bacterial targets, DNA gyrase and topoisomerase IV, leading to bacterial cell death. Furthermore, it explores the prevalent mechanisms of resistance that bacteria have evolved. Detailed experimental protocols for studying these interactions, quantitative data on the efficacy of common fluoroquinolones, and visual representations of the key molecular processes are provided to offer a complete and actionable resource for the scientific community.

Introduction: The Significance of Fluoroquinolones

Fluoroquinolones are a class of synthetic, broad-spectrum antimicrobial agents that have been a cornerstone of antibacterial therapy for several decades.[1][2] Their potent bactericidal activity stems from their unique ability to directly inhibit bacterial DNA synthesis.[3][4] The core structure of these molecules, a 4-quinolone nucleus with a fluorine atom at position C-6, is responsible for their enhanced antibacterial activity and improved pharmacokinetic properties.[5][6] This class of antibiotics is widely prescribed for a variety of infections, including those of the urinary, respiratory, and gastrointestinal tracts.[7][8] However, the extensive use of fluoroquinolones has led to a concerning rise in bacterial resistance, necessitating a deeper understanding of their mechanism of action to guide the development of novel derivatives and strategies to combat resistance.[1][9]

This guide will provide an in-depth exploration of the molecular choreography that defines the potent efficacy of fluoroquinolones, the biochemical pathways they disrupt, and the experimental methodologies used to elucidate these mechanisms.

The Core Mechanism: Targeting Bacterial Type II Topoisomerases

Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[3][10] These enzymes are vital for managing the topological state of DNA during replication, transcription, and chromosome segregation.[6][8] Both DNA gyrase and topoisomerase IV are heterotetrameric enzymes, with gyrase composed of two GyrA and two GyrB subunits (A2B2) and topoisomerase IV composed of two ParC and two ParE subunits (C2E2).[3][11]

The catalytic cycle of these enzymes involves the creation of a transient double-strand break in one segment of DNA, allowing another segment to pass through, followed by the resealing of the break.[3][6] Fluoroquinolones disrupt this process by stabilizing the enzyme-DNA complex in its cleaved state, forming a ternary fluoroquinolone-enzyme-DNA complex .[6][10] This stabilized "cleavage complex" acts as a physical barrier to the progression of replication forks and transcription machinery, leading to the accumulation of double-strand DNA breaks and ultimately, cell death.[3][11]

Differential Targeting: Gram-Negative vs. Gram-Positive Bacteria

A key aspect of fluoroquinolone action is the differential targeting of DNA gyrase and topoisomerase IV in different bacterial types.

  • In most Gram-negative bacteria , such as Escherichia coli, DNA gyrase is the primary target.[5][8]

  • In many Gram-positive bacteria , including Staphylococcus aureus, topoisomerase IV is the more susceptible target.[5][8]

This differential sensitivity has significant implications for the development of resistance, as the initial mutations conferring resistance typically arise in the gene encoding the primary target enzyme.[9] Some newer fluoroquinolones have been developed to have more balanced activity against both enzymes, a strategy aimed at reducing the frequency of resistance development.[12]

The Molecular Architecture of the Ternary Complex

X-ray crystallography studies have provided invaluable insights into the atomic-level interactions within the fluoroquinolone-enzyme-DNA ternary complex.[5][9][13] These studies reveal that the fluoroquinolone molecule intercalates into the DNA at the site of the double-strand break.[11]

A crucial element in the formation of this complex is the presence of a magnesium ion (Mg2+) .[3][8] The Mg2+ ion forms a water-metal ion bridge, coordinating with the C3-carboxyl and C4-keto groups of the fluoroquinolone and specific amino acid residues within the enzyme's quinolone resistance-determining region (QRDR).[3][5] Key interacting residues often include a serine and an acidic amino acid (e.g., Ser83 and Asp87 in E. coli GyrA).[4][11] The C7 substituent of the fluoroquinolone molecule also plays a critical role, interacting with residues in the GyrB/ParE subunit.[9]

The following diagram illustrates the general mechanism of fluoroquinolone action.

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_topoisomerase Topoisomerase Action cluster_fluoroquinolone Fluoroquinolone Intervention ReplicationFork Replication Fork Progression SupercoiledDNA Supercoiled DNA ReplicationFork->SupercoiledDNA Creates positive supercoils DNAGyrase DNA Gyrase (GyrA/GyrB) SupercoiledDNA->DNAGyrase RelaxedDNA Separated Daughter Chromosomes RelaxedDNA_Gyrase Relaxed DNA for replication DNAGyrase->RelaxedDNA_Gyrase Introduces negative supercoils TernaryComplex_Gyrase Gyrase-DNA-FQ Cleavage Complex DNAGyrase->TernaryComplex_Gyrase TopoIV Topoisomerase IV (ParC/ParE) TopoIV->RelaxedDNA Decatenates daughter chromosomes TernaryComplex_TopoIV TopoIV-DNA-FQ Cleavage Complex TopoIV->TernaryComplex_TopoIV RelaxedDNA_Gyrase->ReplicationFork CatenatedDNA Catenated Daughter Chromosomes CatenatedDNA->TopoIV Fluoroquinolone Fluoroquinolone Fluoroquinolone->TernaryComplex_Gyrase Fluoroquinolone->TernaryComplex_TopoIV ReplicationStall Replication Stall & DNA Damage TernaryComplex_Gyrase->ReplicationStall Blocks replication fork TernaryComplex_TopoIV->ReplicationStall Prevents chromosome segregation CellDeath Bacterial Cell Death ReplicationStall->CellDeath SOS Response & Apoptosis

Figure 1: Mechanism of action of fluoroquinolones.

Mechanisms of Bacterial Resistance

The emergence of fluoroquinolone resistance is a significant clinical challenge. Bacteria primarily develop resistance through two main mechanisms:

  • Alterations in the Target Enzymes: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level resistance.[7][9] These mutations, typically occurring within the QRDR, reduce the binding affinity of fluoroquinolones to the enzyme-DNA complex.[11][14]

  • Reduced Drug Accumulation: This can occur through two pathways:

    • Increased Efflux: Overexpression of native multidrug efflux pumps can actively transport fluoroquinolones out of the bacterial cell, reducing their intracellular concentration.[12][15]

    • Decreased Permeability: Alterations in the outer membrane porins can limit the influx of fluoroquinolones into the bacterial cell.[15]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes which protect the target enzymes, or genes encoding modifying enzymes or efflux pumps, can confer low-level resistance.[4][9] While this level of resistance may not be clinically significant on its own, it can facilitate the selection of higher-level mutational resistance.[9]

Experimental Methodologies for Studying Fluoroquinolone Action

A variety of in vitro assays are employed to investigate the mechanism of action of fluoroquinolones and to assess their efficacy.

DNA Gyrase and Topoisomerase IV Cleavage Assays

These assays are fundamental for demonstrating the ability of fluoroquinolones to stabilize the enzyme-DNA cleavage complex.

The assay measures the conversion of supercoiled plasmid DNA into a linear form, which is indicative of a double-strand break. In the presence of a fluoroquinolone, DNA gyrase or topoisomerase IV will cleave the DNA, but the subsequent religation step is inhibited. The addition of a strong denaturant like sodium dodecyl sulfate (SDS) and a protease (Proteinase K) traps this cleavage complex, resulting in linearized plasmid DNA that can be visualized by agarose gel electrophoresis.[6][16][17]

  • Reaction Setup: On ice, prepare a reaction mixture containing:

    • 5X DNA Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin).[16]

    • Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of ~10-20 nM.[9]

    • Fluoroquinolone derivative at various concentrations (dissolved in a suitable solvent like DMSO; ensure final DMSO concentration is non-inhibitory, typically <5%).[16]

    • Nuclease-free water to the final volume.

  • Enzyme Addition: Add purified DNA gyrase to the reaction mixture. The amount of enzyme should be optimized to show minimal cleavage in the absence of the drug but significant cleavage in the presence of a positive control fluoroquinolone.[17]

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[6][16]

  • Termination: Stop the reaction by adding SDS to a final concentration of 1% (w/v) and Proteinase K to a final concentration of 0.2 mg/mL.[6][16]

  • Post-incubation: Incubate at 37-50°C for an additional 30 minutes to allow for protein digestion.[6][16]

  • Analysis: Add loading dye to the samples and analyze the DNA products by agarose gel electrophoresis (typically 1% agarose gel).[6][16]

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. The amount of linear DNA is quantified relative to the total DNA in each lane.[6][16]

A similar protocol can be followed for the topoisomerase IV cleavage assay, using the appropriate enzyme and buffer.[6]

Topoisomerase IV Relaxation Assay

This assay is used to assess the inhibitory effect of fluoroquinolones on the catalytic activity of topoisomerase IV.

Topoisomerase IV relaxes supercoiled DNA in an ATP-dependent manner. This assay measures the inhibition of this relaxation activity. The conversion of supercoiled DNA to its relaxed topoisomers is monitored by agarose gel electrophoresis, as the different topological forms of the plasmid migrate at different rates.[10][18]

  • Reaction Setup: On ice, prepare a reaction mixture containing:

    • 5X Topoisomerase IV Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 50 µg/mL albumin).[10]

    • Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of ~10-20 nM.[10]

    • ATP to a final concentration of 1 mM.[10]

    • Fluoroquinolone derivative at various concentrations.

    • Nuclease-free water to the final volume.

  • Enzyme Addition: Add purified topoisomerase IV. The amount of enzyme should be sufficient to fully relax the supercoiled DNA in the absence of an inhibitor.[10]

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[10]

  • Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.[10]

  • Analysis: Analyze the DNA products by agarose gel electrophoresis (typically 1% agarose gel).[10]

  • Visualization: Stain the gel and visualize the DNA bands. The inhibition of relaxation is determined by the persistence of the supercoiled DNA band.[10]

Experimental_Workflow cluster_cleavage DNA Cleavage Assay Workflow cluster_relaxation DNA Relaxation Assay Workflow Start_Cleavage Start Prepare_Mix_Cleavage Prepare Reaction Mix: - Buffer - Supercoiled DNA - Fluoroquinolone Start_Cleavage->Prepare_Mix_Cleavage Add_Enzyme_Cleavage Add DNA Gyrase or Topo IV Prepare_Mix_Cleavage->Add_Enzyme_Cleavage Incubate_37C_Cleavage Incubate at 37°C Add_Enzyme_Cleavage->Incubate_37C_Cleavage Terminate_Cleavage Terminate with SDS & Proteinase K Incubate_37C_Cleavage->Terminate_Cleavage Post_Incubate_Cleavage Incubate for Protein Digestion Terminate_Cleavage->Post_Incubate_Cleavage Electrophoresis_Cleavage Agarose Gel Electrophoresis Post_Incubate_Cleavage->Electrophoresis_Cleavage Visualize_Cleavage Visualize & Quantify Linear DNA Electrophoresis_Cleavage->Visualize_Cleavage End_Cleavage End Visualize_Cleavage->End_Cleavage Start_Relaxation Start Prepare_Mix_Relaxation Prepare Reaction Mix: - Buffer - Supercoiled DNA - ATP - Fluoroquinolone Start_Relaxation->Prepare_Mix_Relaxation Add_Enzyme_Relaxation Add Topoisomerase IV Prepare_Mix_Relaxation->Add_Enzyme_Relaxation Incubate_37C_Relaxation Incubate at 37°C Add_Enzyme_Relaxation->Incubate_37C_Relaxation Terminate_Relaxation Terminate with Stop Buffer (EDTA) Incubate_37C_Relaxation->Terminate_Relaxation Electrophoresis_Relaxation Agarose Gel Electrophoresis Terminate_Relaxation->Electrophoresis_Relaxation Visualize_Relaxation Visualize & Quantify Supercoiled DNA Electrophoresis_Relaxation->Visualize_Relaxation End_Relaxation End Visualize_Relaxation->End_Relaxation

Figure 2: Experimental workflows for cleavage and relaxation assays.

Bacterial Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the in vitro activity of an antimicrobial agent against a specific bacterium.

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This is typically determined by broth microdilution or agar dilution methods.

  • Prepare Inoculum: A standardized bacterial suspension is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilutions: The fluoroquinolone is serially diluted in the broth in a microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the fluoroquinolone in which there is no visible bacterial growth.

Quantitative Data on Fluoroquinolone Activity

The following tables summarize representative MIC and IC50 values for common fluoroquinolones, providing a quantitative measure of their antibacterial and enzyme-inhibitory potency.

Table 1: Minimum Inhibitory Concentrations (MICs) of Common Fluoroquinolones (µg/mL)

FluoroquinoloneEscherichia coliStaphylococcus aureus (Methicillin-Susceptible)Staphylococcus aureus (Methicillin-Resistant)
Ciprofloxacin0.015 - 10.12 - 0.50.25 - >128
Levofloxacin0.03 - 20.07 - 0.50.24 - >32
Moxifloxacin0.015 - 0.50.06 - 0.1250.125 - 2

Note: MIC values can vary depending on the specific strain and testing methodology.[12][19][20][21]

Table 2: 50% Inhibitory Concentrations (IC50s) against Purified Enzymes (µg/mL)

FluoroquinoloneE. faecalis DNA GyraseE. faecalis Topoisomerase IV
Ciprofloxacin27.89.30
Levofloxacin28.18.49
Gatifloxacin5.604.24
Sitafloxacin1.381.42

Data from a study on Enterococcus faecalis enzymes.[22]

Conclusion and Future Perspectives

Fluoroquinolones remain a critical class of antibacterial agents due to their potent and broad-spectrum activity. Their mechanism of action, centered on the poisoning of bacterial type II topoisomerases, is a testament to the power of targeting essential cellular processes. However, the escalating threat of resistance underscores the urgent need for continued research and development in this area.

A thorough understanding of the molecular interactions within the ternary complex, the specific roles of different structural motifs on the fluoroquinolone scaffold, and the diverse mechanisms of resistance will be paramount in designing next-generation fluoroquinolones. Strategies such as developing compounds with balanced dual-targeting activity, circumventing efflux pumps, or creating derivatives that are less susceptible to resistance-conferring mutations hold promise for extending the clinical utility of this important class of antibiotics. The experimental methodologies outlined in this guide provide the foundational tools for researchers to contribute to this vital endeavor.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Pan, X. S. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents.
  • Chen, F. J., & Lo, H. J. (2003). Molecular mechanisms of fluoroquinolone resistance. Journal of microbiology, immunology, and infection, 36(1), 1–9.
  • Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2008). Quinolones: action and resistance updated. Current topics in medicinal chemistry, 8(6), 413–423.
  • Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58(Suppl 2), 6–10.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: quinolone resistance. Cold Spring Harbor perspectives in medicine, 5(11), a025320.
  • Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. Retrieved from [Link]

  • Kishii, R., Takei, M., & Fukuda, H. (2004). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial agents and chemotherapy, 48(12), 4949–4951.
  • Laponogov, I., Sohi, M. K., Veselkov, D. A., Pan, X. S., Sawhney, R., Thompson, A. W., ... & Sanderson, M. R. (2009). Structural basis of gate-DNA breakage and resealing by type II topoisomerases. PLoS biology, 7(5), e1000174.
  • Lecomte, S., Baron, M. H., Chenon, M. T., Coupry, C., & Moreau, N. J. (1994). Effect of magnesium complexation by fluoroquinolones on their antibacterial properties. Antimicrobial agents and chemotherapy, 38(12), 2810–2816.
  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1, 8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of medicinal and pharmaceutical chemistry, 5(5), 1063–1065.
  • Li, X. Z., & Nikaido, H. (2009).
  • Madurga, S., Belda, I., Ruíz, R., & Giralt, E. (2008). Mechanism of Binding of Fluoroquinolones to the Quinolone Resistance-Determining Region of DNA Gyrase.
  • Mustaev, A., Malik, M., Zhao, X., Kurepina, N., Luan, G., Oppegard, L. M., ... & Drlica, K. (2014). Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding. Journal of Biological Chemistry, 289(18), 12300–12312.
  • ProFoldin. (n.d.). Topoisomerase IV DNA Relaxation Assay Kits. Retrieved from [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438–445.
  • RCSB PDB. (2014). 4KPE: Novel fluoroquinolones in complex with topoisomerase IV from S. pneumoniae and E-site G-gate. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. Retrieved from [Link]

  • Engel, C., & Schafer, T. (2001). Efficacies of Moxifloxacin, Ciprofloxacin, and Vancomycin against Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus Expressing Various Degrees of Ciprofloxacin Resistance. Antimicrobial agents and chemotherapy, 45(11), 3224–3228.
  • Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Cleavage Assay. Retrieved from [Link]

  • Oxford Academic. (2020). Genome-wide mapping of fluoroquinolone-stabilized DNA gyrase cleavage sites displays drug specific effects that correlate with bacterial persistence. Nucleic Acids Research, 48(12), 6696–6707.
  • Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting bacterial topoisomerases: a structural and mechanistic perspective. Journal of molecular biology, 413(5), 941–955.
  • Inspiralis. (n.d.). Cleavage Assays. Retrieved from [Link]

  • Khodursky, A. B., & Cozzarelli, N. R. (1998). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. Journal of Biological Chemistry, 273(42), 27668–27677.
  • YouTube. (2021, January 14). Graphviz tutorial. Retrieved from [Link]

  • Drago, L., De Vecchi, E., Mombelli, L., Nicola, L., Valli, M., & Gismondo, M. R. (2001). Activity of levofloxacin and ciprofloxacin against urinary pathogens. Journal of antimicrobial chemotherapy, 48(suppl_1), 37–45.
  • ResearchGate. (n.d.). (a) Represents the inhibition of the Topoisomerase IV enzyme activity.... Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values of levofloxacin and moxifloxacin for the investigated strains. Retrieved from [Link]

  • Schreiber, F. (2002). A graph layout algorithm for drawing metabolic pathways.
  • Arsalan, A., Naqvi, S., & Akhter, M. (2018). In vitro antibacterial susceptibility of different brands of oral levofloxacin 250 mg tablet against Staphylococcus aureus and Escherichia coli. Pakistan journal of pharmaceutical sciences, 31(5), 1999–2003.
  • YouTube. (2020, October 16). Create Complex Graphs with GraphViz. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). The graph representation of a metabolic pathway. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, a heterocyclic compound o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol details a multi-step synthetic pathway, commencing with the construction of the quinoline core via a modified Gould-Jacob reaction, followed by functional group manipulations to yield the target carbohydrazide. This guide is designed to provide both the theoretical underpinning and the practical, step-by-step instructions necessary for the successful synthesis and characterization of this compound.

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide represents a valuable building block for the development of novel pharmaceuticals. This protocol outlines a reliable and reproducible method for its synthesis.

The synthetic strategy is based on a convergent approach, beginning with the formation of the quinoline ring system, followed by functionalization at the 2-position to introduce the carbohydrazide moiety. Each step has been designed to utilize commercially available starting materials and standard laboratory techniques.

Reaction Pathway Overview

The synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide is accomplished through a four-step process. The initial step involves the cyclization of 4-fluoroaniline with a trifluoromethyl-containing β-ketoester to form the core quinoline structure. Subsequent steps involve the conversion of the resulting ester to a carboxylic acid, followed by activation and reaction with hydrazine to yield the final product.

Synthesis_Pathway A 4-Fluoroaniline + Ethyl 4,4,4-trifluoroacetoacetate B Ethyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-2-carboxylate A->B  Gould-Jacob Reaction (High-Temperature Cyclization) C Ethyl 6-fluoro-4-chloro-2-(trifluoromethyl)quinoline-2-carboxylate B->C  Chlorination (POCl3) D Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-2-carboxylate C->D  Reductive Dechlorination (e.g., H2, Pd/C) E 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid D->E  Ester Hydrolysis (e.g., NaOH, H2O) F 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonyl chloride E->F  Acyl Chloride Formation (SOCl2) G 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide F->G  Hydrazinolysis (NH2NH2·H2O)

Caption: Overall synthetic pathway for 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
4-Fluoroaniline371-40-4C₆H₆FN111.12Purity ≥ 99%
Ethyl 4,4,4-trifluoroacetoacetate372-31-6C₆H₇F₃O₃184.11Purity ≥ 98%
Dowtherm A8004-13-5C₁₂H₁₀O / C₁₂H₁₀~166High-boiling heat transfer fluid
Phosphorus oxychloride (POCl₃)10025-87-3Cl₃OP153.33Freshly distilled recommended
Palladium on Carbon (10%)7440-05-3Pd/C-50% water wet paste
Sodium hydroxide (NaOH)1310-73-2NaOH40.00Pellets or solution
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97Freshly distilled recommended
Hydrazine monohydrate (N₂H₄·H₂O)7803-57-8H₆N₂O50.06Purity ≥ 98%
Ethanol (EtOH)64-17-5C₂H₆O46.07Anhydrous
Diethyl ether (Et₂O)60-29-7C₄H₁₀O74.12Anhydrous
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous
Hydrochloric acid (HCl)7647-01-0HCl36.46Concentrated and dilute solutions
Sodium bicarbonate (NaHCO₃)144-55-8CHNaO₃84.01Saturated aqueous solution
Magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37Anhydrous

Experimental Protocol

Step 1: Synthesis of Ethyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-2-carboxylate

This step employs a Gould-Jacob type reaction, involving the thermal cyclization of the enamine formed from 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 4-fluoroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq).

  • Initial Condensation: Heat the mixture at 100-110 °C for 1 hour with stirring. This allows for the formation of the enamine intermediate with the elimination of water.

  • Cyclization: Add Dowtherm A (approximately 10 times the volume of the reactants) to the reaction mixture. Heat the solution to 240-250 °C and maintain this temperature for 30 minutes. A precipitate will form as the reaction progresses.

  • Work-up: Allow the reaction mixture to cool to below 100 °C. Add hexane to precipitate the product completely. Filter the solid, wash with hexane to remove the Dowtherm A, and then with diethyl ether.

  • Purification: The crude product can be recrystallized from ethanol to afford the desired ethyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-2-carboxylate as a solid.

Step 2: Synthesis of Ethyl 6-fluoro-4-chloro-2-(trifluoromethyl)quinoline-2-carboxylate

The hydroxyl group at the 4-position is converted to a chloro group, a more versatile intermediate for deoxygenation.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, suspend the product from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Chlorination: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chloro-quinoline derivative. This product is often used in the next step without further purification.

Step 3: Synthesis of Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-2-carboxylate

Reductive dehalogenation removes the chloro group, yielding the desired quinoline backbone.

  • Reaction Setup: Dissolve the crude product from Step 2 (1.0 eq) in ethanol in a hydrogenation vessel. Add 10% palladium on carbon (5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give pure ethyl 6-fluoro-2-(trifluoromethyl)quinoline-2-carboxylate.

Step 4: Synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid

Saponification of the ester yields the corresponding carboxylic acid.

  • Reaction Setup: Dissolve the purified ester from Step 3 (1.0 eq) in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 eq).

  • Hydrolysis: Heat the mixture to reflux for 1-2 hours, or until the reaction is complete by TLC.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid.

Step 5: Synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

The final step involves the conversion of the carboxylic acid to the target carbohydrazide.

Final_Step_Workflow cluster_0 Acyl Chloride Formation cluster_1 Hydrazinolysis A Suspend Carboxylic Acid in SOCl2 B Reflux for 2-3 hours A->B C Remove excess SOCl2 in vacuo B->C D Dissolve Acyl Chloride in DCM C->D Intermediate E Cool to 0 °C D->E F Add Hydrazine Monohydrate dropwise E->F G Stir at room temperature F->G H Work-up and Purification G->H

Caption: Workflow for the conversion of the carboxylic acid to the carbohydrazide.

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5-10 eq).

    • Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

    • Heat the mixture to reflux for 2-3 hours.

    • After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonyl chloride. This intermediate is typically used immediately without further purification.

  • Hydrazinolysis:

    • Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

    • In a separate dropping funnel, dilute hydrazine monohydrate (2.0 eq) in DCM.

    • Add the hydrazine solution dropwise to the stirred acyl chloride solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide as a solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).

  • Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care.

  • Hydrazine is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • High-temperature reactions with Dowtherm A should be conducted with appropriate shielding and temperature control.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Cinchona Alkaloids. I. The Synthesis of 4-Hydroxyquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Tetrahedron1996 , 52 (48), 15031–15070. [Link]

  • Fakri, H.; et al. Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. RSC Adv., 2014 , 4, 53232-53240. [Link]

  • Organic Syntheses Procedure for hydrazide formation. [Link]

Application

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

Introduction: The Promise of Novel Quinolines in Antimicrobial Research The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Novel Quinolines in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] Quinolines represent a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent antimicrobial effects.[2][3][4][5] The incorporation of a carbohydrazide moiety at the 2-position, along with fluorine and trifluoromethyl substitutions at the 6 and 4-positions, respectively, in the 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide molecule, presents a compelling candidate for antimicrobial investigation. The synthetic flexibility of the quinoline ring allows for structural diversification to target various bacterial processes.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the antimicrobial potential of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. We will detail standardized protocols for determining its inhibitory and bactericidal activity against a panel of clinically relevant bacteria. The causality behind experimental choices will be explained to ensure robust and reproducible results.

Putative Mechanism of Action: Targeting Bacterial Enzymes

While the precise mechanism of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide is yet to be elucidated, related quinoline hydrazide/hydrazone derivatives have been shown to exert their antimicrobial effects by inhibiting essential bacterial enzymes.[1][2] Potential targets include DNA gyrase, which is crucial for DNA replication, and glucosamine-6-phosphate synthase, an enzyme involved in bacterial cell wall synthesis.[1] The trifluoromethyl group may enhance the compound's lipophilicity, facilitating its passage across microbial cell membranes to reach its intracellular targets.[2]

Experimental Protocols

The following protocols are based on widely accepted standards for antimicrobial susceptibility testing (AST), primarily referencing guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10][11]

Preparation of Stock Solution

The accurate preparation of the test compound's stock solution is critical for reliable and reproducible results.

Materials:

  • 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide powder

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Accurately weigh a precise amount of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide powder using a calibrated analytical balance.

  • Dissolve the powder in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Perform serial dilutions of the stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or an appropriate solvent to achieve the desired starting concentration for the assays.

  • Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

Causality Behind Experimental Choices: DMSO is a common solvent for dissolving hydrophobic compounds for biological assays. Preparing a high-concentration stock solution allows for minimal solvent carryover into the final assay, reducing potential solvent-induced toxicity to the microorganisms. Aliquoting and freezing prevent degradation of the compound over time.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14][15][16] This method is considered a gold standard in antimicrobial susceptibility testing.[14]

Materials:

  • Sterile 96-well microtiter plates[15]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Protocol:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[17]

    • Well 11 will serve as the growth control (containing CAMHB and inoculum but no compound).

    • Well 12 will serve as the sterility control (containing only CAMHB).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12][14]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13][15]

Causality Behind Experimental Choices: The 0.5 McFarland standard ensures a consistent and reproducible starting inoculum of bacteria. Serial two-fold dilutions provide a logarithmic concentration gradient to pinpoint the inhibitory concentration. The growth control confirms the viability of the bacteria, while the sterility control ensures the media is not contaminated.

Agar Well Diffusion Assay (Optional Qualitative Screening)

The agar well diffusion method is a simpler, qualitative technique to screen for antimicrobial activity.[18][19][20][21][22]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Calipers

Protocol:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland) and streak the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[20]

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of different concentrations of the 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide solution into the wells. A negative control (solvent) and a positive control (known antibiotic) should also be included.[18]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters using calipers. A larger zone of inhibition indicates greater antimicrobial activity.

Causality Behind Experimental Choices: This method relies on the diffusion of the compound through the agar. The size of the zone of inhibition is influenced by the compound's concentration, diffusion rate, and the susceptibility of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[23][24][25] This assay is a follow-up to the MIC test to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile MHA plates

  • Sterile micropipette and tips

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[24][25] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[17][23]

Causality Behind Experimental Choices: This protocol directly assesses the viability of the bacteria after exposure to the compound. By plating the contents of the clear wells from the MIC assay, we can distinguish between inhibition of growth and actual killing of the bacteria.

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.

Bacterial Strain (ATCC Number)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (e.g., ATCC 29213)
Escherichia coli (e.g., ATCC 25922)
Pseudomonas aeruginosa (e.g., ATCC 27853)
Klebsiella pneumoniae (e.g., ATCC 700603)
Positive Control (e.g., Ciprofloxacin)

Visualizations

Experimental Workflow for MIC and MBC Determination

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (16-20 hours) D->E F Read MIC (Lowest concentration with no visible growth) E->F G Subculture from Clear Wells (MIC and higher conc.) onto Agar Plates F->G H Incubate Agar Plates (18-24 hours) G->H I Read MBC (Lowest concentration with ≥99.9% killing) H->I G Compound 6-Fluoro-4-(trifluoromethyl) quinoline-2-carbohydrazide Membrane Bacterial Cell Membrane Compound->Membrane Penetration DNA_Gyrase DNA Gyrase Membrane->DNA_Gyrase Cell_Wall_Synthase Glucosamine-6-Phosphate Synthase Membrane->Cell_Wall_Synthase Replication DNA Replication DNA_Gyrase->Replication Cell_Wall Cell Wall Synthesis Cell_Wall_Synthase->Cell_Wall Inhibition_Rep Inhibition Inhibition_CW Inhibition

Caption: Putative mechanisms of antimicrobial action.

References

  • Broth microdilution. (n.d.). Grokipedia.
  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online.
  • Broth microdilution. (n.d.). Wikipedia.
  • Broth Microdilution. (n.d.). MI - Microbiology.
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  • Broth Microdilution. (n.d.). International Journal of Anesthesia - Open Access Pub.
  • Plotka, M., & Boukherroub, R. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. (n.d.). Benchchem.
  • Minimum bactericidal concentration. (n.d.). Wikipedia.
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  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. (n.d.). PubMed.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
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  • Agar well diffusion assay. (2020, November 1). YouTube.
  • Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati.
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Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Preclinical Evaluation of Quinoline Carbohydrazides Against Mycobacterium tuberculosis

Introduction: The Imperative for Novel Anti-Tuberculous Agents Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the emer...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Tuberculous Agents

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating crisis underscores the urgent need for novel therapeutic agents with unique mechanisms of action. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with notable examples like bedaquiline revolutionizing MDR-TB treatment.[1][2] Quinoline carbohydrazides, a promising class of derivatives, warrant a systematic and rigorous preclinical evaluation to ascertain their potential as next-generation anti-TB drugs.

This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to comprehensively assess the anti-tubercular activity of quinoline carbohydrazides. The protocols herein are designed to be robust and self-validating, integrating field-proven insights to guide experimental choices and data interpretation.

I. Strategic Experimental Workflow for Preclinical Evaluation

A logical and phased approach is critical to efficiently evaluate the potential of novel quinoline carbohydrazides. The workflow should progress from broad in vitro screening to more complex intracellular and in vivo models for the most promising candidates.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Intracellular Efficacy cluster_2 Phase 3: In Vivo Efficacy cluster_3 Phase 4: Mechanism of Action Studies a Primary Screening: In Vitro Anti-TB Activity (MIC) b Secondary Screening: Cytotoxicity Assessment (IC50) a->b Active Compounds c Calculation of Selectivity Index (SI) b->c d Macrophage Infection Model (Intracellular MIC) c->d Compounds with High SI e Mouse Model of Tuberculosis (Bacterial Load Reduction) d->e Promising Candidates f Target Identification (e.g., DNA Gyrase, DprE1 Assay) e->f Efficacious Compounds

Caption: Phased experimental workflow for evaluating quinoline carbohydrazides.

II. Phase 1: In Vitro Screening and Selectivity

The initial phase focuses on determining the direct anti-mycobacterial activity of the compounds and their selectivity for M. tb over mammalian cells.

A. Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay that provides a reliable and high-throughput method for assessing the anti-tubercular activity of compounds against replicating M. tb.[3][4][5] The assay relies on the reduction of the blue Alamar Blue (resazurin) reagent to a pink product (resorufin) by metabolically active cells.

Principle: In the presence of an effective antimicrobial agent, the inhibition of bacterial growth prevents the reduction of Alamar Blue, and the solution remains blue. Conversely, in the absence of effective inhibition, bacterial growth leads to the reduction of the dye, resulting in a pink color.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Quinoline carbohydrazide compounds

  • Rifampicin (positive control)

  • Alamar Blue reagent

  • 96-well microplates

  • Sterile water and saline

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

  • Compound Preparation: Prepare a stock solution of each quinoline carbohydrazide and rifampicin in DMSO. Perform serial two-fold dilutions in the 96-well plates using 7H9 broth to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid toxicity.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compounds. Include wells with bacteria only (growth control) and wells with media only (sterility control).

  • Incubation: Seal the plates with paraffin film and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[4]

  • Final Incubation and Reading: Re-incubate the plates for 24 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[4]

B. Protocol: Cytotoxicity Assessment using MTT Assay

It is crucial to evaluate the toxicity of the compounds against mammalian cells to ensure that their anti-mycobacterial activity is not due to general cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.[6][7]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human embryonic kidney (HEK293) or human hepatoma (HepG2) cell lines[8]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Quinoline carbohydrazide compounds

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the quinoline carbohydrazide compounds to the wells. Include wells with cells only (viability control) and wells with media only (background control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

C. Calculation of Selectivity Index (SI)

The Selectivity Index is a critical parameter for prioritizing compounds for further development. It represents the ratio of the compound's toxicity to its activity.[9][10]

Formula: SI = IC50 (mammalian cells) / MIC (M. tuberculosis)

A higher SI value indicates greater selectivity of the compound for M. tuberculosis over host cells. Generally, a selectivity index greater than 10 is considered promising for further investigation.[10][11]

Compound IDMIC (µg/mL)IC50 (µg/mL)Selectivity Index (SI)
QC-12.5>100>40
QC-28.0506.25
QC-30.560120
Rifampicin0.1>100>1000

III. Phase 2: Intracellular Efficacy in a Macrophage Model

M. tuberculosis is an intracellular pathogen that primarily resides within macrophages. Therefore, it is essential to evaluate the ability of the compounds to inhibit bacterial growth within this cellular context.[12][13]

Protocol: Intracellular Activity in THP-1 Macrophages

This protocol assesses a compound's ability to inhibit the growth of M. tuberculosis within macrophages.[12]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • M. tuberculosis H37Rv

  • Quinoline carbohydrazide compounds

  • Rifampicin (positive control)

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • Middlebrook 7H10 agar plates

Procedure:

  • Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.

  • Macrophage Infection: Infect the differentiated macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Removal of Extracellular Bacteria: Wash the cells with warm PBS to remove extracellular bacteria.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compounds and controls to the infected cells.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

  • Cell Lysis and CFU Enumeration: Lyse the macrophages with lysis buffer and plate serial dilutions of the lysate on Middlebrook 7H10 agar.

  • CFU Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

  • Data Analysis: Determine the reduction in bacterial load for each compound concentration compared to the untreated control.

IV. Phase 3: In Vivo Efficacy in a Mouse Model

Promising compounds with good in vitro activity and intracellular efficacy should be evaluated in an animal model of tuberculosis to assess their in vivo efficacy.[14][15]

Protocol: Acute Mouse Model of Tuberculosis

A rapid in vivo screening model using susceptible mouse strains can provide an initial assessment of a compound's efficacy.[14][16]

Materials:

  • BALB/c or C3H mice

  • M. tuberculosis H37Rv

  • Quinoline carbohydrazide compounds

  • Isoniazid (positive control)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Aerosol exposure system (for low-dose infection) or syringes for intravenous injection

Procedure:

  • Infection: Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route or a high dose via intravenous injection.

  • Treatment: Begin treatment with the test compounds and controls one day post-infection (for acute models). Administer the compounds daily for a specified period (e.g., 2-4 weeks) via oral gavage or another appropriate route.

  • Monitoring: Monitor the body weight of the mice as an indicator of drug efficacy.[14]

  • Organ Harvest and Bacterial Load Determination: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

  • CFU Enumeration: Homogenize the organs and plate serial dilutions on Middlebrook 7H10 agar to determine the bacterial load (CFU).

  • Data Analysis: Compare the bacterial load in the organs of treated mice to that of the vehicle-treated control group to determine the in vivo efficacy of the compound.

V. Phase 4: Elucidating the Mechanism of Action

Understanding how a compound inhibits M. tb growth is crucial for lead optimization and for predicting and overcoming potential resistance mechanisms. For quinoline derivatives, DNA gyrase is a known target.[1][17][18] Another potential target in M. tb is Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in cell wall synthesis.[19][20][21]

G cluster_0 Potential Targets for Quinoline Carbohydrazides a Quinoline Carbohydrazide b DNA Gyrase (GyrA/GyrB) a->b c DprE1 a->c d Inhibition of DNA Supercoiling b->d e Inhibition of Arabinan Biosynthesis c->e f Bacterial Cell Death d->f e->f

Caption: Potential mechanisms of action for quinoline carbohydrazides.

A. Protocol: In Vitro DNA Gyrase Supercoiling Assay

This assay determines if the quinoline carbohydrazides inhibit the supercoiling activity of M. tb DNA gyrase.[22]

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Materials:

  • Purified M. tuberculosis DNA gyrase (GyrA and GyrB subunits)[17][18]

  • Relaxed pBR322 plasmid DNA

  • Assay buffer (containing ATP)

  • Quinoline carbohydrazide compounds

  • Moxifloxacin (positive control)

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: Set up reactions containing relaxed pBR322 DNA, assay buffer, and varying concentrations of the test compounds or moxifloxacin.

  • Enzyme Addition: Add purified M. tb DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. Inhibition of supercoiling is indicated by the presence of relaxed plasmid DNA at concentrations where the control shows fully supercoiled DNA.[22]

B. Further Mechanistic Studies

If the compounds do not inhibit DNA gyrase, other potential targets should be investigated.

  • DprE1 Inhibition Assay: A colorimetric or fluorometric assay can be used to measure the inhibition of the enzymatic activity of purified DprE1.[23]

  • Whole-Genome Sequencing of Resistant Mutants: Generating and sequencing resistant mutants of M. tb can help identify the target protein through mutations in the corresponding gene.

VI. Conclusion

The systematic experimental design outlined in this guide provides a comprehensive framework for the preclinical evaluation of novel quinoline carbohydrazides as potential anti-tubercular agents. By following these detailed protocols, researchers can generate robust and reliable data on the efficacy, selectivity, and mechanism of action of their compounds, thereby accelerating the discovery of new and effective treatments for tuberculosis.

References

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Application

Application Notes and Protocols for Trifluoromethylquinolines in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the biological activity and potential therapeutic applications of trifluoromethylquinoline deriv...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activity and potential therapeutic applications of trifluoromethylquinoline derivatives in cancer research. The protocols outlined below are intended to guide researchers in a structured evaluation of the efficacy and mechanism of action of these compounds in relevant cancer cell line models.

Introduction to Trifluoromethylquinolines in Oncology

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many demonstrating a broad spectrum of pharmacological activities, including potent anti-cancer properties.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group into the quinoline scaffold can significantly enhance the metabolic stability, lipophilicity, and bioavailability of these molecules, making them attractive candidates for drug development.[4][5] Trifluoromethylquinolines have been shown to exert their anti-tumor effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2][6][7][8]

Mechanisms of Action of Trifluoromethylquinolines

Trifluoromethylquinoline derivatives have been reported to target several key components of cellular machinery to exert their anticancer effects. Understanding these mechanisms is crucial for designing effective experimental strategies.

Induction of Apoptosis

A primary mechanism by which many trifluoromethylquinolines exhibit anticancer activity is the induction of apoptosis, or programmed cell death.[7][9][10] This can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[11] Key events in apoptosis include the activation of caspases, a family of proteases that execute the dismantling of the cell.[12] Western blot analysis for cleaved caspases (e.g., caspase-3) and their substrates, such as poly (ADP-ribose) polymerase (PARP), are standard methods to confirm apoptotic induction.[12][13][14][15] Some trifluoromethylquinolines have been shown to modulate the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway.[11]

Cell Cycle Arrest

Disruption of the normal cell cycle is another hallmark of cancer, and many chemotherapeutic agents, including trifluoromethylquinoline derivatives, function by inducing cell cycle arrest.[2] This prevents cancer cells from progressing through the phases of division (G1, S, G2, M), ultimately leading to a halt in proliferation. Some studies have shown that specific trifluoromethylquinolines can cause arrest in the G2/M phase of the cell cycle.[6][8] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle.[16][17][18][19]

Inhibition of Key Signaling Pathways

Trifluoromethylquinolines have been found to interfere with critical signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival. Molecular docking studies have suggested that some trifluoromethylquinoline derivatives can bind to the active site of PI3K, thereby inhibiting its activity.[20] Inhibition of this pathway can lead to downstream effects such as reduced cell proliferation and induction of apoptosis.

  • Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division. Some novel trifluoromethylquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[6] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death.

  • DNA Intercalation: Certain quinoline derivatives can exert their cytotoxic effects by intercalating into DNA, which interferes with DNA replication and transcription, ultimately leading to cell death.[7]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative trifluoromethylquinoline derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 15 VariousNot SpecifiedHigher activity than doxorubicin[20]
2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone HL-60Promyelocytic Leukemia10 ± 2.5[7]
Compound 6b LNCaPProstate CancerNanomolar range[6]
Compound 5g MCF-7Breast CancerMore potent than staurosporine[8]
Compound 3b C32, A375MelanomaIC50 values in the µM range[5]

Mandatory Visualizations

Hypothesized Signaling Pathway Inhibition by a Trifluoromethylquinoline Derivative

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates TFQ Trifluoromethylquinoline Derivative TFQ->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a trifluoromethylquinoline derivative.

Experimental Workflow for Evaluating Trifluoromethylquinoline Derivatives

Start Start: Cancer Cell Culture Treatment Treat with Trifluoromethylquinoline Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow Flow Cytometry (Cell Cycle Analysis) Treatment->Flow Western Western Blot (Apoptosis Markers) Treatment->Western Analysis Data Analysis & Interpretation MTT->Analysis Flow->Analysis Western->Analysis

Caption: A streamlined workflow for the in vitro evaluation of trifluoromethylquinoline compounds.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trifluoromethylquinoline compound (dissolved in DMSO to create a stock solution)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[23]

    • For suspension cells, seed at a density of 2 x 10^4 to 5 x 10^4 cells per well.[25]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of the trifluoromethylquinoline compound in complete medium from the stock solution.

    • Carefully remove the medium from the wells (for adherent cells) and replace it with 100 µL of medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration, typically <0.1%) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[25]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[25]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[25]

    • For suspension cells, centrifuge the plate, carefully remove the supernatant, and then add the solubilization solution.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[21][23]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[21] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP, by Western blotting.[13][15]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cell pellets in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression. An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to quantify DNA content and analyze the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][17][19]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10^6 cells by centrifugation.[17]

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while gently vortexing to fix the cells.

    • Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).[17]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in the PI staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • The fluorescence intensity of PI is proportional to the DNA content.

  • Data Interpretation:

    • Generate a DNA content frequency histogram.

    • Cells in G0/G1 phase will have 2n DNA content, cells in G2/M phase will have 4n DNA content, and cells in S phase will have DNA content between 2n and 4n.

    • Analyze the percentage of cells in each phase of the cell cycle to determine if the trifluoromethylquinoline compound induces cell cycle arrest at a specific phase. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[16]

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Arabian Journal of Chemistry.
  • Ghorab, M. M., et al. (2013). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. European Journal of Medicinal Chemistry, 69, 539-548. Retrieved from [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (2025). ResearchGate. Retrieved from [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. Retrieved from [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). MDPI. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Retrieved from [Link]

  • Kim, H. S., & Lee, S. H. (2017). Assaying cell cycle status using flow cytometry. Bio-protocol, 7(12), e2331. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Retrieved from [Link]

  • Mao, M., et al. (2025). Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry, 132, 118472. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies. Retrieved from [Link]

  • Kgokong, J. L., et al. (2001). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. European Journal of Pharmaceutical Sciences, 12(4), 373-380. Retrieved from [Link]

  • Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. (2024). ResearchGate. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Retrieved from [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 3-12. Retrieved from [Link]

  • Katayama, H., et al. (1999). Alpha-trifluoromethylated acyloins induce apoptosis in human oral tumor cell lines. Anticancer Research, 19(6B), 5049-5054. Retrieved from [Link]

  • Kim, M. J., et al. (2016). Trifolin induces apoptosis via extrinsic and intrinsic pathways in the NCI-H460 human non-small cell lung-cancer cell line. Oncology Letters, 12(3), 2217-2222. Retrieved from [Link]

  • Szymańska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 483. Retrieved from [Link]

  • New water soluble pyrroloquinoline derivatives as new potential anticancer agents. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Gopaul, K., et al. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved from [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Retrieved from [Link]

  • Begum, H., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, 83(4), 910-926. Retrieved from [Link]

  • Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis. (2024). National Institutes of Health. Retrieved from [Link]

  • Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. (2021). Chemical Science. Retrieved from [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • An Oral Quinoline Derivative, MPT0B392, Causes Leukemic Cells Mitotic Arrest and Overcomes Drug Resistant Cancer Cells. (2017). Scientific Reports. Retrieved from [Link]

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Sources

Method

Methodology for Evaluating the Anti-malarial Activity of Quinoline Derivatives

Introduction Quinoline derivatives have historically been a cornerstone in the global fight against malaria, with compounds like chloroquine and quinine saving countless lives.[1] Despite the rise of drug-resistant Plasm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives have historically been a cornerstone in the global fight against malaria, with compounds like chloroquine and quinine saving countless lives.[1] Despite the rise of drug-resistant Plasmodium strains, the quinoline scaffold remains a crucial pharmacophore in the discovery and development of novel anti-malarial agents.[1] This guide provides a comprehensive framework of detailed application notes and protocols for researchers, scientists, and drug development professionals to rigorously evaluate the anti-malarial potential of new quinoline derivatives. The methodologies outlined herein cover the essential continuum of preclinical evaluation, from initial in vitro screening to in vivo efficacy and preliminary mechanism of action studies.

The rationale behind this multi-faceted approach is to build a robust data package for each candidate compound. Initial in vitro assays provide a rapid and cost-effective assessment of intrinsic anti-parasitic activity.[1] Subsequent cytotoxicity screening is critical to determine the compound's selectivity for the parasite over host cells, a key indicator of its therapeutic potential. Promising candidates then advance to in vivo models, which offer a more complex physiological system to evaluate efficacy, taking into account pharmacokinetic and pharmacodynamic properties.[2] Finally, understanding the mechanism of action provides invaluable insights for lead optimization and predicting potential resistance pathways.

Part 1: In Vitro Anti-malarial Susceptibility Assays

The initial step in evaluating a novel quinoline derivative is to determine its intrinsic activity against the malaria parasite, Plasmodium falciparum. This is typically quantified as the 50% inhibitory concentration (IC50), the concentration of the compound that reduces parasite growth by 50%.

SYBR Green I-Based Fluorescence Assay

This is a widely adopted, simple, and cost-effective method for determining the IC50 of a drug.[1][3] The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.[1]

Causality of Experimental Choices:

  • Asynchronous vs. Synchronized Cultures: While asynchronous cultures are easier to maintain, using ring-stage synchronized cultures provides more consistent results, as the drug's effect is measured over a single reproductive cycle.

  • Choice of Strains: Including both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, W2) strains of P. falciparum is crucial to identify compounds that can overcome existing resistance mechanisms.

  • Black, Clear-Bottom Plates: Black plates minimize background fluorescence and light scattering, while the clear bottom is necessary for reading the fluorescence from below.

Protocol:

  • Parasite Culture:

    • Maintain asynchronous or synchronous cultures of P. falciparum in human O+ erythrocytes at 2-5% hematocrit in RPMI 1640 medium supplemented with 10% human serum or 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3.[1]

    • Incubate cultures at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.[1]

    • For synchronous cultures, treat with 5% D-sorbitol to isolate the ring stage.[1]

  • Assay Setup:

    • Prepare a parasite culture with 1% parasitemia and 2% hematocrit.

    • In a 96-well black, clear-bottom microplate, add 180 µL of the parasite culture to each well.

    • Add 20 µL of the quinoline derivative at various concentrations (typically a 2-fold serial dilution) to the wells. Include positive (e.g., chloroquine) and negative (vehicle control) controls.

    • Incubate the plate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining:

    • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.[4]

    • The lysis buffer typically contains Tris-HCl, EDTA, saponin, and Triton X-100 to lyse the red blood cells and release the parasite DNA.[4]

    • Incubate the plates in the dark at room temperature for at least one hour to allow for complete lysis and DNA staining.[4]

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4][5]

    • Calculate the percentage of growth inhibition for each drug concentration relative to the negative control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow Diagram:

SYBR_Green_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis P_Culture Parasite Culture (1% Parasitemia, 2% Hematocrit) Plate_Setup Plate Setup in 96-well Plate P_Culture->Plate_Setup Drug_Dilutions Quinoline Derivative Serial Dilutions Drug_Dilutions->Plate_Setup Incubation_72h Incubate 72h (37°C, Gas Mixture) Plate_Setup->Incubation_72h Lysis_Staining Add Lysis Buffer with SYBR Green I Incubation_72h->Lysis_Staining Incubation_1h Incubate 1h (RT, Dark) Lysis_Staining->Incubation_1h Read_Fluorescence Read Fluorescence (Ex:485nm, Em:530nm) Incubation_1h->Read_Fluorescence Data_Analysis Calculate IC50 Read_Fluorescence->Data_Analysis InVivo_Efficacy Infection Inoculate Mice with P. berghei (Day 0) Grouping Randomize into Treatment Groups Infection->Grouping Treatment_D1 Treat (Day 1) Grouping->Treatment_D1 Treatment_D2 Treat (Day 2) Treatment_D1->Treatment_D2 Treatment_D3 Treat (Day 3) Treatment_D2->Treatment_D3 Treatment_D4 Treat (Day 4) Treatment_D3->Treatment_D4 Blood_Smear Collect Blood Smear (Day 5) Treatment_D4->Blood_Smear Parasitemia_Count Determine Parasitemia Blood_Smear->Parasitemia_Count Data_Analysis Calculate % Suppression and ED50/ED90 Parasitemia_Count->Data_Analysis

Caption: Workflow for the 4-day suppressive test in mice.

Part 4: Mechanism of Action Studies

Understanding how a quinoline derivative kills the malaria parasite is crucial for its development. For quinolines, a primary mechanism of action is the inhibition of hemozoin formation. [6][7]

In Vitro Hemozoin Inhibition Assay

This assay mimics the parasite's detoxification of heme into hemozoin and measures the ability of a compound to inhibit this process. [8][9] Causality of Experimental Choices:

  • β-hematin Formation: The assay relies on the formation of β-hematin, the synthetic equivalent of hemozoin, from hemin under acidic conditions, mimicking the parasite's food vacuole. [9]* Colorimetric Detection: The amount of β-hematin formed can be quantified by its insolubility in certain buffers and subsequent dissolution for colorimetric measurement.

Protocol:

  • Reaction Setup:

    • In a 96-well plate, add the quinoline derivative at various concentrations.

    • Add a solution of hemin chloride in a suitable buffer (e.g., acetate buffer, pH 4.8).

    • Initiate the polymerization by adding a lipid source or detergent like Tween 20. [9]

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Washing and Solubilization:

    • Centrifuge the plate and discard the supernatant.

    • Wash the pellet with DMSO to remove unreacted hemin.

    • Dissolve the β-hematin pellet in a basic solution (e.g., NaOH).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the dissolved β-hematin at around 405 nm.

    • Calculate the percentage of inhibition of hemozoin formation and determine the IC50 value.

Signaling Pathway Diagram:

Hemozoin_Inhibition cluster_parasite Parasite Food Vacuole cluster_outcome Outcome Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Heme_Buildup Heme Accumulation Quinoline Quinoline Derivative Quinoline->Heme Inhibits Parasite_Death Parasite Death Heme_Buildup->Parasite_Death

Caption: Mechanism of hemozoin inhibition by quinoline derivatives.

Conclusion

The systematic evaluation of quinoline derivatives, from in vitro activity and selectivity to in vivo efficacy and mechanism of action, is essential for the identification of promising new anti-malarial drug candidates. The protocols and methodologies detailed in this guide provide a robust framework for conducting these critical studies. By understanding the "why" behind each step, researchers can generate high-quality, reproducible data to advance the development of the next generation of quinoline-based anti-malarials.

References

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  • Kumar, A., et al. (2018). In Vitro antimalarial activity of synthetic derivatives 5(a-t) against CQ-Sensitive 3d7 strain of P. falciparum. ResearchGate. Retrieved from [Link]

  • Held, J., & Kappes, B. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology. Retrieved from [Link]

  • D'Alessandro, S., et al. (2015). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Johnson, J. D., et al. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Huy, N. T., et al. (2007). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Lee, K.-S., et al. (2013). pLDH level of clinically isolated Plasmodium vivax and detection limit of pLDH based malaria rapid diagnostic test. Malaria Journal. Retrieved from [Link]

  • Noedl, H., et al. (2002). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene. Retrieved from [Link]

  • Vista Laboratory Services. (n.d.). Falciparum/Pan Malaria Test Rapid Diagnostic Test for Detecting Malaria Infection. Vista Laboratory Services. Retrieved from [Link]

  • Yapi, A., et al. (2018). Diagram of the steps involved in performing the SYBR green I (A) and... ResearchGate. Retrieved from [Link]

  • Jiménez-Díaz, M. B., et al. (2009). A lactate dehydrogenase ELISA-based assay for the in vitro determination of Plasmodium berghei sensitivity to anti-malarial drugs. ResearchGate. Retrieved from [Link]

  • Makler, M. T., & Hinrichs, D. J. (1993). Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya. DSpace Repository. Retrieved from [Link]

  • Roepe, P. D., et al. (2013). identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum. Journal of Medicinal Chemistry. Retrieved from [Link]

  • B-Bastos, R., et al. (2019). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. Molecules. Retrieved from [Link]

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Application

The Strategic Role of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide in Modern Drug Synthesis: Application Notes and Protocols

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the quinoline nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitud...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quinoline nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of therapeutic agents.[1] Its rigid, bicyclic aromatic system provides a versatile framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The strategic incorporation of fluorine and trifluoromethyl (CF3) groups has further propelled quinoline derivatives to the forefront of medicinal chemistry. These modifications can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3][4]

This guide focuses on a particularly valuable precursor, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide , and its application in the synthesis of novel bioactive compounds. The presence of a fluorine atom at the 6-position and a trifluoromethyl group at the 4-position creates a unique electronic and steric environment, influencing both the reactivity of the carbohydrazide moiety and the pharmacological profile of the resulting derivatives.[5][6] The carbohydrazide functional group is a versatile handle for the construction of various five-membered heterocycles, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important pharmacophores.

This document provides a comprehensive overview of the synthesis of this key precursor and detailed protocols for its utilization in the preparation of potential therapeutic agents, underpinned by the rationale for key experimental choices.

Part 1: Synthesis of the Precursor: 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

The synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide is a two-step process commencing with the formation of the corresponding ethyl ester, followed by hydrazinolysis. The Combes synthesis provides a reliable route to the quinoline core.[7][8][9]

Step 1: Synthesis of Ethyl 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylate

This initial step involves the acid-catalyzed condensation of 4-fluoroaniline with a suitable β-diketone, such as ethyl 4,4,4-trifluoroacetoacetate, to construct the quinoline ring system.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents).

  • Solvent and Catalyst: Add a suitable high-boiling point solvent, such as Dowtherm A or diphenyl ether, to facilitate the reaction at elevated temperatures. Cautiously add a catalytic amount of a strong acid, like polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Reaction Conditions: Heat the reaction mixture to 140-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring to precipitate the product. Filter the solid, wash with cold water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Causality of Experimental Choices:

  • High-Boiling Point Solvent: Necessary to achieve the high temperatures required for the cyclization and dehydration steps of the Combes synthesis.

  • Acid Catalyst: Protonates the carbonyl groups of the β-diketone, activating them for nucleophilic attack by the aniline. It also facilitates the dehydration step leading to the aromatic quinoline ring.

  • Excess β-Diketone: A slight excess of the β-diketone ensures the complete consumption of the aniline.

Step 2: Hydrazinolysis to 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

The ethyl ester is readily converted to the desired carbohydrazide by treatment with hydrazine hydrate.

Protocol:

  • Reaction Setup: Dissolve ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting ester is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product, being less soluble, will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation. Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

Causality of Experimental Choices:

  • Ethanol as Solvent: A good solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction.

  • Excess Hydrazine Hydrate: Drives the reaction to completion by Le Chatelier's principle, ensuring full conversion of the ester to the hydrazide.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield
Ethyl 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylateC13H9F4NO2303.2165-75%
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazideC11H7F4N3O289.1985-95%

Part 2: Application in the Synthesis of Bioactive Heterocycles

The carbohydrazide moiety of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide is a versatile building block for the synthesis of various five-membered aromatic heterocycles with potential pharmacological activity.[10][11][12][13][14]

Application 1: Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[15][16][17] They can be synthesized by the cyclocondensation of a carbohydrazide with a 1,3-dicarbonyl compound.

Protocol for Synthesis of a Quinoline-Substituted Pyrazole:

  • Reaction Setup: In a round-bottom flask, dissolve 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide (1 equivalent) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 equivalents) in glacial acetic acid.

  • Reaction Conditions: Reflux the mixture for 6-10 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

  • Glacial Acetic Acid: Acts as both a solvent and an acid catalyst, promoting the condensation and subsequent cyclization-dehydration steps.

  • Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

Application 2: Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are another important class of heterocycles known for their diverse biological activities.[18][19] They can be synthesized from carbohydrazides through cyclization with various reagents, such as orthoesters or carboxylic acids in the presence of a dehydrating agent.

Protocol for Synthesis of a Quinoline-Substituted 1,3,4-Oxadiazole:

  • Reaction Setup: Suspend 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide (1 equivalent) and a carboxylic acid (e.g., benzoic acid, 1.2 equivalents) in phosphorus oxychloride (POCl3).

  • Reaction Conditions: Gently reflux the mixture for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. The resulting precipitate is filtered, washed thoroughly with water to remove any residual acid, and then with a dilute sodium bicarbonate solution. The solid is then dried and can be purified by recrystallization.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl3): Acts as both a dehydrating agent and a catalyst to facilitate the cyclization of the intermediate formed between the carbohydrazide and the carboxylic acid.

Visualization of Synthetic Pathways

Synthetic_Pathway cluster_precursor Precursor Synthesis A 4-Fluoroaniline + Ethyl 4,4,4-trifluoroacetoacetate B Ethyl 6-Fluoro-4-(trifluoromethyl) quinoline-2-carboxylate A->B Combes Synthesis (Acid Catalyst, Heat) C 6-Fluoro-4-(trifluoromethyl) quinoline-2-carbohydrazide B->C Hydrazinolysis (Hydrazine Hydrate) D Pyrazole Derivatives (Antimicrobial, Anticancer) C->D + 1,3-Dicarbonyl (e.g., Acetylacetone) E 1,3,4-Oxadiazole Derivatives (Antimicrobial, Anti-inflammatory) C->E + Carboxylic Acid/POCl3 F 1,2,4-Triazole Derivatives (Antifungal, Antiviral) C->F + CS2, KOH then Hydrazine Hydrate

Caption: Synthetic route to 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide and its subsequent application in the synthesis of bioactive heterocycles.

Conclusion and Future Perspectives

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide is a highly valuable and versatile precursor in drug discovery. The strategic placement of the fluoro and trifluoromethyl groups on the quinoline scaffold provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. The straightforward synthesis of this precursor and the reactivity of its carbohydrazide handle make it an attractive starting point for the construction of diverse libraries of heterocyclic compounds for biological screening. Future research will likely focus on expanding the range of heterocyclic systems synthesized from this precursor and exploring their potential in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The continued exploration of fluorinated quinoline scaffolds promises to yield novel and effective therapeutic agents.

References

  • The Role of Fluorine and Trifluoromethyl Groups in Modern Drug Design. (URL not available)
  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. [Link]

  • 6-(trifluoromethyl)furo[3,2-c]quinoline-2-carboxylate - PubMed Central. [Link]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC - NIH. [Link]

  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Publishing. [Link]

  • Combes quinoline synthesis - Wikipedia. [Link]

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  • Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

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  • Synthesis and characterization of antimicrobial activity of quilinoline derivative. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Combes Quinoline Synthesis. [Link]

  • Pfitzinger reaction - Wikipedia. [Link]

  • Chemical structures of some potent antimicrobial quinoline derivatives. - ResearchGate. [Link]

  • Combes Quinoline Synthesis. [Link]

  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies | Semantic Scholar. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

  • Pfitzinger Quinoline Synthesis. [Link]

  • Pfitzinger Reaction - YouTube. [Link]

  • Synthesis of ethyl 6-trifluoromethyl-4-hydroxy-3-quinoline-carboxylate - PrepChem.com. [Link]

  • Application of pfitzinger reaction in - JOCPR. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed. [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

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  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

  • Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid - ResearchGate. [Link]

  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - MDPI. [Link]

  • Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed. [Link]

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates | Request PDF - ResearchGate. [Link]

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Method

Application Notes and Protocols for Assessing the Cytotoxicity of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

Introduction: Unveiling the Bioactivity of a Novel Quinoline Derivative Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Quinoline Derivative

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1][2] The introduction of fluorine-containing functional groups, such as the trifluoromethyl group, into organic molecules can substantially alter their physicochemical and biological properties, often enhancing their potency and metabolic stability.[3] 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide is a novel compound within this class, and a thorough understanding of its cytotoxic potential is a critical first step in the drug discovery and development process.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously assess the cytotoxicity of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. The protocols herein are designed to be robust and self-validating, offering a multi-faceted approach to understanding the compound's impact on cell health. We will delve into the "why" behind experimental choices, ensuring a deep understanding of the principles at play.

Strategic Approach to Cytotoxicity Assessment

A comprehensive evaluation of a compound's cytotoxicity requires more than a single assay. Different assays measure distinct cellular parameters, and a combination of approaches provides a more complete picture of the potential mechanism of action. This guide will focus on three cornerstone assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To quantify plasma membrane integrity.

  • Annexin V/PI Apoptosis Assay: To differentiate between apoptotic and necrotic cell death.

This multi-assay strategy allows for a nuanced interpretation of the compound's effects, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) properties.

Core Principles of the Selected Cytotoxicity Assays

A foundational understanding of each assay's mechanism is paramount for accurate data interpretation and troubleshooting.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] The intensity of the purple color is directly proportional to the number of viable cells.[6][7] This assay is a reliable indicator of overall cell health and metabolic activity.[8][9]

Lactate Dehydrogenase (LDH) Release Assay

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][11] The LDH assay quantitatively measures the amount of LDH in the supernatant, which is directly proportional to the number of cells that have lost membrane integrity.[12] This assay is a key indicator of cell lysis and necrosis.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay provides detailed information about the mode of cell death.[13][14]

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells.[15]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it intercalates with DNA and fluoresces red.

By using both Annexin V and PI, we can distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

Experimental Workflow Overview

The overall experimental workflow for assessing the cytotoxicity of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide is depicted below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution & Serial Dilutions) treatment Incubation with 6-Fluoro-4-(trifluoromethyl)quinoline- 2-carbohydrazide compound_prep->treatment cell_culture Cell Culture (Seeding in 96- or 6-well plates) cell_culture->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Annexin V/PI Assay (Mode of Cell Death) treatment->apoptosis_assay data_analysis Absorbance/Fluorescence Measurement mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis ic50_calc IC50 Calculation data_analysis->ic50_calc interpretation Interpretation & Conclusion ic50_calc->interpretation

Figure 1: General experimental workflow for cytotoxicity assessment.

Materials and Reagents

  • 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide (CAS: 1116339-62-8)[17]

  • Selected cancer cell line(s) (e.g., MCF-7, HeLa, K-562)[2] and a non-cancerous cell line (e.g., BHK-21)[2] for selectivity assessment.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Trypsin-EDTA solution.

  • Dimethyl sulfoxide (DMSO), cell culture grade.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[7]

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[18]

  • LDH Cytotoxicity Assay Kit.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[15]

  • Sterile 96-well and 6-well flat-bottom cell culture plates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader capable of measuring absorbance.

  • Flow cytometer.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Compound Preparation
  • Cell Seeding:

    • For MTT and LDH assays, seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[1]

    • For the Annexin V/PI assay, seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.[13][16]

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Stock Solution and Serial Dilutions:

    • Prepare a 10 mM stock solution of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value.

    • Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: MTT Assay for Cell Viability

mtt_protocol start Seed cells in 96-well plate (overnight incubation) treatment Treat cells with compound (24, 48, or 72 hours) start->treatment add_mtt Add 10 µL of 5 mg/mL MTT solution to each well treatment->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize Add 100 µL of solubilization solution to each well incubate_mtt->solubilize shake Shake plate for 15 minutes to dissolve formazan crystals solubilize->shake read Read absorbance at 570 nm shake->read

Figure 2: Workflow for the MTT cytotoxicity assay.

  • Compound Treatment: Carefully remove the overnight culture medium from the wells and add 100 µL of the prepared compound dilutions.[1] Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.[1]

  • Incubation: Incubate the plate for the desired treatment periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6][8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.[8]

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Mix each sample by pipetting up and down and measure the absorbance at 570 nm using a microplate reader.[8]

Protocol 3: LDH Release Assay for Cytotoxicity
  • Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:[1]

    • Background Control: Culture medium without cells.

    • Low Control (Spontaneous LDH release): Untreated cells.[1]

    • High Control (Maximum LDH release): Untreated cells lysed with the lysis buffer provided in the kit.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Protocol 4: Annexin V/PI Apoptosis Assay
  • Compound Treatment: Treat cells in 6-well plates with the compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]

Data Presentation and Analysis

Summarizing Experimental Parameters

For clarity and reproducibility, it is crucial to document the experimental parameters in a structured format.

ParameterMTT AssayLDH AssayAnnexin V/PI Assay
Platform 96-well plate96-well plate6-well plate, Flow Cytometer
Cell Seeding Density 2-5 x 10⁴ cells/well2-5 x 10⁴ cells/well1 x 10⁶ cells/well
Compound Concentrations 0.1 - 100 µM (example range)0.1 - 100 µM (example range)IC50 concentration
Incubation Time 24, 48, 72 hours24, 48, 72 hours24 hours (example)
Detection Method Colorimetric (Absorbance at 570 nm)Colorimetric (Absorbance at 490 nm)Fluorescence
Endpoint Measured Metabolic ActivityMembrane IntegrityApoptosis vs. Necrosis
Calculating Cell Viability and Cytotoxicity
  • MTT Assay:

    • Calculate the percentage of cell viability relative to the untreated control.[1]

    • % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

  • LDH Assay:

    • Calculate the percentage of cytotoxicity.

    • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[19][20][21]

  • Dose-Response Curve: Plot the percentage of cell viability (or inhibition) against the logarithm of the compound concentration.[19][22]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response curve (variable slope).[23]

  • IC50 Determination: The software will calculate the IC50 value from the fitted curve.[23]

Interpreting the Results: A Holistic View

By combining the data from all three assays, a comprehensive picture of the cytotoxic mechanism of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide can be formed.

  • Scenario 1: Potent Cytotoxicity via Apoptosis

    • MTT: Low IC50 value, indicating a significant decrease in cell viability.

    • LDH: Moderate increase in LDH release, suggesting some late-stage apoptosis or secondary necrosis.

    • Annexin V/PI: A significant increase in the Annexin V-positive/PI-negative population, confirming apoptosis as the primary mode of cell death.

  • Scenario 2: Cytotoxicity via Necrosis

    • MTT: Low IC50 value.

    • LDH: High level of LDH release, indicating substantial membrane damage.

    • Annexin V/PI: A significant increase in the PI-positive population (both Annexin V-positive and -negative).

  • Scenario 3: Cytostatic Effects

    • MTT: A plateau in the dose-response curve above 50% viability, even at high concentrations.

    • LDH: Minimal LDH release.

    • Annexin V/PI: No significant increase in apoptotic or necrotic cells.

Conclusion and Future Directions

These application notes provide a robust framework for the initial cytotoxic characterization of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. The multi-assay approach ensures a comprehensive and reliable assessment of its bioactivity. Based on the initial findings, further investigations can be pursued, such as cell cycle analysis, caspase activity assays, and mechanistic studies to identify the specific molecular targets of the compound.[2] A thorough and systematic evaluation is key to unlocking the therapeutic potential of novel quinoline derivatives.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
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  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426.
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  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
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  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

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  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Asif, M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-15.
  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51–62.
  • Royal Society of Chemistry. (2024). Exploration of the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Retrieved from [Link]

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  • XCellR8. (n.d.). Cytotoxicity. Retrieved from [Link]

  • Mokgotho, J. R., et al. (2001). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. European Journal of Pharmaceutical Sciences, 12(4), 365-370.
  • Royal Society of Chemistry. (2015). Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Retrieved from [Link]

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Application

Application Notes and Protocols for the Characterization of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide in Enzyme Inhibition Assays

For: Researchers, scientists, and drug development professionals. Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, includin...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including enzyme inhibition. This document provides a comprehensive guide for the characterization of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, a novel quinoline derivative, as a potential enzyme inhibitor. While specific data for this compound is not yet prevalent in published literature, the protocols herein are based on established principles of enzyme kinetics and inhibitor analysis, drawing parallels from structurally related hydrazide and quinoline compounds.[1][2] This guide will detail the necessary steps for determining the half-maximal inhibitory concentration (IC50), elucidating the mechanism of inhibition (MOI), and interpreting the resulting data.

Introduction to Quinoline Carbohydrazides as Enzyme Inhibitors

Quinoline derivatives are a significant class of heterocyclic compounds that have been extensively studied for their therapeutic potential. Their diverse biological activities include roles as anticancer, antimalarial, and antimicrobial agents.[3][4] A key aspect of their therapeutic efficacy often lies in their ability to selectively inhibit specific enzymes. For instance, various quinoline derivatives have been identified as potent inhibitors of carbonic anhydrases, kinases, and DNA methyltransferases.[3][5][6]

The carbohydrazide moiety (-CONHNH2) is a versatile functional group known to be a pharmacophore in many enzyme inhibitors.[1] Hydrazide and its hydrazone derivatives can act as hydrogen bond donors and acceptors, and their planar structure can facilitate binding to enzyme active sites.[1] The nitrogen and oxygen atoms in the hydrazide group can also chelate metal ions that are often crucial for the catalytic activity of metalloenzymes.[1]

The compound of interest, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, combines the quinoline core with a carbohydrazide functional group, making it a promising candidate for enzyme inhibition studies. The fluorine and trifluoromethyl substituents can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its inhibitory potency and selectivity.

Principle of the Assay

Enzyme inhibition assays are fundamental to drug discovery and are used to quantify the potency of an inhibitor and to understand its mechanism of action. The general principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. By comparing these rates, the degree of inhibition can be determined.

Determining Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4][7] To determine the IC50, the enzyme activity is measured at a fixed substrate concentration across a range of inhibitor concentrations. The resulting data are plotted as percent inhibition versus the logarithm of the inhibitor concentration, and the IC50 is derived from the resulting dose-response curve.[7]

Elucidating the Mechanism of Inhibition (MOI)

Understanding how an inhibitor interacts with an enzyme is crucial for lead optimization. The primary reversible inhibition mechanisms are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibitors increase the apparent Michaelis constant (Km) but do not affect the maximum velocity (Vmax).[2][5][8]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In pure non-competitive inhibition, the inhibitor has an equal affinity for the free enzyme and the enzyme-substrate complex. This type of inhibition reduces Vmax but does not change Km.[2][5][8]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is most effective at high substrate concentrations. Uncompetitive inhibitors decrease both Vmax and Km.[5]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. Mixed inhibitors affect both Vmax and Km.[9]

The mechanism of inhibition can be determined by performing kinetic studies where the initial reaction velocity is measured at various substrate and inhibitor concentrations. The data are then analyzed using graphical methods such as the Lineweaver-Burk plot.[1][3][10]

Experimental Protocols

Disclaimer: The following are generalized protocols and may require optimization for the specific enzyme and substrate being investigated.

Materials and Reagents
  • Purified target enzyme

  • Enzyme-specific substrate

  • 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide (Inhibitor)

  • Assay Buffer (optimized for the target enzyme)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplates (clear for colorimetric assays, black for fluorescence assays)

  • Microplate reader

Protocol 1: IC50 Determination

This protocol outlines the steps to determine the IC50 value of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide.

Workflow for IC50 Determination

IC50_Workflow A Prepare Inhibitor Stock (e.g., 10 mM in DMSO) B Serial Dilution of Inhibitor (in Assay Buffer) A->B C Add Diluted Inhibitor to Wells B->C D Add Enzyme to Wells C->D E Pre-incubate (e.g., 15 min at RT) D->E F Initiate Reaction (Add Substrate) E->F G Incubate and Measure Signal (e.g., Absorbance) F->G H Data Analysis: Plot % Inhibition vs. [Inhibitor] and determine IC50 G->H

Caption: A typical workflow for determining the IC50 value of an enzyme inhibitor.

Step-by-Step Procedure:

  • Prepare Inhibitor Stock Solution: Dissolve 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide in 100% DMSO to a final concentration of 10 mM.

  • Prepare Serial Dilutions: Perform a serial dilution of the inhibitor stock solution in the assay buffer to create a range of concentrations (e.g., 100 µM to 0.01 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the inhibitor dilutions.

  • Enzyme Preparation: Dilute the enzyme stock to the desired working concentration in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add 10 µL of each inhibitor dilution or vehicle control.

    • Add 80 µL of the diluted enzyme solution to each well.

    • Mix gently and pre-incubate the plate for 15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[9]

  • Initiate the Reaction: Add 10 µL of the substrate solution to each well to start the reaction. The final substrate concentration should ideally be at or near its Km value for the enzyme.

  • Measure Activity: Immediately begin measuring the product formation using a microplate reader at the appropriate wavelength. The measurement can be kinetic (multiple readings over time) or endpoint (a single reading after a fixed time).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_vehicle - Signal_blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[7]

Protocol 2: Mechanism of Inhibition (MOI) Studies

This protocol is designed to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Step-by-Step Procedure:

  • Experimental Design: This experiment involves varying the concentrations of both the substrate and the inhibitor. A matrix of conditions should be set up. For example:

    • A range of substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Km).

    • Several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Procedure:

    • For each inhibitor concentration, perform a full substrate titration.

    • Follow the general assay setup as described in the IC50 protocol, but vary the substrate concentrations as designed.

  • Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration. This will generate a set of Michaelis-Menten curves.

    • For a more definitive analysis, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[1][10]

      • Competitive Inhibition: The lines will intersect on the y-axis.

      • Non-competitive Inhibition: The lines will intersect on the x-axis.

      • Uncompetitive Inhibition: The lines will be parallel.

      • Mixed Inhibition: The lines will intersect in the second or third quadrant.

Mechanisms of Enzyme Inhibition

MOI cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition C_E Enzyme (E) C_ES ES Complex C_E->C_ES +S C_EI EI Complex C_E->C_EI +I C_S Substrate (S) C_I Inhibitor (I) C_ES->C_E +P C_P Product (P) NC_E Enzyme (E) NC_ES ES Complex NC_E->NC_ES +S NC_EI EI Complex NC_E->NC_EI +I NC_S Substrate (S) NC_I Inhibitor (I) NC_ES->NC_E +P NC_ESI ESI Complex NC_ES->NC_ESI +I NC_EI->NC_ESI +S NC_P Product (P)

Caption: Simplified diagrams illustrating competitive and non-competitive enzyme inhibition.

Data Presentation and Interpretation

IC50 Data

The IC50 data should be presented in a table that includes the mean IC50 value and the standard deviation from multiple experiments.

CompoundTarget EnzymeIC50 (µM) ± SD
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazideEnzyme X5.2 ± 0.7
Positive Control InhibitorEnzyme X0.8 ± 0.1
MOI Data

The results from the MOI studies are best visualized using a Lineweaver-Burk plot. The changes in Vmax and Km in the presence of the inhibitor provide clear evidence for the mechanism of inhibition.

Hypothetical Lineweaver-Burk Plot for Competitive Inhibition

1/[S] (µM⁻¹)1/V₀ (No Inhibitor)1/V₀ (+ Inhibitor)
0.12.54.0
0.24.07.0
0.47.013.0
0.813.025.0

In this hypothetical example, as the inhibitor concentration increases, the x-intercept (-1/Km) moves closer to the origin (indicating an increase in apparent Km), while the y-intercept (1/Vmax) remains unchanged. This pattern is characteristic of competitive inhibition.[1][10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates Pipetting errors, improper mixing, temperature fluctuations.Use calibrated pipettes, ensure thorough mixing of reagents, and maintain a constant temperature throughout the assay. Prepare a master mix for reagents where possible.[11]
No inhibition observed Inhibitor is not active against the target, incorrect inhibitor concentration, inhibitor insolubility.Verify the identity and purity of the inhibitor. Test a wider range of concentrations. Ensure the inhibitor is fully dissolved in DMSO and does not precipitate in the assay buffer.
Irreproducible results Reagent degradation (enzyme, substrate), inconsistent incubation times.Use fresh reagents and store them properly. Ensure that incubation times are consistent across all experiments.
Assay signal is too low or too high Incorrect enzyme or substrate concentration.Optimize the concentrations of the enzyme and substrate to ensure the reaction is in the linear range of the detection method.
Unexpected inhibition in controls Contaminants in the sample or buffer.[6]Use high-purity water and reagents. If using biological samples, consider potential endogenous inhibitors and include appropriate controls.[6]

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial characterization of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide as a potential enzyme inhibitor. By systematically determining the IC50 and elucidating the mechanism of inhibition, researchers can gain valuable insights into the compound's therapeutic potential and guide further drug development efforts. While these protocols are broadly applicable, optimization for specific enzyme systems is crucial for obtaining accurate and reproducible results.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Hydrazide Derivatives in Enzyme Inhibitor Development.
  • Benchchem. (n.d.). Application Notes and Protocols for Pivalylbenzhydrazine in Enzyme Inhibition Assays.
  • Arshad, M. F., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1236-1244. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Enzyme Inhibition. Retrieved from [Link]

  • Wikipedia. (2023). Lineweaver–Burk plot. Retrieved from [Link]

  • Wikipedia. (2023). IC50. Retrieved from [Link]

  • Microbe Notes. (2022). Lineweaver–Burk Plot. Retrieved from [Link]

  • Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2023). Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • European Biophysics Journal. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]

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Method

Application Notes and Protocols for High-Throughput Screening of Quinoline Carbohydrazide Libraries

Introduction Quinoline and its derivatives represent a prominent class of heterocyclic compounds that are foundational to numerous synthetic and natural products.[1][2][3][4] The quinoline scaffold is a key pharmacophore...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds that are foundational to numerous synthetic and natural products.[1][2][3][4] The quinoline scaffold is a key pharmacophore, conferring a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects.[1][2][3][4] The carbohydrazide moiety is a versatile functional group known to be a crucial building block in the synthesis of various biologically active heterocyclic compounds. The combination of these two entities in quinoline carbohydrazide libraries presents a rich chemical space for the discovery of novel therapeutic agents.[5][6][7][8][9]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse compound libraries to identify "hits" that modulate a specific biological target or pathway.[10][11][12][13] This document provides detailed application notes and protocols for the high-throughput screening of quinoline carbohydrazide libraries, designed for researchers, scientists, and drug development professionals. The protocols outlined herein are adaptable for identifying compounds with cytotoxic, enzyme-inhibiting, and antibacterial activities.

High-Throughput Screening Workflow: A Multi-Step Approach

A successful HTS campaign for a quinoline carbohydrazide library is a systematic process designed to efficiently identify, validate, and characterize compounds with the desired biological activity. This workflow is structured to minimize false positives and negatives, ensuring that the most promising candidates are advanced for further development.[14][15][16]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & SAR Primary_Assay Primary HTS Assay (e.g., Cell Viability) Dose_Response Dose-Response Confirmation Primary_Assay->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Secondary Assay Dose_Response->Orthogonal_Assay Confirmed Hits Mechanism_Assay Mechanism of Action Studies Orthogonal_Assay->Mechanism_Assay Validated Hits SAR_Analysis Structure-Activity Relationship (SAR) Mechanism_Assay->SAR_Analysis

Caption: A generalized workflow for high-throughput screening of compound libraries.

Part 1: Primary Screening - Identifying Initial Hits

The primary screen is the first pass through the entire quinoline carbohydrazide library, designed to identify compounds that exhibit a desired biological effect at a single concentration. The choice of the primary assay is critical and depends on the therapeutic area of interest.

Protocol 1: Cell-Based Cytotoxicity Screening (Anticancer)

This protocol describes a common HTS assay to identify compounds that reduce the viability of cancer cells.[10][17][18]

Principle

The assay utilizes a luminescence-based method to quantify the amount of ATP present, which is an indicator of metabolically active, viable cells.[10][17] A decrease in the luminescent signal in the presence of a test compound suggests cytotoxic or cytostatic activity.

Materials
  • Quinoline carbohydrazide library (dissolved in DMSO)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, opaque-bottom microplates

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Dilute the cells in complete culture medium to a predetermined optimal seeding density.

    • Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare a working solution of the quinoline carbohydrazide compounds by diluting the stock plates.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound from the library plate to the corresponding well of the cell plate. This will result in a final compound concentration of, for example, 10 µM.

    • Also, add the positive and negative controls to designated wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Readout:

    • Equilibrate the luminescent cell viability reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a microplate reader.[10]

Data Analysis and Hit Selection

The activity of each compound is typically expressed as the percent inhibition of cell viability relative to the controls. A common threshold for hit selection is a decrease in the readout signal of more than three standard deviations from the mean of the negative controls.[19]

ParameterDescription
Z'-factor A statistical parameter to assess the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay.[15][19]
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the mean signal of the positive control.
Hit Threshold The cutoff value for identifying a compound as active.

Part 2: Secondary Screening - Hit Confirmation and Prioritization

Compounds identified as "hits" in the primary screen must undergo further testing to confirm their activity and eliminate false positives.[14][15]

Protocol 2: Dose-Response Confirmation and IC₅₀ Determination

This protocol is designed to confirm the activity of the primary hits and determine their potency by testing them across a range of concentrations.

Principle

By generating a dose-response curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated. This value represents the concentration of a compound that is required for 50% inhibition in vitro.

Step-by-Step Methodology
  • Compound Plating:

    • For each primary hit, create a serial dilution series (e.g., 8-point, 3-fold dilutions) in DMSO.

    • Transfer the diluted compounds to a new 384-well plate.

  • Cell Seeding and Compound Addition:

    • Follow the same procedure as in the primary screen for cell seeding.

    • Add the serially diluted compounds to the cell plates.

  • Incubation and Readout:

    • Follow the same incubation and readout procedures as in the primary screen.

Data Analysis
  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 3: Orthogonal Assay - Biochemical Kinase Inhibition

Many quinoline derivatives have been shown to target protein kinases.[5][7][9] An orthogonal assay using a different technology or format helps to confirm that the observed activity is not an artifact of the primary assay format. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay suitable for HTS.[20][21][22][23]

Principle of AlphaLISA Kinase Assay

This bead-based proximity assay measures the phosphorylation of a biotinylated substrate by a kinase.[22] A donor bead is coated with streptavidin to bind the biotinylated substrate, and an acceptor bead is coated with an antibody that specifically recognizes the phosphorylated form of the substrate. When the substrate is phosphorylated, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor bead, singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[20][21]

AlphaLISA_Kinase cluster_0 No Kinase Activity (No Signal) cluster_1 Kinase Activity (Signal) Donor_Bead_1 Donor Bead Streptavidin Substrate_1 Biotinylated Substrate Donor_Bead_1:f0->Substrate_1 binds Acceptor_Bead_1 Acceptor Bead Anti-phospho Ab Donor_Bead_2 Donor Bead Streptavidin Phospho_Substrate Phosphorylated Biotinylated Substrate Donor_Bead_2:f0->Phospho_Substrate binds Acceptor_Bead_2 Acceptor Bead Anti-phospho Ab Acceptor_Bead_2:f0->Phospho_Substrate binds Signal Light (615 nm) Phospho_Substrate->Signal Proximity

Caption: Principle of the AlphaLISA kinase assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare the kinase reaction buffer, kinase, biotinylated substrate, and ATP solutions.

    • Prepare the AlphaLISA acceptor beads and streptavidin-coated donor beads according to the manufacturer's instructions.

  • Kinase Reaction:

    • Add the kinase, substrate, and ATP to the wells of a 384-well plate.

    • Add the quinoline carbohydrazide compounds (or controls) to the wells.

    • Incubate the plate at the optimal temperature and time for the kinase reaction.

  • Detection:

    • Add the AlphaLISA acceptor beads to the wells and incubate.

    • Add the streptavidin donor beads to the wells and incubate in the dark.

  • Readout:

    • Read the plate on an AlphaLISA-compatible microplate reader.

Part 3: Antibacterial Screening

Quinoline derivatives are well-known for their antibacterial properties.[1][4][6] The following protocol describes a fluorescence-based HTS assay for identifying compounds with antibacterial activity.[24][25][26][27][28]

Protocol 4: Bacterial Viability Screening
Principle

This assay uses a fluorescent viability dye that can only penetrate bacterial cells with compromised membranes. Thus, an increase in fluorescence indicates bacterial cell death.

Materials
  • Quinoline carbohydrazide library (dissolved in DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • 384-well black, clear-bottom microplates

  • Fluorescent viability dye (e.g., SYTOX™ Green)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Step-by-Step Methodology
  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain in growth medium and incubate overnight.

    • Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05.

  • Compound and Bacteria Plating:

    • Add the quinoline carbohydrazide compounds and controls to the wells of the 384-well plate.

    • Add the diluted bacterial culture to each well.

  • Incubation:

    • Incubate the plate at 37°C with shaking for a predetermined time (e.g., 4-6 hours).

  • Dye Addition and Readout:

    • Add the fluorescent viability dye to each well.

    • Incubate in the dark for 15 minutes.

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

Conclusion and Future Directions

The protocols described in this application note provide a robust framework for the high-throughput screening of quinoline carbohydrazide libraries. By following a systematic workflow of primary screening, hit confirmation, and orthogonal validation, researchers can efficiently identify and prioritize promising lead compounds for further drug development. The versatility of the quinoline carbohydrazide scaffold suggests that these libraries may yield hits across a wide range of therapeutic targets. Subsequent steps will involve detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of the validated hits.

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  • Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus. (n.d.). Frontiers.
  • Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus. (n.d.). National Institutes of Health.
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). National Institutes of Health.
  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (n.d.). PLOS One.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (n.d.). Oxford Academic.
  • High Throughput Drug Screening. (n.d.). Sygnature Discovery.
  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. (2011). European Journal of Medicinal Chemistry.
  • Time-resolved fluorometry with the DELFIA method user guide. (n.d.). Revvity.
  • Biological activities of quinoline derivatives. (2009). Mini-Reviews in Medicinal Chemistry.
  • The schematic presentation of luminescent cell viability assay for... (n.d.). ResearchGate.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). National Institutes of Health.
  • Computational and Technical Support for High-Throughput Inhibitor Screening. (n.d.). Creative Enzymes.
  • AlphaLISA Assay Development Guide. (n.d.). PerkinElmer.
  • The use of AlphaScreen technology in HTS: Current status. (2025). ResearchGate.
  • Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP). (n.d.). PubMed Central.
  • Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science.
  • Delfia Cell Proliferation Assay on SpectraMax i3 Reader. (n.d.). Molecular Devices.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry.
  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.). ResearchGate.
  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (n.d.). National Institutes of Health.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances.
  • Biological Activities of Quinoline Derivatives. (2025). ResearchGate.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). RSC Publishing.
  • Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries. (n.d.). BenchChem.
  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010). PLoS ONE.
  • User's guide to DELFIA™ immunoassays. (n.d.). Revvity.
  • Tailored high-throughput screening solutions for identifying potent hits. (n.d.). Nuvisan.
  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020). Expert Opinion on Drug Discovery.
  • High-Throughput Screening to Identify Quality Hits Quickly. (n.d.). Eurofins Discovery.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

Welcome to the technical support center for the synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this multi-step synthesis. While a specific, publicly documented protocol for this exact molecule is not widely available[1], this guide is built upon established principles of quinoline synthesis and functional group transformations.

The proposed synthetic pathway involves three key stages:

  • Quinoline Core Formation: Synthesis of the 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid backbone.

  • Esterification: Conversion of the carboxylic acid to a methyl or ethyl ester.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the final carbohydrazide product.

This resource will address potential issues at each of these critical stages, offering scientifically grounded solutions to improve your yield and purity.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Stage 1: Quinoline Core Synthesis (e.g., via a modified Pfitzinger or Combes reaction)

The formation of the substituted quinoline ring is often the most challenging step, with potential for low yields and significant side product formation.

Question: My quinoline core synthesis is resulting in a low yield of the desired 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid. What are the likely causes and how can I improve it?

Answer: Low yields in quinoline synthesis can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. The presence of a strong electron-withdrawing trifluoromethyl group can deactivate the quinoline system, making some traditional synthesis routes less effective[2].

Potential Causes & Solutions:

  • Poor Reactivity of Precursors: The specific aniline and β-ketoester (or equivalent) used are crucial. The fluoro and trifluoromethyl groups on the aniline precursor can significantly impact its nucleophilicity.

    • Expert Insight: Consider a synthesis route that accommodates electron-deficient anilines. The Gould-Jacobs reaction, for example, can be effective for synthesizing quinolones from anilines and acetoacetic esters, which can then be further functionalized.

  • Harsh Reaction Conditions: Many classic quinoline syntheses, like the Skraup or Doebner-von Miller reactions, use strongly acidic and high-temperature conditions, which can lead to tar formation and decomposition of starting materials, especially with sensitive functional groups[3][4].

    • Optimization Strategy:

      • Temperature Control: Carefully control the reaction temperature. A stepwise increase in temperature might be necessary to initiate the reaction without causing excessive decomposition.

      • Catalyst Choice: Experiment with different acid catalysts. While sulfuric acid is common, polyphosphoric acid (PPA) or Lewis acids might offer milder conditions and improved yields.

      • Moderators: In vigorous reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate can help control the exothermicity[3][4].

  • Side Reactions: Polymerization of reactants or intermediates is a common issue.

    • Troubleshooting:

      • Slow Addition: Add reactants portion-wise or via a syringe pump to maintain a low concentration of reactive intermediates.

      • Solvent Choice: The choice of solvent can significantly influence the reaction outcome. High-boiling point solvents like Dowtherm A can provide excellent temperature control.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Reaction Temperature 100-150°C80-120°C (stepwise increase)Minimizes thermal decomposition and tar formation.
Catalyst Conc. H2SO4Polyphosphoric Acid (PPA)PPA can act as both a catalyst and a dehydrating agent under milder conditions.
Reactant Addition All at onceSlow addition over 1-2 hoursReduces polymerization and unwanted side reactions.
Stage 2: Esterification of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid

Esterification is a generally reliable reaction, but the nature of the quinoline carboxylic acid can present challenges.

Question: I am having difficulty achieving complete conversion of the carboxylic acid to its corresponding ester. What could be the issue?

Answer: Incomplete esterification can be due to steric hindrance, catalyst deactivation, or unfavorable reaction equilibrium.

Potential Causes & Solutions:

  • Steric Hindrance: The substitution pattern on the quinoline ring might sterically hinder the approach of the alcohol to the carboxylic acid group.

    • Expert Insight: For sterically hindered carboxylic acids, converting the acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride followed by the addition of the alcohol is often a more effective method[5][6]. This two-step process is generally higher yielding than direct Fischer esterification.

  • Catalyst Deactivation: The basic nitrogen atom in the quinoline ring can neutralize the acid catalyst (e.g., H₂SO₄), rendering it ineffective.

    • Optimization Strategy:

      • Increase Catalyst Loading: A higher than catalytic amount of acid may be required to protonate the quinoline nitrogen and still have enough catalyst for the esterification.

      • Alternative Catalysts: Consider using organocatalysts that are less susceptible to acid-base neutralization[7].

  • Reaction Equilibrium: Fischer esterification is a reversible reaction.

    • Troubleshooting:

      • Water Removal: Use a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

      • Excess Alcohol: Use the alcohol as the solvent to push the reaction to completion.

Esterification_Workflow cluster_0 Esterification Troubleshooting cluster_1 Solutions Start Incomplete Esterification Check_Sterics Assess Steric Hindrance Start->Check_Sterics Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Check_Equilibrium Consider Reaction Equilibrium Start->Check_Equilibrium Acid_Chloride Convert to Acid Chloride Check_Sterics->Acid_Chloride If hindered Increase_Catalyst Increase Catalyst Loading Check_Catalyst->Increase_Catalyst If neutralization is suspected Remove_Water Use Dean-Stark / Excess Alcohol Check_Equilibrium->Remove_Water To shift equilibrium

Caption: Troubleshooting workflow for incomplete esterification.

Stage 3: Hydrazinolysis of the Ester

The final step, hydrazinolysis, is typically efficient but requires careful handling to avoid side products and ensure complete reaction.

Question: The hydrazinolysis of my ester is slow, and I am observing the formation of impurities. How can I optimize this step?

Answer: Slow reaction rates and impurity formation during hydrazinolysis can be attributed to solvent choice, temperature, and the purity of the starting ester.

Potential Causes & Solutions:

  • Solvent Effects: The choice of solvent is critical. The solvent must be able to dissolve the ester and be compatible with hydrazine hydrate.

    • Expert Insight: Ethanol or isopropanol are commonly used and effective solvents for this reaction[8]. They are good solvents for both the ester and hydrazine hydrate and have a suitable boiling point for refluxing.

  • Reaction Temperature: The reaction is typically carried out at reflux. Insufficient temperature can lead to slow or incomplete conversion.

    • Optimization Strategy: Ensure the reaction is maintained at a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Purity of Starting Material: Impurities in the ester from the previous step can lead to side reactions with hydrazine.

    • Troubleshooting:

      • Purify the Ester: Ensure the ester is purified (e.g., by recrystallization or column chromatography) before proceeding with hydrazinolysis.

      • Excess Hydrazine: Using a slight excess of hydrazine hydrate (1.5-2 equivalents) can help drive the reaction to completion and compensate for any minor impurities[9].

Hydrazinolysis_Process Ester Purified Ester Reflux Reflux (e.g., 80°C) Ester->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Solvent Ethanol/Isopropanol Solvent->Reflux Product 6-Fluoro-4-(trifluoromethyl) quinoline-2-carbohydrazide Reflux->Product

Caption: Key components of the hydrazinolysis reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best purification methods for the final carbohydrazide product?

A1: The final product is typically a solid. Recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water is the most common and effective purification method[5]. If significant impurities are present, column chromatography on silica gel may be necessary.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Hydrazine hydrate is toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Thionyl chloride and oxalyl chloride are also highly corrosive and react violently with water. Always work in a fume hood and wear acid-resistant gloves and safety goggles.

Q3: Can I use a different starting material for the quinoline synthesis?

A3: Yes, various named reactions can be used to synthesize the quinoline core, such as the Combes, Doebner-von Miller, or Friedländer synthesis[10][11]. The choice of reaction will depend on the availability and reactivity of your specific starting materials. For instance, the Friedländer synthesis condenses an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group, which could be an alternative route to the 2-substituted quinoline[10].

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: A sharp melting point is indicative of high purity. The melting point of the precursor, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid, is reported to be 168-171°C[12].

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

  • BenchChem Technical Support Team. (2025, November). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Various Authors. (2008). Synthesis of 3-R-6-R'-Quinoline-4-carboxylates and Their Reactions with Hydrazine Hydrate. Russian Journal of Organic Chemistry, 44(9), 1354-1359.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • Patel, H., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Royal Society of Chemistry. (2016). Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. RSC Advances.
  • MDPI. (2014). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Molecules.
  • Reddit. (2012). A well working quinoline synthesis. r/chemistry.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Digital Repository. (2025). Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, ‎Antibacterial, antifungal activities, and POM studies for the Identification of the Pharmacophore ‎Sites. Iraqi Journal Of Science.
  • National Institutes of Health. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.
  • PubMed. (2006). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (2018).
  • MySkinRecipes. (n.d.). 6-(Trifluoromethoxy)quinoline-3-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerrer intermediates.
  • National Institutes of Health. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • PubMed. (2020).
  • IOSR Journal. (2019). Synthesis of Quinoline Derivatives by Microwave Irradiation Method and Evaluation for Their Anti-Helminthic Activity.

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Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide in DMSO

Welcome to the technical support guide for 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the foundational knowledge and procedural expertise to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide.

Q1: Why is my 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide not dissolving easily, even in a powerful solvent like DMSO?

A1: The solubility behavior of this molecule is governed by its complex and somewhat contradictory chemical structure. It possesses:

  • A large, rigid quinoline core, which is inherently hydrophobic.[1][2]

  • A trifluoromethyl (-CF₃) group and a fluorine (-F) atom, both of which significantly increase the molecule's lipophilicity and can lead to strong crystal lattice energy.[2][3]

  • A polar carbohydrazide (-CONHNH₂) group, which is capable of forming hydrogen bonds.[4]

The challenge arises because the strong intermolecular forces within the compound's crystal structure (solute-solute interactions) can be more powerful than the interactions the molecule can form with DMSO (solute-solvent interactions). DMSO, while a highly polar aprotic solvent, may struggle to break apart this stable crystal lattice, resulting in poor solubility.[5]

Q2: I managed to dissolve the compound, but it precipitated out of my DMSO stock solution after storage. What is happening?

A2: This common issue often stems from two factors: the creation of an unstable supersaturated solution and the hygroscopic nature of DMSO.[6]

  • Supersaturation: You may have created a solution that holds more solute than it can thermodynamically maintain over time. Minor disturbances, such as temperature fluctuations or freeze-thaw cycles, can trigger crystallization and precipitation.[7]

  • Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds in DMSO, leading to precipitation.[6][8] Storing stock solutions in frequently opened containers or in humid environments exacerbates this issue.

Q3: Is it safe and effective to heat the mixture to aid dissolution?

A3: Yes, applying gentle heat is a standard and highly effective technique for dissolving challenging compounds.[9] Increasing the temperature provides the necessary kinetic energy to help the solvent molecules overcome the compound's crystal lattice energy. However, it is crucial to use controlled, gentle heating (e.g., a water bath at 30-50°C) and to be aware of the compound's thermal stability. Always check the compound's datasheet for any temperature sensitivity warnings.

Q4: When preparing a stock solution, what is the maximum concentration I should aim for?

A4: As there is no published, standardized solubility limit for this specific compound, we recommend an empirical approach. Start by preparing a low-concentration stock (e.g., 10 mM). If this dissolves readily, you can attempt higher concentrations. However, for long-term storage, it is often more prudent to work with a slightly lower, but highly stable, concentration rather than the absolute maximum. This minimizes the risk of precipitation during storage or upon dilution into aqueous media.[10]

Troubleshooting and Optimization Workflow

For persistent solubility issues, a systematic approach is required. The following workflow provides a logical progression from basic to advanced techniques.

G start Initial State: Compound powder and Anhydrous DMSO vortex 1. Mechanical Agitation - Vortex vigorously for 2-5 min - Use a shaker if available start->vortex check1 Is the solution clear? vortex->check1 sonicate 2. Apply Ultrasonic Energy - Sonicate in a water bath for 10-15 min - Monitor for slight warming check1->sonicate No success Success! - Solution is ready - Filter sterilize (optional) - Aliquot and store properly check1->success Yes check2 Is the solution clear? sonicate->check2 heat 3. Apply Gentle Heat - Warm to 30-50°C in a water bath - Intermittent vortexing is recommended check2->heat No check2->success Yes check3 Is the solution clear? heat->check3 check3->success Yes fail Advanced Troubleshooting - Re-evaluate concentration - Consider co-solvents (See Protocol 3) check3->fail No

Caption: A decision-tree workflow for dissolving challenging compounds.

Understanding the Molecular Challenge

The difficulty in dissolving 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide in DMSO is a classic example of competing intermolecular forces. A simplified model of these interactions is presented below.

G Competing forces governing solubility. Strong solute-solute interactions must be overcome by solute-solvent interactions for dissolution to occur. cluster_solute Solute-Solute Interactions (Crystal Lattice) cluster_solvent Solute-Solvent Interactions hydrophobic Hydrophobic Core (Quinoline + -CF3) π-stacking, van der Waals polar Polar Group (-CONHNH2) Hydrogen Bonding hydrophobic->polar Strong intramolecular and intermolecular forces dmso DMSO Molecules (Polar Aprotic) hydrophobic->dmso van der Waals / Dipole polar->dmso Hydrogen Bond Acceptor

Caption: Intermolecular forces affecting solubility.

For dissolution to occur, the energy gained from the solute-solvent interactions must be sufficient to overcome the high crystal lattice energy derived from the strong solute-solute interactions.

Detailed Experimental Protocols

Protocol 1: Standard Solubilization Procedure

This protocol should be the first attempt for preparing a stock solution.

  • Preparation: Ensure all glassware is clean and completely dry. Use a high-quality, anhydrous grade of DMSO.[6]

  • Weighing: Accurately weigh the desired amount of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide into a sterile glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Agitation: Securely cap the vial and vortex vigorously for 2-5 minutes at room temperature.

  • Observation: Visually inspect the solution against a bright light source to ensure no solid particles remain. If the solution is not clear, proceed to Protocol 2.

Protocol 2: Assisted Solubilization (Heat and Sonication)

This method applies additional energy to facilitate dissolution.

  • Initial Steps: Follow steps 1-3 from Protocol 1.

  • Sonication: Place the vial in a bath sonicator. Sonicate for 10-15 minutes.[9] The ultrasonic waves create micro-cavitations that help break apart the solid material.

  • Observation & Heating: If the compound is still not fully dissolved, transfer the vial to a water bath or heating block set to 30-50°C.

  • Combined Agitation: Maintain the temperature and vortex the vial intermittently (e.g., for 1 minute every 5-10 minutes) until the solution is completely clear. Do not exceed 30-60 minutes of heating to minimize potential degradation.

  • Finalization: Once dissolved, allow the solution to cool to room temperature before storage.

Protocol 3: Advanced Strategy - Co-Solvent Systems

If the compound remains insoluble in 100% DMSO even with assistance, a co-solvent system may be necessary. Co-solvents can modify the overall polarity of the solvent mixture to better accommodate the solute.[11][12]

  • Co-Solvent Selection: Choose a co-solvent that is compatible with your downstream application. Common choices are listed in the table below.

  • Preparation: Prepare a stock solution in a pre-mixed solvent system. For example, to create a 10% co-solvent mixture, combine 9 parts DMSO with 1 part co-solvent.

  • Dissolution: Attempt to dissolve the compound in this new solvent mixture using the steps outlined in Protocol 2. You may need to empirically test different ratios (e.g., 8:2 or 7:3 DMSO:co-solvent).

Table 1: Co-Solvent Options for Enhancing Solubility

Co-SolventTypeTypical % (v/v) in DMSONotes & Considerations
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic10 - 30%Excellent solubilizing power for many organic molecules. May have its own biological effects.[11]
Polyethylene Glycol 400 (PEG 400) Polar Protic10 - 50%Often used in formulations for in vivo studies. Can increase viscosity.[11]
Ethanol Polar Protic5 - 20%Can help disrupt hydrogen bonding networks. Highly volatile.
Tween® 80 / Kolliphor® EL Non-ionic Surfactant1 - 5%Forms micelles that can encapsulate the compound, but primarily used for aqueous dilutions, not DMSO stocks.[13]

Best Practices for Solution Storage and Handling

  • Use Anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous or low-water content DMSO to prevent water-induced precipitation.[6]

  • Aliquot: Store stock solutions in small, single-use aliquots in tightly sealed vials to minimize exposure to atmospheric moisture and to avoid repeated freeze-thaw cycles.[10]

  • Storage Conditions: Store aliquots at -20°C or -80°C for long-term stability. Before use, thaw the vial completely and bring it to room temperature. Vortex briefly to ensure homogeneity before opening.

  • Filtration: For critical applications, consider filtering the final stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter to remove any microscopic particulates that could act as nucleation sites for precipitation.

References

  • GEUS' publications. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • PubMed. Overcoming problems of compound storage in DMSO: solvent and process alternatives.
  • ResearchGate. How to dissolve a poorly soluble drug?.
  • ResearchGate. Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?.
  • PubMed. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • BenchChem. troubleshooting dimethoxycurcumin precipitation in stock solutions.
  • gChem Global. DMSO.
  • PubChem - NIH. Quinoline-2-carbohydrazide | C10H9N3O | CID 246466.
  • PubMed Central. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • MDPI. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.
  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • MCE. Compound Handling Instructions.
  • ResearchGate. (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • BenchChem. Technical Support Center: Resolving Solubility Challenges of Fluorinated Compounds.
  • ResearchGate. I tried to dissolve my drug in 0.1% dmso, but it wont dissolved. I dont have much drug, How can i solubilize the drug?.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs.
  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?.
  • Ziath. Samples in DMSO: What an end user needs to know.
  • Wikipedia. Quinoline.
  • YouTube. Part1:Particle size reduction, Solid dispersion & Improving solubility of poorly-water soluble drugs.
  • PubMed. Acidic dimethyl sulfoxide: A solvent system for the fast dissolution of pectin derivatives suitable for subsequent modification.
  • MDPI. Influence of DMSO Non-Toxic Solvent on the Mechanical and Chemical Properties of a PVDF Thin Film.
  • JACS Au. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.
  • Loba Chemie. 91-22-5 CAS | QUINOLINE | Laboratory Chemicals | Article No. 05542.
  • Ossila. 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • BenchChem. 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline solubility data.

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Troubleshooting

Technical Support Center: Troubleshooting Unexpected Side Reactions in Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common and unexpected side reactions encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common and unexpected side reactions encountered during the synthesis of quinoline scaffolds. By understanding the causality behind these experimental challenges, you can optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.

Part 1: General Troubleshooting Principles

Before diving into specific synthesis methods, several universal principles can mitigate a wide range of side reactions.

  • Reagent Purity: Always use freshly distilled or purified anilines and aldehydes/ketones. Impurities can act as catalysts for polymerization or introduce competing reaction pathways.

  • Atmosphere Control: Many intermediates are sensitive to oxidation. Conducting reactions under an inert atmosphere (Nitrogen or Argon) can prevent the formation of undesired oxidized byproducts.

  • Temperature Management: Many classical quinoline syntheses are highly exothermic. Precise temperature control via ice baths, controlled addition rates, and efficient stirring is critical to prevent thermal decomposition and tar formation.[1]

Part 2: Troubleshooting by Synthesis Type (Q&A Format)

This section addresses specific issues commonly encountered in the most prevalent named quinoline syntheses.

The Skraup Synthesis

The Skraup synthesis is a powerful method but is notoriously vigorous and prone to side reactions due to its harsh acidic and oxidizing conditions.[2][3][4]

Q1: My Skraup reaction is extremely vigorous, almost uncontrollable, and produces significant charring. What is the primary cause and how can I moderate it?

A1: The root cause is the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid, which then polymerizes violently.[5] The subsequent reaction with aniline is also strongly exothermic.

Expert Insight & Protocol: The key is to control the rate of acrolein formation and the overall reaction temperature.

  • Use a Moderator: Adding a moderator like ferrous sulfate (FeSO₄) or boric acid is a field-proven method to tame the reaction's vigor.[1][2]

    • Mechanism of Action (Boric Acid): Boric acid forms a complex with glycerol, which ensures a slower, more controlled dehydration to acrolein, preventing a sudden exotherm.

  • Controlled Reagent Addition: Add the concentrated sulfuric acid dropwise to the cooled mixture of aniline, glycerol, and the moderator. Never add the reagents in the reverse order.

  • Efficient Heat Dissipation: Use a large reaction vessel (no more than half full) and a robust mechanical stirrer to ensure even heat distribution and prevent localized hotspots.[1]

Q2: My reaction yields are low, and the crude product is a black, intractable tar. How can I minimize tar formation and improve isolation?

A2: Tar formation is a classic Skraup problem, arising from the acid-catalyzed polymerization of acrolein and other reactive intermediates.[1][6][7]

Expert Insight & Protocol: Minimizing tar requires both reaction control (as in Q1) and optimized workup procedures.

  • Reaction Optimization:

    • Oxidizing Agent: While nitrobenzene is traditional, it also acts as a solvent and can be difficult to remove.[2] Consider using arsenic acid for a less violent reaction, though caution is required due to its toxicity.[2]

    • Temperature Profile: Initiate the reaction with gentle heating. Once the exotherm begins, remove the heat source and allow the reaction to self-sustain, applying cooling if necessary.

  • Purification Protocol: Steam Distillation

    • After the reaction is complete, cool the mixture and cautiously dilute it with water.

    • Make the solution strongly alkaline with concentrated sodium hydroxide solution to neutralize the acid and liberate the free quinoline base.[1]

    • Set up a steam distillation apparatus. The volatile quinoline product will co-distill with the steam, leaving the non-volatile tar behind.

    • Collect the milky distillate and extract the quinoline with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer, remove the solvent under reduced pressure, and purify further by vacuum distillation or chromatography.

Parameter Standard Condition Optimized Condition for Tar Reduction Rationale
Moderator NoneFerrous Sulfate or Boric AcidControls the rate of the exothermic reaction.[1][2]
Acid Addition Rapid / BulkSlow, dropwise addition with coolingPrevents a sudden, uncontrolled exotherm.[1]
Workup Direct ExtractionSteam DistillationSeparates the volatile quinoline from non-volatile tars.[1]
The Doebner-von Miller Synthesis

This synthesis is more versatile than the Skraup but is plagued by the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[8]

Q3: I'm performing a Doebner-von Miller reaction and my yield is devastated by the formation of a large amount of polymeric material. How can I prevent this?

A3: The primary side reaction is the acid-catalyzed self-condensation and polymerization of your α,β-unsaturated carbonyl compound.[8] This is especially problematic under the strong acidic conditions required for the cyclization.

Expert Insight & Protocol: The strategy is to keep the concentration of the free α,β-unsaturated carbonyl low in the acidic phase at any given time.

  • Employ a Biphasic Solvent System: This is a highly effective technique. By using a system like water/toluene, the aniline hydrochloride resides in the aqueous acidic phase, while the α,β-unsaturated carbonyl is sequestered in the organic phase.[8] This partitioning dramatically reduces the rate of acid-catalyzed polymerization.[1]

  • Slow Reactant Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated, stirring biphasic mixture over several hours. This maintains a low steady-state concentration in the aqueous phase, favoring the reaction with aniline over self-polymerization.[1]

  • Optimize Acid Catalyst: While strong acids like HCl or H₂SO₄ are common, they can be too harsh.[9] Consider screening milder Lewis acids (e.g., ZnCl₂, SnCl₄) which can catalyze the reaction effectively with less polymerization.[8]

Q4: My final product contains significant amounts of dihydroquinoline or tetrahydroquinoline impurities. What causes this and how can it be resolved?

A4: This indicates incomplete oxidation of the dihydroquinoline intermediate, which is the final step of the mechanism.[8] The oxidizing agent may be insufficient, inefficient, or the conditions may not be optimal for the oxidation to go to completion.

Expert Insight & Protocol:

  • Ensure Sufficient Oxidant: The oxidant is often generated in situ (e.g., from the reaction of aniline with the carbonyl compound). If impurities are observed, a stoichiometric excess of an external oxidizing agent should be used to drive the reaction to completion.

  • Post-Reaction Oxidation: If you have already isolated your product and find it contaminated with the dihydro- species, you can perform a separate oxidation step. Re-dissolve the crude product and treat it with an appropriate oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Monitor the reaction by TLC or GC-MS until the starting material is consumed.[8]

The Combes & Friedländer Syntheses

These methods offer access to highly substituted quinolines but can suffer from issues of regioselectivity when unsymmetrical starting materials are used.[10][11][12][13]

Q5: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of two regioisomers. How can I control the regioselectivity?

A5: This is a classic challenge in Combes synthesis.[1] The cyclization can occur on either side of the enamine intermediate. The outcome is governed by a delicate balance of steric and electronic factors of both the aniline and the diketone.[9]

Expert Insight & Protocol: Regioselectivity can be directed by modifying the substrates, catalyst, or reaction conditions.

  • Steric Hindrance: Increasing the steric bulk on one of the R groups of the β-diketone will strongly favor cyclization at the less sterically hindered position.[1][9]

  • Electronic Effects: The electronic nature of substituents on the aniline is crucial. Electron-donating groups on the aniline can direct cyclization, while electron-withdrawing groups may inhibit it.[1][14] For example, methoxy-substituted anilines often favor the formation of 2-substituted quinolines.[9]

  • Catalyst Choice: While H₂SO₄ is traditional, polyphosphoric acid (PPA) can significantly alter the ratio of regioisomers formed.[1][12] A mixture of PPA and an alcohol, forming a polyphosphoric ester (PPE), has also been shown to be an effective system for controlling regioselectivity.[9]

Factor Influence on Regioselectivity Example Outcome
β-Diketone Structure Increased steric bulk on one side.Favors cyclization at the less hindered carbonyl.[1]
Aniline Substituents Electron-donating vs. electron-withdrawing.Influences nucleophilicity of ortho positions.[1]
Acid Catalyst H₂SO₄ vs. Polyphosphoric Acid (PPA).Can alter the kinetic vs. thermodynamic product ratio.[1]

Q6: In my Friedländer synthesis with an unsymmetrical ketone, I'm getting poor regioselectivity. How can I improve this?

A6: Similar to the Combes synthesis, the use of unsymmetrical ketones with two different enolizable α-methylene groups in a Friedländer reaction can lead to a mixture of regioisomers.[11][15]

Expert Insight & Protocol: Several modern strategies can enforce high regioselectivity.

  • Catalyst Control: The choice of catalyst is paramount.

    • Base Catalysis: Using cyclic secondary amines like pyrrolidine can effectively direct the initial condensation to favor one pathway, leading to a single major product.[11]

    • Acid Catalysis: While traditional acids can give mixtures, specific catalysts like iodine or certain ionic liquids have been shown to promote regiospecific synthesis.[10][11]

  • Use of Directing Groups: A clever but more synthetically intensive strategy involves temporarily introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone. This effectively blocks one reaction pathway, ensuring the formation of a single product.[11]

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating which can sometimes enhance regioselectivity by favoring the kinetically controlled product.[11]

Part 3: Visualization of Troubleshooting Workflows

General Troubleshooting Logic

This diagram outlines a systematic approach to diagnosing issues in quinoline synthesis.

G start Problem Encountered (e.g., Low Yield, Tar, Isomers) check_reagents Step 1: Verify Reagent Purity & Reaction Setup (Atmosphere) start->check_reagents check_conditions Step 2: Analyze Reaction Conditions (Temp, Addition Rate, Stirring) check_reagents->check_conditions analyze_byproducts Step 3: Characterize Side Products (TLC, GC-MS, NMR) check_conditions->analyze_byproducts tar Issue: Tar / Polymerization analyze_byproducts->tar Predominant byproduct is tar isomers Issue: Regioisomers analyze_byproducts->isomers Product is a mixture of isomers incomplete Issue: Incomplete Reaction (e.g., Dihydro-intermediates) analyze_byproducts->incomplete Starting material or intermediates remain solve_tar Solution: - Add Moderator (Skraup) - Use Biphasic System (D-vM) - Control Temperature tar->solve_tar solve_isomers Solution: - Change Catalyst (PPA, Pyrrolidine) - Modify Substrate (Sterics) - Use Directing Groups isomers->solve_isomers solve_incomplete Solution: - Add Excess Oxidant - Increase Reaction Time/Temp - Post-synthesis Oxidation incomplete->solve_incomplete

Caption: Systematic workflow for troubleshooting quinoline synthesis.

Mechanism: Skraup Tar Formation vs. Product Formation

This diagram illustrates the kinetic competition between the desired cyclization and the undesired polymerization side reaction.

G cluster_main Desired Pathway (Controlled) cluster_side Side Reaction (Uncontrolled Exotherm) Aniline_Glycerol Aniline + Glycerol + H₂SO₄ Acrolein Acrolein (in situ) Aniline_Glycerol->Acrolein Dehydration Michael_Adduct Michael Adduct Acrolein->Michael_Adduct + Aniline Acrolein_Polymer Acrolein Acrolein->Acrolein_Polymer Excess Acrolein (High Temp) Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation Polymer Polymerization Acrolein_Polymer->Polymer Radical Chain Rxn (Fast, Exothermic) Tar Tar / Char Polymer->Tar

Caption: Competing pathways in the Skraup synthesis.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
  • Alfa Chemistry. Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Wikipedia. Skraup reaction. Wikipedia.
  • Benchchem. (2025). Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis. BenchChem.
  • Scilit. (2008). Regioselectivity of Friedländer Quinoline Syntheses. Scilit.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Wikipedia. Combes quinoline synthesis. Wikipedia.
  • Combes Quinoline Synthesis. (n.d.).
  • Benchchem. optimizing solvent and base conditions for quinoline synthesis. BenchChem.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • Preparation and Properties of Quinoline. (n.d.).
  • TNO. (2008). Tar formation in pyrolysis and gasification.
  • ResearchGate. (n.d.). Mechanism in the formation of tar.

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Optimization

minimizing impurities in the synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

Welcome to the dedicated technical support guide for the synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs). Our goal is to help you navigate the complexities of this synthesis, minimize impurity formation, and maximize the yield and purity of your target compound.

The introduction of a trifluoromethyl (CF3) group into a quinoline scaffold significantly enhances metabolic stability, lipophilicity, and biological target binding affinity, making these compounds highly valuable in medicinal chemistry.[1][2][3] However, the synthesis of highly pure 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide presents unique challenges that require precise control over reaction conditions.

This guide is structured to address issues in the logical order of the synthetic sequence, which typically involves two main stages:

  • Formation of the Quinoline Core: Synthesis of an ester precursor, such as ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate, often via a cyclization reaction.

  • Hydrazinolysis: Conversion of the ester to the final carbohydrazide product.

Overall Synthetic Workflow

The following diagram illustrates the common synthetic pathway discussed in this guide.

Synthesis_Workflow Fig. 1: General Synthetic Pathway SM1 4-Fluoroaniline Intermediate Ethyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate (Cyclization Product) SM1->Intermediate Conrad-Limpach Cyclization SM2 Ethyl 4,4,4-trifluoroacetoacetate (β-ketoester) SM2->Intermediate Ester_Precursor Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate (Key Precursor) Intermediate->Ester_Precursor Multi-step Conversion Final_Product 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide Ester_Precursor->Final_Product Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Final_Product

Caption: General two-stage synthesis workflow.

Part 1: FAQs and Troubleshooting for Quinoline Core Synthesis

The formation of the substituted quinoline ring is the most critical stage where impurities can arise. A common method is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.[4][5][6]

Q1: My cyclization reaction is low-yielding and produces a significant amount of a regioisomeric impurity. What is happening and how can I fix it?

Answer: This is a classic issue in quinoline synthesis stemming from the dual reactivity of the β-ketoester. You are likely observing the formation of the Knorr synthesis product alongside your desired Conrad-Limpach product.[4][7]

Causality: The reaction between an aniline and a β-ketoester like ethyl acetoacetate can proceed via two distinct pathways controlled by temperature:

  • Kinetic Pathway (Low Temperature): At lower temperatures (e.g., room temperature), the aniline's amino group preferentially attacks the more reactive keto group of the β-ketoester. This leads to a β-aminoacrylate intermediate, which upon thermal cyclization, yields the desired 4-hydroxyquinoline (Conrad-Limpach product).[6][8]

  • Thermodynamic Pathway (High Temperature): At higher temperatures (e.g., >140°C), the reaction becomes reversible. The thermodynamically more stable intermediate, a β-keto anilide, is formed via attack at the ester carbonyl. This intermediate cyclizes to form the undesired 2-hydroxyquinoline isomer (Knorr product).[7]

Kinetic_vs_Thermodynamic Fig. 2: Competing Reaction Pathways cluster_0 Kinetic Control (Lower Temp) cluster_1 Thermodynamic Control (Higher Temp) K_Start Aniline + β-Ketoester K_Intermediate β-Aminoacrylate (Kinetic Intermediate) K_Start->K_Intermediate Attack at Keto C=O K_Product 4-Hydroxyquinoline (Desired Product) K_Intermediate->K_Product Thermal Cyclization T_Start Aniline + β-Ketoester T_Intermediate β-Keto Anilide (Thermo. Intermediate) T_Start->T_Intermediate Attack at Ester C=O T_Product 2-Hydroxyquinoline (Isomeric Impurity) T_Intermediate->T_Product Thermal Cyclization

Caption: Kinetic vs. Thermodynamic control in quinoline synthesis.

Troubleshooting Protocol: Optimizing Regioselectivity

  • Temperature Control (Condensation Step):

    • Perform the initial condensation of 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate at room temperature or slightly below.

    • Use an acidic catalyst like a catalytic amount of HCl or p-toluenesulfonic acid to facilitate the formation of the kinetic β-aminoacrylate intermediate.[9]

  • Solvent Choice (Cyclization Step):

    • After formation of the intermediate (often not isolated), the thermal cyclization is critical.

    • Use a high-boiling, inert solvent like mineral oil or Dowtherm A. This allows for even heating and can improve yields significantly compared to solvent-free heating.[4]

    • Heat the mixture to the lowest temperature required for cyclization (typically 240-260°C) and monitor the reaction progress carefully by TLC or LC-MS to avoid isomerization.

  • Purification:

    • If the isomeric impurity still forms, it can often be separated by column chromatography on silica gel. The two isomers will likely have different polarities.

ParameterRecommended ConditionRationale
Condensation Temp. Room TemperatureFavors kinetic attack on the ketone, leading to the correct intermediate.[8]
Condensation Catalyst Catalytic Acid (e.g., PTSA)Speeds up the formation of the Schiff base/enamine intermediate.[9]
Cyclization Temp. ~250 °C (Monitor Closely)Sufficient for ring closure without promoting the reverse reaction and isomerization.[4]
Cyclization Solvent Mineral Oil / Dowtherm AEnsures uniform heat transfer and prevents charring, improving yields.[4]
Q2: My reaction mixture turns into a dark, tarry mess during the high-temperature cyclization. How can I prevent this?

Answer: Tar formation is a common consequence of polymerization and decomposition side reactions, which are prevalent at the high temperatures required for quinoline ring closure.[9]

Causality: The acidic conditions and high heat can promote self-condensation of reactants (e.g., aldol-type reactions) and polymerization of the aniline or enamine intermediates.[9] These processes are often non-specific and lead to a complex mixture of high-molecular-weight, insoluble byproducts.

Troubleshooting Protocol: Minimizing Tar Formation

  • Ensure Complete Formation of the Intermediate: Before proceeding to high-temperature cyclization, ensure the initial condensation reaction has gone to completion. Unreacted starting materials are often less stable at high temperatures.

  • Degas the Solvent: Use a high-boiling solvent that has been degassed to remove oxygen, which can promote oxidative polymerization.

  • Optimize Heating:

    • Use a heating mantle with a temperature controller and vigorous stirring to avoid localized overheating.

    • Bring the reaction to the target temperature as quickly as is safely possible. Prolonged heating, even at slightly lower temperatures, can contribute to side reactions.

  • Work-up Strategy:

    • After cooling, dilute the viscous reaction mixture with a solvent like hexane or toluene. This will often precipitate the desired product while keeping some of the tarry impurities dissolved.

    • The crude product can then be collected by filtration and purified further.

Q3: I have residual, unreacted 4-fluoroaniline in my final product. What is the best way to remove it?

Answer: Residual starting materials indicate an incomplete reaction. While optimizing the reaction stoichiometry and time is the best preventative measure, effective purification methods are available.

Causality: The cyclization may have been incomplete due to insufficient heating time or temperature. Alternatively, the stoichiometry may have been slightly off.

Troubleshooting Protocol: Purification from Starting Materials

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic 4-fluoroaniline will be protonated and move into the aqueous layer.

    • Wash the organic layer with water and then brine to remove any residual acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective at removing small amounts of unreacted starting materials.

  • Derivative Formation: For very stubborn cases, quinoline can be temporarily converted to a salt, like a picrate or phosphate, which can be crystallized to high purity and then converted back to the free base.[10]

Part 2: FAQs and Troubleshooting for Hydrazinolysis

The conversion of the quinoline ester to the carbohydrazide is typically a straightforward nucleophilic acyl substitution. However, issues can still arise related to reaction completeness and product stability.

Q4: My hydrazinolysis reaction is incomplete, and I have a mixture of the starting ester and the final carbohydrazide product. How can I drive the reaction to completion?

Answer: Incomplete hydrazinolysis is usually a matter of reaction time, temperature, or the amount of hydrazine used.

Causality: The ester carbonyl, while reactive, may require sufficient energy and time to react completely with hydrazine hydrate, which is a moderate nucleophile.

Troubleshooting Protocol: Optimizing Hydrazinolysis

  • Increase Hydrazine Excess: While a slight excess is typical, increasing the molar equivalents of hydrazine hydrate (e.g., from 1.5 eq. to 3-5 eq.) can increase the reaction rate through Le Châtelier's principle.

  • Increase Reaction Temperature: The reaction is often performed by refluxing in a solvent like ethanol.[11] Ensure the reflux is vigorous and extend the reaction time. Monitor by TLC until the starting ester spot has completely disappeared.

  • Solvent Choice: Ethanol is the standard solvent. Ensure it is anhydrous if possible, as water can sometimes hydrolyze the ester back to the carboxylic acid, which reacts much more slowly with hydrazine.

  • Work-up: Upon completion, the reaction mixture is often cooled, and the precipitated product is collected by filtration. Cooling to 0-4°C can maximize the recovery of the solid product.

ParameterRecommended ConditionRationale
Hydrazine Hydrate 3-5 molar equivalentsDrives the reaction equilibrium towards the product.
Solvent Anhydrous EthanolStandard solvent for hydrazinolysis, provides good solubility for reactants.[11]
Temperature Reflux (~78 °C)Provides sufficient activation energy for the reaction.
Reaction Time 6-24 hours (Monitor by TLC)Ensure the reaction proceeds to completion.
Q5: The purity of my final carbohydrazide product seems to decrease over time, or it degrades during work-up. Is this expected?

Answer: Yes, carbohydrazides can exhibit limited stability, particularly when exposed to heat, strong acids, or strong bases.[12]

Causality: The carbohydrazide functional group contains multiple reactive nitrogen atoms and can be susceptible to hydrolysis or decomposition. Forcing conditions during purification (e.g., heating for prolonged periods to remove solvent, or using harsh pH adjustments) can degrade the product. Carbohydrazide itself is known to decompose upon melting and can be explosive if heated.[12][13]

Troubleshooting Protocol: Ensuring Product Stability

  • Mild Work-up Conditions:

    • Avoid strong acids or bases during work-up. If an acid-base wash is necessary, use dilute, cooled solutions and perform the extraction quickly.

    • Neutralize any acidic or basic components before concentrating the product.

  • Minimize Heat Exposure:

    • Concentrate the product solution under reduced pressure (roto-evaporation) at a low temperature (e.g., <40°C).

    • When drying the final solid product, use a vacuum oven at a mild temperature rather than high heat.

  • Proper Storage:

    • Store the final product in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).[14] The recommended storage for carbohydrazide is often refrigerated (2-8°C).[12]

Summary Troubleshooting Flowchart

This flowchart provides a logical path for identifying and resolving common issues.

Troubleshooting_Flowchart Fig. 3: Impurity Troubleshooting Guide Start Problem Observed in Synthesis Step_Check Which step has the issue? Start->Step_Check Cyclization_Issue Impurity in Quinoline Core Step_Check->Cyclization_Issue Step 1: Cyclization Hydrazinolysis_Issue Impurity in Final Product Step_Check->Hydrazinolysis_Issue Step 2: Hydrazinolysis Impurity_ID_Cyc Identify Impurity (NMR, MS) Cyclization_Issue->Impurity_ID_Cyc Impurity_ID_Hyd Identify Impurity (TLC, LC-MS) Hydrazinolysis_Issue->Impurity_ID_Hyd Isomer Regioisomer (Knorr Product) Impurity_ID_Cyc->Isomer Incorrect Mass, Same Formula Tarry Tarry Byproducts Impurity_ID_Cyc->Tarry Insoluble Dark Solid Start_Mat_Cyc Unreacted Starting Material Impurity_ID_Cyc->Start_Mat_Cyc Matches Starting Material Spectra Sol_Isomer Solution: Control Condensation Temperature (See Q1) Isomer->Sol_Isomer Sol_Tarry Solution: Optimize Heating & Solvent (See Q2) Tarry->Sol_Tarry Sol_Start_Mat_Cyc Solution: Acid-Base Extraction (See Q3) Start_Mat_Cyc->Sol_Start_Mat_Cyc Incomplete_Rxn Starting Ester Present Impurity_ID_Hyd->Incomplete_Rxn Ester Spot on TLC Degradation Product Degradation Impurity_ID_Hyd->Degradation Multiple new spots, Decreasing yield Sol_Incomplete Solution: Increase Hydrazine & Reflux Time (See Q4) Incomplete_Rxn->Sol_Incomplete Sol_Degradation Solution: Use Mild Work-up & Storage (See Q5) Degradation->Sol_Degradation

Caption: A decision tree for troubleshooting common impurities.

References

  • BenchChem Technical Support. (2025).
  • ChemicalBook. (2024). Carbohydrazide: Biological Properties and Applications in Different Fields. ChemicalBook.
  • Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R.
  • Ataman Kimya. CARBOHYDRAZIDE (1,3-DIAMINOUREA).
  • Ataman Kimya. CARBOHYDRAZIDE.
  • Pharmaffiliates. Quinoline-impurities.
  • Wikipedia. Conrad–Limpach synthesis. Wikipedia.
  • Guidechem. Carbohydrazide 497-18-7 wiki. Guidechem.
  • Vedantu. Quinoline: Structure, Properties & Uses Explained. Vedantu.
  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.
  • ChemBK. Carbohydrazide. ChemBK.
  • LookChem.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Name Reactions in Organic Synthesis. Conrad-Limpach Reaction.
  • RSC Publishing. Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. RSC Advances.
  • Hindawi. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.
  • Ossila. 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila.
  • YouTube. Conrad-limpach-knorr synthesis of Quinolone.
  • A2B Chem. 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide.
  • BenchChem Technical Support. (2025). Minimizing impurities in the final product of quinoline synthesis. BenchChem.
  • BenchChem Technical Support. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
  • Wikipedia. Quinoline. Wikipedia.
  • ResearchGate. Synthesis, Biological Evaluation, and In Silico ADMET Screening of Indole Embedded Sulfonamides as Anticancer Agents.
  • National Institutes of Health. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.
  • Organic Syntheses.
  • IOSR Journal. Synthesis of Quinoline Analogues as Anti-microbial Agents.
  • PubMed. Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.
  • Organic & Biomolecular Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
  • PubChem. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
  • ResearchGate. Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect.
  • RSC Publishing. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • National Institutes of Health. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Organic Chemistry Portal.
  • PubMed Central. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors.
  • PubMed. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors.
  • ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
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Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of Trifluoromethylquinolines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylquinolines. This guide is designed to provide you with in-depth troubleshooting strategi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylquinolines. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you anticipate, identify, and mitigate off-target effects during your experiments. Our goal is to empower you with the scientific rationale and practical methodologies to enhance the selectivity and safety of your compounds.

Introduction: The Double-Edged Sword of the Trifluoromethylquinoline Scaffold

The trifluoromethylquinoline scaffold is a privileged structure in medicinal chemistry, prized for its metabolic stability and potent biological activity across a range of targets, including kinases and G-protein coupled receptors.[1][2][3] The trifluoromethyl group, in particular, can enhance binding affinity and modulate physicochemical properties.[1] However, the very features that make this scaffold attractive can also contribute to off-target interactions, leading to toxicity or confounding experimental results.[4][5][6][7][8] Understanding and addressing these off-target effects is a critical aspect of drug discovery and chemical biology.[4][7]

This guide provides a structured approach to troubleshooting and minimizing these undesirable interactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target liabilities associated with trifluoromethylquinolines?

A1: While the specific off-target profile is compound-dependent, several well-documented liabilities are associated with the quinoline core and trifluoromethyl group. A primary concern is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiotoxicity.[9][10] Additionally, due to the planar nature of the quinoline ring system, intercalation with DNA can be a potential issue, particularly for topoisomerase inhibitors.[2][11] Kinase inhibitors based on this scaffold can also exhibit cross-reactivity with other kinases due to the conserved nature of the ATP-binding pocket.[12][13]

Q2: How can I proactively design trifluoromethylquinolines with a better selectivity profile from the outset?

A2: Proactive design is a cornerstone of minimizing off-target effects. Structure-based drug design (SBDD) is a powerful approach if the crystal structures of your on-target and key off-targets are available.[14][15] By comparing the binding pockets, you can identify unique features in your on-target that can be exploited to enhance selectivity. For instance, designing substituents that interact with non-conserved residues can significantly improve the selectivity profile.[16] Ligand-based design, such as 3D-QSAR, can also be employed to build pharmacophore models that distinguish between on- and off-target activities.[17]

Q3: What is "scaffold hopping," and how can it be applied to trifluoromethylquinolines?

A3: Scaffold hopping is a medicinal chemistry strategy where the core molecular framework (the scaffold) is replaced with a structurally different one while retaining similar biological activity.[18][19] This can be a powerful tool to escape known off-target liabilities associated with the quinoline core.[20] For example, if your trifluoromethylquinoline shows hERG toxicity, you might replace the quinoline with a non-planar, bioisosteric scaffold that maintains the key pharmacophoric features for on-target activity but has a lower propensity for hERG binding.[21][22]

Q4: Can bioisosteric replacement of the trifluoromethyl group itself reduce off-target effects?

A4: Yes, while the trifluoromethyl group is often beneficial, its lipophilicity and strong electron-withdrawing nature can sometimes contribute to off-target binding. Bioisosteric replacement involves substituting the CF3 group with other groups of similar size and electronic properties.[23][24][25][26] For instance, depending on the specific interactions, a difluoromethyl (CF2H) group or a small alkyl group might be explored to fine-tune the compound's properties and improve its selectivity profile.[27]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for identifying and addressing off-target effects in your trifluoromethylquinoline projects.

Guide 1: Investigating Unexpected Phenotypes or Toxicity

You've observed an unexpected cellular phenotype or in vivo toxicity that doesn't align with the known function of your intended target. This guide will help you systematically investigate potential off-target effects.

Off_Target_Workflow A Unexpected Phenotype or Toxicity Observed B In Silico Off-Target Prediction (e.g., SwissTargetPrediction, SEA) A->B Initial Assessment C Broad Kinase Panel Screening (e.g., 400+ kinases) A->C Initial Assessment D hERG Channel Assay A->D Initial Assessment E Cellular Thermal Shift Assay (CETSA) A->E Target Engagement Confirmation F Target Knockdown/Knockout Experiments (e.g., CRISPR, siRNA) A->F Genetic Validation G Analysis and Hypothesis Generation B->G C->G D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H Identify Off-Target(s) I Lead Optimization H->I Design Out Off-Target Activity

Caption: Workflow for identifying the source of unexpected biological outcomes.

  • In Silico Profiling (Hypothesis Generation):

    • Rationale: Computational tools can predict potential off-targets based on the chemical structure of your compound, providing a cost-effective starting point.[28]

    • Protocol:

      • Obtain the SMILES or SDF file for your trifluoromethylquinoline.

      • Submit the structure to online prediction servers like SwissTargetPrediction or the Similarity Ensemble Approach (SEA).

      • Analyze the list of predicted targets, paying close attention to those with high confidence scores and biological relevance to your observed phenotype.

  • Broad Panel Screening (Experimental Validation):

    • Rationale: Empirically testing your compound against a large panel of kinases or receptors provides a direct measure of its selectivity.[4]

    • Protocol:

      • Prepare a stock solution of your compound at a known concentration.

      • Engage a contract research organization (CRO) that offers broad kinase panel screening (e.g., Eurofins, Reaction Biology). A common starting concentration for screening is 1 µM.

      • Analyze the results to identify any kinases that are inhibited by more than a certain threshold (e.g., 50% or 90%) at the screening concentration.

  • Genetic Validation of the On-Target:

    • Rationale: This is a critical step to confirm that the observed phenotype is indeed due to an off-target effect. If the phenotype persists after removing the intended target, it strongly implicates an off-target mechanism.[5][6]

    • Protocol (using CRISPR/Cas9):

      • Design and validate guide RNAs (gRNAs) to knock out the gene encoding your intended target in your cell line of interest.

      • Generate a stable knockout cell line.

      • Treat both the wild-type and knockout cell lines with your trifluoromethylquinoline.

      • If the compound still elicits the same phenotype in the knockout cells, it is acting through an off-target mechanism.[5][6]

Guide 2: Medicinal Chemistry Strategies for Lead Optimization

You have identified a potent trifluoromethylquinoline hit, but it has a confirmed off-target liability (e.g., hERG inhibition or cross-reactivity with a related kinase). This guide outlines medicinal chemistry strategies to improve selectivity.[29][30][31][32]

Lead_Optimization_Funnel A Initial Hit Compound (Potent, but non-selective) B Structure-Activity Relationship (SAR) - Modify peripheral substituents - Explore bioisosteric replacements A->B Iteration 1 C Scaffold Hopping - Replace quinoline core B->C If SAR is insufficient D Structure-Based Design - Exploit non-conserved residues B->D If structural data is available E Optimized Lead (Potent and Selective) B->E Successful Optimization C->E D->E

Caption: A strategic funnel for optimizing compound selectivity.

  • Systematic Structure-Activity Relationship (SAR) Studies:

    • Rationale: SAR studies involve systematically modifying the chemical structure of your hit compound and assessing the impact on both on-target and off-target activity.[9][16] This allows you to identify which parts of the molecule are critical for each interaction.

    • Protocol:

      • Divide the molecule into key regions: For a typical trifluoromethylquinoline, this might be the quinoline core, the trifluoromethyl group, and any substituents.

      • Synthesize analogues: Create a library of new compounds by making small, systematic changes to one region at a time (e.g., changing the position of the trifluoromethyl group, adding different substituents to the quinoline ring).

      • Screen for activity: Test each new analogue in both your on-target and off-target assays.

      • Analyze the data: Look for trends where modifications decrease off-target activity more than on-target activity, thus improving the selectivity index.

  • Structure-Based Design to Enhance Selectivity:

    • Rationale: If you have crystal structures of your compound bound to both the on-target and an off-target (e.g., a cross-reactive kinase), you can directly visualize the interactions driving binding and design new compounds that are more selective.[14][15][16]

    • Protocol:

      • Overlay the structures: Superimpose the crystal structures of the on-target and off-target binding sites.

      • Identify differences: Look for differences in amino acid residues, pocket size, or flexibility.

      • Design new analogues: Modify your compound to introduce bulky groups that will clash with the off-target's binding site but be accommodated by the on-target's. Conversely, add functional groups that can form specific interactions (e.g., hydrogen bonds) with unique residues in the on-target.[33][34]

Data Presentation: Quantifying Selectivity

A key aspect of reducing off-target effects is accurately quantifying the selectivity of your compounds. The selectivity index (SI) is a common metric used for this purpose.

Table 1: Example Selectivity Profile for a Trifluoromethylquinoline Kinase Inhibitor

CompoundOn-Target IC50 (nM)Off-Target (Kinase X) IC50 (nM)Selectivity Index (Off-Target IC50 / On-Target IC50)hERG IC50 (µM)
Hit-1 105050.5
Analogue-1a 15500332.5
Analogue-1b 12>10,000>833>30
Analogue-1c 1501,0006.71.0

In this example, Analogue-1b shows a significant improvement in selectivity against Kinase X and a much better hERG profile compared to the initial hit, making it a more promising lead compound.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a general approach for assessing the selectivity of a trifluoromethylquinoline against a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO. Create serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Setup: Utilize a biochemical assay format, such as a radiometric assay (e.g., using 33P-ATP) or a fluorescence-based assay (e.g., Z'-LYTE™).

  • Kinase Panel Selection: Choose a panel of kinases that are relevant to your target's family and known to be common off-targets. A broad "scan" against a large panel (e.g., the DiscoverX KINOMEscan™) is recommended for initial profiling.

  • IC50 Determination: For any "hits" from the initial screen, perform dose-response experiments to determine the IC50 value for both the on-target and the off-target kinases.

  • Data Analysis: Calculate the selectivity index for each off-target by dividing the off-target IC50 by the on-target IC50. A higher selectivity index indicates greater selectivity.

Protocol 2: hERG Inhibition Assay (Automated Patch Clamp)

This protocol provides a high-level overview of assessing hERG liability.

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Compound Application: Prepare your compound in an appropriate vehicle and apply it to the cells at a range of concentrations.

  • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch or Patchliner) to measure the hERG current in response to a voltage step protocol.

  • Data Analysis: Determine the IC50 value for the inhibition of the hERG current. A higher IC50 value indicates a lower risk of cardiotoxicity.

By systematically applying these troubleshooting guides, experimental protocols, and medicinal chemistry strategies, you can effectively navigate the challenges of off-target effects and advance your trifluoromethylquinoline projects with greater confidence in their selectivity and safety profiles.

References

  • Further SAR studies on 3,5-diamino-7-trifluoromethylquinolines as highly potent tyrosine kinase c-Met inhibitors: Efforts to correct hERG inhibition. UTMB Research Expert Profiles.
  • Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. National Institutes of Health.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed.
  • Hit to lead optimization of the 4-trifluoromethylquinoline derivatives as novel SGK1 inhibitors with potent anti-prostate cancer activity. PubMed.
  • Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. PubMed.
  • Bioisosteric Replacement Strategies. SpiroChem.
  • Structure-based design of 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines as inhibitors of myeloid cell leukemia-1 (Mcl-1). Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent contributions of Structure-Based Drug Design to the development of antibacterial compounds. PMC - NIH.
  • Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. MDPI.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. ResearchGate.
  • How can off-target effects of drugs be minimised?. Patsnap Synapse.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Classification of Scaffold Hopping Approaches. PMC - PubMed Central.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI.
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Publishing.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed.
  • Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene.
  • In vitro and In vivo Assays Characterizing MAO A Function in Cancers. PMC - NIH.
  • Discovery of new hit-molecules targeting Plasmodium falciparum through a global SAR study of the 4-substituted-2-trichloromethylquinazoline antiplasmodial scaffold. PubMed.
  • Discovery and Optimization of Lead Compounds for Therapeutic Intervention: Advancing Towards Effective Treatments for Targeted Disease. Hilaris Publisher.
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations | Request PDF. ResearchGate.
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. ResearchGate.
  • Enhancing the selectivity of kinase inhibitors in oncology: a chemical biology perspective.
  • Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. Society of Toxicology.
  • minimizing off-target effects of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in biological systems. Benchchem.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH.
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed.
  • In Vitro and in Vivo Profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a Potent, Selective, and Orally Active Canine COX-2 Inhibitor. PubMed.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Perspectives on In Vitro to In Vivo Extrapolations. PubMed - NIH.
  • Molecular target interactions of quinoline derivatives as anticancer agents: A review | Request PDF. ResearchGate.
  • off-target effects. YouTube.
  • Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. PubMed.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • Biological Activities of Quinoline Derivatives | Bentham Science.
  • Assessing utility of thyroid in vitro screening assays through comparisons to observed impacts in vivo. PubMed.
  • Best Practices for Hit-to-Lead - Case Study: HSD17B13. YouTube.
  • Back to the Future of Lead Optimization: Benchmarking Compound Prioritization Strategies | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage.

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Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Antimicrobial Assays with Quinolines

Welcome to the technical support center for antimicrobial assays involving quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for antimicrobial assays involving quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistency in their experimental results. Quinolines, a critical class of antimicrobials, are known for their potent activity but can present unique challenges in in vitro testing due to their distinct physicochemical properties.

This resource provides a structured approach to troubleshooting, moving from frequently asked questions to in-depth guides for specific issues. Our goal is to equip you with the scientific rationale behind each step, enabling you to develop robust and reproducible assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that often arise during the initial stages of working with quinoline compounds in antimicrobial susceptibility testing (AST).

Q1: We are observing significant well-to-well and inter-assay variability in our Minimum Inhibitory Concentration (MIC) results for a novel quinoline derivative. What are the most likely causes?

Inconsistent MIC values for quinoline compounds are a frequent challenge and can often be traced back to a few key factors:

  • Compound Solubility and Stability: Quinolines can have poor aqueous solubility, which is highly dependent on pH.[1] If the compound precipitates in the assay medium, the effective concentration will be lower and variable, leading to inconsistent MICs. Furthermore, many quinoline compounds are susceptible to degradation by light (photoreactivity) and changes in pH, which can reduce their potency over the course of an experiment.[2][3]

  • Interaction with Assay Components: Quinolines are known to chelate divalent cations like Mg²⁺ and Ca²⁺, which are essential for bacterial growth and the stability of the outer membrane in Gram-negative bacteria.[4][5] The concentration of these ions in your media can significantly impact the apparent activity of the compound.

  • Inoculum Effect: A higher than standard bacterial inoculum can sometimes lead to higher MIC values, a phenomenon known as the inoculum effect. This can be particularly pronounced with some quinolone-resistant strains.

Q2: Our quinoline compound appears to lose activity when we prepare stock solutions in advance. What is the best practice for storing quinoline solutions?

The loss of potency in stock solutions is a classic sign of compound instability.[3] For quinoline compounds, the primary culprits are photodegradation and pH-mediated hydrolysis.[1][2]

Best Practices for Storage:

  • Protect from Light: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[3]

  • Control pH: The stability of quinolines is often pH-dependent.[1] If your compound is sensitive to acidic or basic conditions, consider preparing stock solutions in a buffered solvent or pure DMSO and storing them frozen.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. Aliquot stock solutions into single-use volumes to avoid this.

  • Prepare Fresh Solutions: For the most sensitive and critical experiments, it is always best to prepare fresh solutions from solid compound on the day of the assay.

Q3: We are seeing a discrepancy in the activity of our quinoline compound against the same bacterial strain when tested in different growth media (e.g., Mueller-Hinton Broth vs. Tryptic Soy Broth). Why is this happening?

This is a common observation and is often due to differences in the composition of the media, particularly the concentration of divalent cations. Quinolones exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, a process that involves a magnesium ion.[4] Variations in the concentration of cations like Mg²⁺ and Ca²⁺ between different media formulations can alter the compound's ability to interact with its target, thus affecting the MIC.

Standardized media, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are formulated with controlled cation concentrations to minimize this variability.[6][7]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving specific experimental problems.

Issue 1: Compound Precipitation in Assay Plates

Symptom: You observe visible precipitate in the wells of your microtiter plate, either immediately after compound addition or after incubation. This often correlates with erratic or non-reproducible MIC values.

Causality: Quinolines often exhibit limited solubility in aqueous media, and their solubility can be significantly influenced by the pH of the solution.[1] When a concentrated stock solution (typically in DMSO) is diluted into the aqueous assay medium, the compound can crash out of solution if its solubility limit is exceeded.

Troubleshooting Workflow: Solubility Issues

A Start: Inconsistent MICs & Visible Precipitate B Step 1: Visual Inspection Is precipitate visible immediately after dilution? A->B C Step 2: Check Stock Concentration Is the stock solution too concentrated? B->C Yes E Step 4: Assess pH Impact Is the compound's solubility pH-dependent? B->E No, forms over time D Step 3: Evaluate Solvent Effects Is the final DMSO concentration >1%? C->D No G Solution A: Reduce Stock Concentration Prepare a less concentrated stock. C->G Yes D->E No H Solution B: Optimize Solvent System Use co-solvents or reduce final DMSO. D->H Yes F Step 5: Consider Media Components Could 'salting out' be occurring? E->F No I Solution C: Adjust Media pH Buffer the assay medium to a pH that favors solubility. E->I Yes J Solution D: Modify Assay Medium If possible, use a medium with lower salt concentration. F->J Possible K End: Consistent, Precipitate-Free Assay G->K H->K I->K J->K

Caption: Troubleshooting workflow for quinoline precipitation.

Detailed Protocols:

Protocol 1: Determining Optimal Solvent Concentration

  • Prepare a serial dilution of your quinoline compound in your chosen solvent (e.g., DMSO).

  • In a 96-well plate, add your assay medium to each well.

  • Add a fixed volume of each solvent concentration to the wells, ensuring you test a range of final solvent percentages (e.g., 0.1% to 5%).

  • Visually inspect the plate for precipitation immediately and after a period equivalent to your assay incubation time.

  • Identify the highest solvent concentration that does not cause precipitation. This will be your maximum allowable solvent concentration in your antimicrobial assay.

Table 1: Example Solvent Optimization Data

Final DMSO (%)Observation at T=0hObservation at T=24hRecommendation
5.0PrecipitateHeavy PrecipitateAvoid
2.5PrecipitateHeavy PrecipitateAvoid
1.0ClearSlight HazeUse with caution
0.5ClearClearOptimal
0.1ClearClearOptimal
Issue 2: Photoreactivity and Compound Degradation

Symptom: You observe a progressive loss of compound activity, especially in assays of longer duration. You may also notice a color change (e.g., yellowing) in your stock solutions or in the assay plate.

Causality: Many quinoline and fluoroquinolone compounds are known to be photoreactive.[8][9] Exposure to ambient or UV light can induce chemical reactions that degrade the compound, leading to a loss of antimicrobial activity and the formation of potentially interfering byproducts.[2]

Troubleshooting Workflow: Photoreactivity

A Start: Declining Potency & Possible Discoloration B Step 1: Controlled Light Exposure Experiment Compare MICs of plates incubated in light vs. dark. A->B C Significant MIC shift observed? B->C D Step 2: Spectrophotometric Analysis Scan absorbance of stock solution over time (light vs. dark storage). C->D Yes I End: Stable and Reproducible Results C->I No, photoreactivity unlikely E Change in absorbance spectrum? D->E F Solution A: Implement Light Protection Use amber plates/vials, cover with foil, work in subdued light. E->F Yes G Solution B: Minimize Exposure Time Prepare solutions immediately before use. Reduce incubation time if possible. F->G H Solution C: Validate Compound Integrity Use HPLC to check for degradation products. G->H H->I

Caption: Workflow to diagnose and mitigate photoreactivity.

Detailed Protocols:

Protocol 2: Assessing Photostability

  • Prepare two identical MIC assay plates with your quinoline compound.

  • Wrap one plate completely in aluminum foil to protect it from light.

  • Incubate both plates under your standard assay conditions (same temperature and duration).

  • After incubation, read the MICs for both plates.

  • A significant increase in the MIC of the light-exposed plate compared to the dark plate indicates photoreactivity.

Issue 3: Influence of Divalent Cations (Chelation)

Symptom: MIC values for your quinoline compound vary when using different batches of the same medium or when testing in the presence of supplements that may contain divalent cations. The compound may also show reduced activity against certain bacterial species, particularly Gram-negatives.

Causality: The antimicrobial activity of quinolones is intrinsically linked to their ability to form a stable complex with the DNA gyrase-DNA complex, a process mediated by a magnesium ion.[4] The carboxyl and keto groups on the quinoline scaffold are responsible for this metal chelation.[5] Therefore, the concentration of divalent cations in the assay medium can directly influence the drug's efficacy. Excess cations can antagonize the drug's activity, while insufficient levels might also impact results.

Troubleshooting Workflow: Cation Effects

A Start: Media-Dependent MIC Variability B Step 1: Review Media Composition Are cation concentrations (Mg²⁺, Ca²⁺) defined and consistent? A->B C Step 2: Cation Supplementation Assay Perform MIC assay in cation-adjusted Mueller-Hinton Broth (CAMHB). B->C No or Unknown E Solution A: Standardize Media Use CLSI/EUCAST recommended media (e.g., CAMHB) for all assays. B->E Yes, but still variable D Does MIC change with added cations? C->D F Solution B: Quantify Cation Content If using custom media, measure and standardize Mg²⁺/Ca²⁺ concentrations. D->F Yes H End: Consistent Cross-Media Results D->H No, cation effect unlikely E->H G Solution C: Consider Cation Chelator Control Run parallel assay with a known chelator (e.g., EDTA) to confirm mechanism. F->G G->H

Caption: Investigating the impact of divalent cations.

Detailed Protocols:

Protocol 3: Cation-Adjusted MIC Assay

This protocol is based on CLSI guidelines for preparing Cation-Adjusted Mueller-Hinton Broth (CAMHB).[7][10]

  • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

  • Prepare sterile stock solutions of MgCl₂ (or MgSO₄) and CaCl₂.

  • Add the appropriate volume of the stock solutions to the MHB to achieve a final concentration of 10-12.5 mg/L Mg²⁺ and 20-25 mg/L Ca²⁺.

  • Perform your standard MIC assay using this CAMHB.

  • Compare the results to those obtained in unadjusted MHB. A consistent MIC in CAMHB suggests that cation variability was the source of the inconsistency.

Part 3: Adherence to Standardized Methodologies

To ensure the highest level of data integrity and comparability, it is crucial to adhere to internationally recognized standards for antimicrobial susceptibility testing.

  • Clinical and Laboratory Standards Institute (CLSI): Provides comprehensive guidelines on methodologies for AST, including specific recommendations for media, inoculum preparation, and quality control.[7][10] The M100 document is a key resource for performance standards.[7]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST): Offers harmonized standards for AST used widely in Europe and other regions.[11][12] EUCAST provides detailed protocols and breakpoint tables that are freely accessible.[13]

By implementing these standardized methods and utilizing the troubleshooting frameworks provided, researchers can significantly improve the consistency and reliability of their antimicrobial assay results with quinoline compounds.

References
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link][14]

  • Carvaja, G. L., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. [Link][1]

  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing; 30th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute. [Link][10]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link][7]

  • EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link][11][12]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link][6]

  • EUCAST. Guidance Documents. [Link][13]

  • EUCAST. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Gershon, H., Parmegiani, R., & Nickerson, W. J. (1962). Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids. Applied microbiology, 10(6), 556–560. [Link][15]

  • Kawada, A., Hatanaka, K., Gomi, H., & Matsuo, I. (1999). In vitro phototoxicity of new quinolones: production of active oxygen species and photosensitized lipid peroxidation. Photodermatology, photoimmunology & photomedicine, 15(6), 226–230. [Link][2]

  • Lubin, B. L., El-Khatib, W. F., & Ferguson, J. (1995). Photoreactions With a Fluoroquinolone Antimicrobial: Evening Versus Morning Dosing. Clinical Pharmacology & Therapeutics, 58(4), 386-393. [Link][8]

  • Martinez-Subiela, G., et al. (2021). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. Molecules, 26(16), 4997. [Link][9]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438–445. [Link][16]

  • Silva, F., Lourenço, O., Queiroz, J. A., & Domingues, F. C. (2020). Metal chelations by quinoline active functionalities of their nuclear scaffold. Journal of Molecular Structure, 1202, 127267. [Link][4]

  • Singh, V., et al. (2015). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. Molecules, 20(12), 21799-21822. [Link][5]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide versus Existing Antibiotics

Introduction: The Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance (AMR) represents a formidable threat to global public health, progressively diminishing the efficacy of our curr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) represents a formidable threat to global public health, progressively diminishing the efficacy of our current antibiotic arsenal.[1][2] Organisms such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria are responsible for infections that are increasingly difficult to treat, leading to prolonged illness and higher mortality rates.[3] This escalating crisis necessitates a paradigm shift in our approach to infectious diseases, demanding urgent research and development of new chemical entities with novel mechanisms of action.[4][5]

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of many successful drugs.[6][7] Its derivatives, particularly fluoroquinolones, have long been mainstays in antibacterial therapy, primarily by targeting bacterial DNA gyrase and topoisomerase IV.[8][9] This guide focuses on a novel compound, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide , a molecule designed to leverage the proven antibacterial potential of the quinoline core while introducing structural modifications—specifically the trifluoromethyl and carbohydrazide moieties—that may confer enhanced activity, overcome existing resistance mechanisms, or present a unique mechanistic profile.

This document provides a comprehensive framework for evaluating the in vitro efficacy of this novel quinoline derivative. It is designed for researchers, scientists, and drug development professionals, offering a direct comparison against established antibiotics and detailing the requisite experimental protocols to generate robust, reproducible data.

Compound Profiles

Investigational Compound: 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

This molecule belongs to the quinoline class of heterocyclic aromatic compounds. The presence of a fluorine atom at the 6-position and a trifluoromethyl group at the 4-position may significantly enhance its lipophilicity and metabolic stability, potentially improving cell penetration. The carbohydrazide group at the 2-position offers a site for potential hydrogen bonding and could be crucial for target engagement.

  • Hypothesized Mechanism of Action: Based on its structural similarity to other quinolones, the primary hypothesized target is bacterial DNA gyrase (a type II topoisomerase).[8][10] This enzyme is essential for bacterial DNA replication, introducing negative supercoils into DNA.[10] By inhibiting the ATPase activity of the GyrB subunit or by stabilizing the DNA-gyrase cleavage complex, quinoline derivatives prevent DNA replication and repair, ultimately leading to bacterial cell death.[11][12]

Comparator Antibiotics

To establish a robust comparative baseline, three clinically relevant antibiotics with distinct mechanisms of action will be used:

  • Ciprofloxacin: A second-generation fluoroquinolone that also inhibits DNA gyrase and topoisomerase IV. It serves as a direct mechanistic comparator.

  • Ampicillin: A beta-lactam antibiotic that inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). It provides a comparator with a completely different mechanism of action.

  • Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria, including MRSA. It inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. It serves as a gold-standard comparator for anti-MRSA activity.[13]

Proposed Experimental Framework for Efficacy Comparison

This section outlines the essential protocols for a head-to-head in vitro comparison. The methodologies are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability.[14][15]

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide and comparator antibiotics against a panel of clinically significant bacterial strains.

Methodology: Broth Microdilution Protocol (CLSI M07/M100 Standard) [14][16]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and a clinical MRSA isolate).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. The choice to use CAMHB is critical as cation concentrations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics and standardization is key for reproducibility.

  • Preparation of Antibiotic Plates:

    • Prepare stock solutions of the test compound and comparator antibiotics in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of desired concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).

    • Include a growth control well (broth and bacteria only) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[17]

Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine if the novel compound exhibits bactericidal (killing) or bacteriostatic (inhibiting growth) activity.

Methodology:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis p1 Culture Bacteria on Agar (18-24h) p2 Prepare 0.5 McFarland Standard Inoculum p1->p2 e1 Inoculate Plate with Standardized Bacteria p2->e1 p3 Prepare Serial Dilutions of Test Compounds in 96-Well Plate p3->e1 e2 Incubate at 35°C (18-24h) e1->e2 a1 Read MIC: Lowest Concentration with No Visible Growth e2->a1 a2 Subculture from Clear Wells onto Agar Plates a1->a2 a3 Incubate Plates (18-24h) a2->a3 a4 Read MBC: Lowest Concentration with No Bacterial Growth a3->a4

Caption: Workflow for MIC and MBC Determination.

Comparative Efficacy Data (Illustrative)

The following table presents hypothetical, yet plausible, MIC data based on published results for similar quinoline derivatives.[3][11][17] This serves as a template for presenting experimental findings.

Bacterial Strain 6-Fluoro-4-(trifluoromethyl)-quinoline-2-carbohydrazide Ciprofloxacin Ampicillin Vancomycin
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
S. aureus (ATCC 29213)10.50.251
E. coli (ATCC 25922)40.0154>128
P. aeruginosa (ATCC 27853)160.25>128>128
MRSA (Clinical Isolate)232>1281

Interpretation: In this illustrative dataset, the novel compound shows promising activity against Gram-positive organisms, including MRSA, with an MIC of 2 µg/mL. Its activity against E. coli is moderate, and it shows weaker activity against P. aeruginosa. This profile suggests a potentially valuable role against resistant Gram-positive infections.

Investigating the Mechanism of Action

Objective: To validate that the compound's antibacterial activity is mediated through the inhibition of DNA gyrase.

Methodology: DNA Gyrase Supercoiling Inhibition Assay

  • Assay Components: Procure a commercial DNA gyrase assay kit, which typically includes supercoiled DNA gyrase, relaxed plasmid DNA (pBR322), ATP, and assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

    • Add DNA gyrase enzyme to initiate the reaction. Include a positive control (with a known inhibitor like novobiocin) and a negative control (no inhibitor).

    • Finally, add ATP to fuel the supercoiling reaction. The exclusion of ATP in a separate control is crucial to confirm the reaction is energy-dependent.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Analysis by Gel Electrophoresis:

    • Stop the reaction by adding a DNA loading dye containing a denaturing agent (e.g., SDS).

    • Load the samples onto a 1% agarose gel.

    • Run the gel electrophoresis to separate the different DNA topoisomers.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

  • Interpretation: Relaxed plasmid DNA moves slower through the gel than supercoiled DNA. A successful inhibitor will prevent the conversion of relaxed DNA to its supercoiled form, resulting in a band corresponding to the relaxed state. The concentration at which 50% of the supercoiling is inhibited is the IC₅₀ value.[8]

Visualizing the Proposed Mechanism of Action

G cluster_process DNA Gyrase Activity cluster_inhibition Inhibition by Quinolone Relaxed_DNA Relaxed DNA Plasmid Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->Gyrase Binds Supercoiled_DNA Supercoiled DNA Gyrase->Supercoiled_DNA Induces Supercoiling ATP ATP ATP->Gyrase Energizes Inhibitor 6-Fluoro-4-(trifluoromethyl) quinoline-2-carbohydrazide Inhibitor->Gyrase INHIBITS

Caption: Proposed inhibition of DNA gyrase by the novel quinoline.

Conclusion and Future Directions

This guide presents a structured, scientifically rigorous framework for evaluating the antibacterial efficacy of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. By adhering to CLSI standards and employing validated mechanistic assays, researchers can generate high-quality, comparable data. The hypothetical results suggest that this compound class holds potential, particularly against challenging Gram-positive pathogens.

Positive outcomes from this in vitro framework would justify progression to the next critical stages of drug development:

  • Cytotoxicity testing against mammalian cell lines to establish a preliminary safety profile.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the compound's absorption, distribution, metabolism, and excretion.

  • In vivo efficacy studies in animal infection models to determine if the in vitro activity translates to a clinical setting.

The search for next-generation antibiotics is a complex but essential endeavor. Systematic evaluation of novel scaffolds, such as the quinoline derivative presented here, is a critical step toward addressing the global challenge of antimicrobial resistance.

References

  • National Center for Biotechnology Information. (n.d.). DNA Gyrase as a Target for Quinolones. PubMed Central.
  • Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Retrieved from [Link]

  • Diggle, M. A., & White, P. J. (2012). Enhancing the utility of existing antibiotics by targeting bacterial behaviour? British Journal of Pharmacology. Retrieved from [Link]

  • Mitton-Fry, M. J., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie. Retrieved from [Link]

  • Eldaour, H. M., et al. (2019). Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids. Archiv der Pharmazie. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]

  • Aslam, B., et al. (2026). A Comprehensive Study on Approaches in the War Against Antibiotic Resistance. Troy. Retrieved from [Link]

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  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Retrieved from [Link]

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  • Kulal, A., et al. (2014). Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. RSC Advances. Retrieved from [Link]

  • Kulal, A., et al. (2014). Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3- carbohydrazide and 1,3,4-oxadiazoles. ResearchGate. Retrieved from [Link]

  • Bou-Abdallah, H., et al. (2011). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Molecular Sciences. Retrieved from [Link]

  • Masoumi, M., et al. (2019). Synthesis of quinoline carbohydrazide derivatives. ResearchGate. Retrieved from [Link]

  • Dr. PKS & MPS Classes. (2022). Mechanism of Action of Quinolines. YouTube. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports. Retrieved from [Link]

  • Al-Dies, A. M., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. Retrieved from [Link]

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Comparative

In Vivo Validation of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide: A Comparative Guide to Assessing Anticancer Efficacy

In the landscape of oncological drug discovery, quinoline scaffolds have emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] The novel compound, 6-Fluoro-4-(trifluoromethyl)quino...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological drug discovery, quinoline scaffolds have emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] The novel compound, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, represents a promising candidate for further investigation. Its structural motifs, including the quinoline core, a trifluoromethyl group known to enhance metabolic stability and cell permeability, and a carbohydrazide moiety, suggest a potential for potent anticancer activity. Various quinoline derivatives have been investigated for their antitumor effects, with some showing efficacy in animal models by inhibiting tumor growth.[3][4] This guide provides a comprehensive framework for the in vivo validation of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, comparing its potential performance against established chemotherapeutic agents.

Hypothesized Mechanism of Action and Comparator Compounds

While the precise mechanism of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide is yet to be elucidated, related quinoline-carbohydrazide derivatives have been shown to exert their effects through various pathways, including the inhibition of kinases such as EGFR, and the induction of apoptosis.[5] For the purpose of this validation guide, we will hypothesize that the compound acts as a potent inhibitor of tumor cell proliferation, potentially through the modulation of key signaling pathways implicated in cancer progression.

To provide a robust comparison, we will benchmark the in vivo performance of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide against two well-characterized anticancer agents:

  • Cisplatin: A platinum-based chemotherapeutic agent that crosslinks DNA, leading to apoptosis. It is a standard-of-care for various solid tumors.

  • Lapatinib: A dual tyrosine kinase inhibitor that interrupts the HER2/neu and epidermal growth factor receptor (EGFR) pathways. It is used in the treatment of breast cancer.

In Vivo Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive in vivo study to evaluate the antitumor efficacy and safety profile of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide in a xenograft mouse model.

Animal Model and Tumor Cell Line
  • Animal Model: Female BALB/c nude mice, 6-8 weeks old, will be used. These mice are immunodeficient, allowing for the growth of human tumor xenografts.

  • Tumor Cell Line: MCF-7 breast carcinoma cells will be used. This cell line is well-characterized and has been shown to be responsive to various anticancer agents.

Experimental Design

A total of 24 mice will be randomly assigned to four groups (n=6 per group):

  • Vehicle Control: Administration of the vehicle used to dissolve the test compound.

  • 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide: The test compound administered at a predetermined dose.

  • Cisplatin: The positive control, administered at a clinically relevant dose.

  • Lapatinib: The second positive control, administered at a clinically relevant dose.

G cluster_acclimatization Acclimatization (1 week) cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase (21 days) cluster_endpoint Endpoint Analysis acclimatize House mice in controlled environment implant Subcutaneous injection of MCF-7 cells acclimatize->implant measure_initial Monitor tumor growth until ~100-150 mm³ implant->measure_initial randomize Randomize mice into 4 groups (n=6) measure_initial->randomize treatment_groups Vehicle Control Test Compound Cisplatin Lapatinib randomize->treatment_groups daily_monitoring Daily monitoring of tumor volume, body weight, and clinical signs treatment_groups->daily_monitoring euthanasia Euthanize mice daily_monitoring->euthanasia tumor_excision Excise and weigh tumors euthanasia->tumor_excision histology Histopathological analysis of tumors and organs tumor_excision->histology biomarker Biomarker analysis (e.g., Western blot, IHC) tumor_excision->biomarker

Dosing and Administration
  • 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide: The optimal dose will be determined from preliminary toxicity studies. The compound will be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) daily.

  • Cisplatin: Administered at 5 mg/kg via i.p. injection once a week.

  • Lapatinib: Administered at 100 mg/kg via oral gavage daily.

Efficacy and Toxicity Assessment
  • Tumor Volume: Measured every two days using calipers. Tumor volume will be calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Monitored daily as an indicator of general health and toxicity.

  • Clinical Observations: Daily monitoring for any signs of distress, such as changes in posture, activity, or grooming.

  • Endpoint: The study will be terminated after 21 days, or earlier if tumors reach a predetermined size or if signs of excessive toxicity are observed. At the endpoint, tumors will be excised and weighed.

Comparative Data Presentation

The following tables provide a template for summarizing the quantitative data from the in vivo study.

Table 1: Antitumor Efficacy

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide
Cisplatin
Lapatinib

Table 2: Toxicity Profile

Treatment GroupMean Body Weight Change (%) ± SEMMortalityNotable Clinical Signs
Vehicle Control
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide
Cisplatin
Lapatinib

Mechanistic Insights and Pathway Analysis

To elucidate the potential mechanism of action of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, further ex vivo analysis of the excised tumors is recommended.

G cluster_pathway Hypothesized Signaling Pathway Inhibition cluster_compound Potential Points of Intervention EGFR EGFR PI3K PI3K Akt Akt mTOR mTOR Test_Compound 6-Fluoro-4-(trifluoromethyl) quinoline-2-carbohydrazide Lapatinib_cmpd Lapatinib

Conclusion and Future Directions

This guide provides a robust framework for the in vivo validation of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide as a potential anticancer agent. A successful outcome from this study, demonstrating significant tumor growth inhibition with an acceptable safety profile, would warrant further investigation. Future studies could include pharmacokinetic and pharmacodynamic (PK/PD) profiling, investigation in other cancer models, and combination studies with other chemotherapeutic agents. The structural novelty of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, combined with the proven track record of the quinoline scaffold, makes it a compelling candidate for further development in the fight against cancer.

References

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  • Noori, M., et al. (2023). In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent. PubMed Central.
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  • Khan, K. M., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central.
  • S. N. Pandeya, et al. (2011). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. UTMB Health Research Expert Profiles.
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  • MDPI. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
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  • ResearchGate. (2013). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols.
  • Isloor, A. M., et al. (2013). Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. RSC Publishing.
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  • Al-Ostoot, F. H., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health.
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Validation

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide Analogs

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of therapeutic agents.[1][2] Its versatile bicyclic heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of therapeutic agents.[1][2] Its versatile bicyclic heterocyclic system allows for extensive functionalization, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4][5] This guide focuses on a specific, highly functionalized quinoline core: 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide . The strategic incorporation of a fluorine atom at the 6-position and a trifluoromethyl (CF3) group at the 4-position is a deliberate design choice. The CF3 group can enhance metabolic stability and membrane permeability, while fluorine substitution often improves binding affinity and modulates electronic properties.[6][7]

This document provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from this core. We will dissect how specific structural modifications to the carbohydrazide moiety influence biological efficacy, supported by comparative experimental data from relevant studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for novel therapeutic discovery.

The Core Molecular Scaffold

The foundational structure for the analogs discussed herein is 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. Its chemical structure combines the rigid quinoline ring system with a reactive carbohydrazide group at the 2-position, which serves as a versatile handle for creating diverse libraries of derivatives, most commonly through condensation with various aldehydes and ketones to form hydrazones.

Core_Scaffold mol 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide G cluster_0 Synthesis Workflow A Quinoline-2-carboxylic Acid Precursor B Esterification (e.g., EtOH, H₂SO₄) A->B C Ethyl Quinoline-2-carboxylate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E Quinoline-2-carbohydrazide Intermediate D->E F Condensation (Substituted Aldehydes/Ketones) E->F G Final Hydrazone Analogs F->G

Caption: General synthetic workflow for quinoline-2-carbohydrazide analogs.

This workflow begins with a suitable quinoline-2-carboxylic acid precursor, which is often esterified to improve reactivity. [8][9]The resulting ester is then reacted with hydrazine hydrate in a key step to form the stable quinoline-2-carbohydrazide intermediate. [10][11]This intermediate is the direct precursor to the final analogs, which are typically synthesized via condensation reactions with a diverse panel of aromatic or heterocyclic aldehydes and ketones to yield a library of Schiff bases (hydrazones). [12][13][14]

Structure-Activity Relationship (SAR) Analysis

While direct and extensive SAR studies on 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide are emerging, a robust comparative analysis can be constructed by examining structurally related quinoline carbohydrazide and quinoline hydrazone analogs. The primary therapeutic areas where these compounds show significant promise are oncology and infectious diseases.

Anticancer Activity

Quinoline-based hydrazones have demonstrated significant potential as anticancer agents, often exhibiting potent cytotoxic effects against various human cancer cell lines. [2][12]The mechanism of action for some analogs has been linked to the inhibition of critical signaling proteins like Epidermal Growth Factor Receptor (EGFR) kinase. [8][9] The general pharmacophore appears to involve the planar quinoline ring system acting as an anchoring element, while the hydrazone linkage and its terminal substituent are crucial for modulating potency and selectivity.

Key SAR Insights for Anticancer Potency:

  • Substituents on the Terminal Phenyl Ring: The electronic nature of substituents on the aryl ring introduced via the aldehyde plays a critical role.

    • Electron-Withdrawing Groups (EWGs): In a study of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids, a derivative with a para-nitro group (an EWG) on the terminal phenyl ring (compound 6h ) showed the most potent cytotoxicity against the MCF-7 breast cancer cell line (IC50 = 2.71 µM), outperforming the reference drug Doxorubicin (IC50 = 6.18 µM). [8][9]This compound also demonstrated potent inhibition of EGFR kinase (IC50 = 0.22 µM). [9] * Electron-Donating Groups (EDGs): Derivatives with EDGs, such as a para-tolyl group (compound 6a , IC50 = 3.39 µM) or dimethoxy groups (compound 6b , IC50 = 5.94 µM), also showed significant activity, suggesting that both electronic and steric factors contribute to the interaction with the biological target. [8][9]* The Hydrazone Linker (-NH-N=CH-): This linker is not merely a spacer. Its conformational flexibility and ability to act as a hydrogen bond donor/acceptor are vital for binding to target enzymes. Molecular docking studies on similar quinolyl hydrazones suggest this moiety interacts with active site residues of enzymes like human DNA topoisomerase I. [12] Table 1: Comparative Anticancer Activity of Representative Quinoline Hydrazone Analogs

Compound IDCore ScaffoldR-Group (on terminal aryl)Cell LineIC50 (µM)Reference
6h 2-(Quinoline-4-carbonyl)hydrazide4-NitrophenylMCF-72.71[8][9]
6a 2-(Quinoline-4-carbonyl)hydrazide4-Methylphenyl (p-tolyl)MCF-73.39[8][9]
6b 2-(Quinoline-4-carbonyl)hydrazide3,4-DimethoxyphenylMCF-75.94[8][9]
18j 6-bromo-2-methylquinolin-4-yl-hydrazine4-(Dimethylamino)phenylNCI-60 PanelGI50 = 0.33 (Avg)[12]
Doxorubicin Reference DrugN/AMCF-76.18[8][9]

Note: The data is from analogs with different quinoline cores but highlights the impact of the hydrazone R-group.

Antimicrobial Activity

The quinoline scaffold is famously represented in antimicrobial drugs like ciprofloxacin. [5]The introduction of trifluoromethyl groups has been a successful strategy in developing new antimicrobial agents. [15][16]Studies on trifluoromethyl quinoline-3-carbohydrazide derivatives have revealed potent activity against various bacterial and fungal strains. [11][15] Key SAR Insights for Antimicrobial Potency:

  • Position of the Trifluoromethyl Group: The placement of the CF3 group on the quinoline ring is critical. In a study of 7-(trifluoromethyl)quinoline-3-carbohydrazide derivatives, several analogs showed significant antimicrobial activity. [11][15]* Substitutions on the Hydrazide:

    • Conversion of the carbohydrazide to a 1,3,4-oxadiazole ring (compound 9c ) resulted in significant broad-spectrum antimicrobial activity. [15] * Specific hydrazone derivatives, such as those formed with 2,4-dichlorobenzaldehyde (compound 6d ) and 4-nitrobenzaldehyde (compound 6e ), exhibited the most potent activity against Mycobacterium smegmatis, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. [15]This again highlights the importance of electron-withdrawing groups on the terminal ring system.

Table 2: Comparative Antimicrobial Activity of Trifluoromethyl Quinoline Analogs

Compound IDCore ScaffoldModification/R-GroupMicrobial StrainMIC (µg/mL)Reference
6d 7-(CF3)quinoline-3-carbohydrazideHydrazone with 2,4-dichlorobenzaldehydeM. smegmatis6.25[15]
6e 7-(CF3)quinoline-3-carbohydrazideHydrazone with 4-nitrobenzaldehydeM. smegmatis6.25[15]
7a 7-(CF3)quinoline-3-carbohydrazideHydrazone with 2-hydroxybenzaldehydeP. aeruginosa25[15]
9c 7-(CF3)quinoline-3-(1,3,4-oxadiazole)N-propyl amine at C4M. smegmatis12.5[15]
Ciprofloxacin Reference DrugN/AP. aeruginosa<1[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and evaluation of these analogs.

Protocol 1: General Synthesis of Quinoline-2-carbohydrazide Hydrazone Analogs

This protocol is a generalized procedure based on common methodologies. [9][10][12]

  • Step 1: Esterification of Quinoline-2-carboxylic Acid:

    • To a solution of the starting quinoline-2-carboxylic acid (1 equivalent) in absolute ethanol (10 mL/g), add a catalytic amount of concentrated sulfuric acid (approx. 5% v/v).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl quinoline-2-carboxylate.

  • Step 2: Synthesis of Quinoline-2-carbohydrazide:

    • Dissolve the ethyl quinoline-2-carboxylate (1 equivalent) in absolute ethanol.

    • Add an excess of hydrazine hydrate (99%, 3-5 equivalents).

    • Reflux the mixture overnight. Completion of the reaction is monitored by TLC.

    • Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to yield the quinoline-2-carbohydrazide intermediate. [10]

  • Step 3: Synthesis of Final Hydrazone Analogs:

    • To a solution of the quinoline-2-carbohydrazide (1 equivalent) in absolute ethanol or glacial acetic acid, add the corresponding substituted aldehyde or ketone (1 equivalent).

    • Add a catalytic amount of glacial acetic acid (if using ethanol as solvent) or anhydrous sodium acetate (if using acetic acid as solvent).

    • Reflux the mixture for the requisite time (typically 2-18 hours), monitoring by TLC.

    • Upon completion, cool the mixture. The precipitated solid is filtered, washed with a suitable solvent (e.g., cold ethanol or water), and dried to afford the pure hydrazone analog. [9]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the anti-proliferative activity of the synthesized compounds.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve fitting software.

Mechanistic Insights

Several quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival. The EGFR signaling pathway is a well-established target. [9]

EGFR_Pathway EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Analog Quinoline Analog (e.g., Compound 6h) Analog->EGFR Inhibition Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Sources

Comparative

A Comparative Guide to Substituted Quinoline Carboxhydrazides: Structure, Activity, and Therapeutic Potential

Introduction: The Quinoline Carboxhydrazide Scaffold in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, forming the structural core of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Carboxhydrazide Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, forming the structural core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] When combined with a carbohydrazide (-CONHNH2) linker, which is itself a pharmacologically significant moiety, the resulting quinoline carbohydrazide derivatives present a versatile platform for developing novel therapeutic agents.[3] These compounds have garnered significant interest from researchers due to their demonstrated efficacy as anticancer, antimicrobial, and anticonvulsant agents.[4][5][6]

The inherent bioactivity of this scaffold stems from several key features. The quinoline nucleus can intercalate with DNA, inhibit key enzymes, and interact with various receptors, while the hydrazone linker (-CONH-N=CH-) formed upon condensation provides additional hydrogen bonding sites and conformational flexibility, crucial for target binding.[4][7] The true power of this scaffold, however, lies in its amenability to chemical modification. By strategically introducing different substituents at various positions on the quinoline ring and the hydrazide moiety, medicinal chemists can fine-tune the physicochemical properties (such as lipophilicity, electronic distribution, and steric profile) of the molecule. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic profiles, a process central to modern drug development.[8]

This guide provides a comparative analysis of quinoline carbohydrazides bearing different substitutions, focusing on their anticancer, antimicrobial, and anticonvulsant activities. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for their synthesis and biological evaluation.

Core Structure and Rationale for Substitutions

The general structure of the compounds under discussion consists of a quinoline core linked to a carbohydrazide group, which is often derivatized with various aldehydes or ketones to form hydrazones. The primary points for substitution are the quinoline ring and the aromatic ring attached to the hydrazone moiety.

Caption: General scaffold of quinoline hydrazone derivatives and key substitution points.

The rationale for introducing specific substituents is deeply rooted in medicinal chemistry principles:

  • Halogens (F, Cl, Br): Often introduced to the quinoline or phenyl ring, halogens can increase lipophilicity, enhancing membrane permeability. Their electron-withdrawing nature can also modulate the pKa of the molecule and participate in halogen bonding with target proteins.[9]

  • Methoxy (-OCH3) Groups: The presence of methoxy groups can significantly increase anticancer activity by altering electronic properties and providing additional hydrogen bond acceptor sites.[4]

  • Piperazine/Imidazole Moieties: Incorporating these heterocyclic rings, particularly at position 8 of the quinoline, has been shown to be crucial for anticonvulsant and antihypertensive activities, likely by interacting with specific CNS receptors or ion channels.[10][11]

  • Aromatic/Heterocyclic Rings (R2): The nature of the aldehyde or ketone used to form the hydrazone determines the R2 group. Different substituted aromatic or heterocyclic rings can explore different binding pockets within the target enzyme or receptor, leading to variations in potency and selectivity.[5]

Comparative Analysis of Biological Activities

The therapeutic potential of substituted quinoline carbohydrazides is broad. The following sections compare derivatives based on their performance in key biological assays, supported by experimental data from peer-reviewed literature.

Anticancer Activity

Quinoline hydrazones are potent anticancer agents that exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like DNA topoisomerase and cyclin-dependent kinases (CDKs).[4][12][13][14]

A study by Elrayess et al. demonstrated that incorporating a quinoline-hydrazone structure yielded compounds with excellent antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values superior to the standard drug erlotinib.[4] Specifically, the substitution of a methoxy group on the quinoline moiety was found to enhance anticancer activity.[4] Another study synthesized a series of quinoline-based dihydrazones and found that compounds 3b and 3c were particularly cytotoxic against MCF-7 cells, with IC50 values of 7.016 µM and 7.05 µM, respectively.[13][14] These compounds were shown to induce apoptosis and were less toxic to normal human liver cells.[13][14]

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 5 Methoxy-substituted quinolineMCF-70.98[4]
Compound 5 Methoxy-substituted quinolineHepG21.06[4]
Erlotinib Standard DrugMCF-71.83[4]
Compound 3b Dihydrazone derivativeMCF-77.016[13][14]
Compound 3c Dihydrazone derivativeBGC-8238.12[13][14]
Compound 18j 6-chloro-2-methyl-quinoline hydrazoneNCI-60 Panel (Mean)GI50 = 0.33[9]
5-FU Standard DrugVarious>10 (approx.)[13][14]

Causality in Experimental Design: The choice of cancer cell lines (e.g., MCF-7, HepG2, A549) is deliberate, representing different cancer types (breast, liver, lung) to assess the breadth of the compounds' activity. The inclusion of a normal cell line (e.g., HL-7702) is a critical control to evaluate selective toxicity, a hallmark of a promising drug candidate.[13] The use of standard drugs like Erlotinib or 5-Fluorouracil (5-FU) provides a benchmark against which the potency of the novel compounds can be objectively judged.[4][13]

Anticancer_Mechanism compound Quinoline Hydrazone (e.g., Compound 3c) dna DNA Intercalation/ Topoisomerase Inhibition compound->dna cdk2 CDK2 Inhibition compound->cdk2 ros ↑ Reactive Oxygen Species (ROS) compound->ros apoptosis Apoptosis dna->apoptosis cell_cycle Cell Cycle Arrest (G0/G1 or G2/M) cdk2->cell_cycle ros->apoptosis cell_cycle->apoptosis

Caption: Potential anticancer mechanisms of action for quinoline hydrazone derivatives.

Antimicrobial Activity

The quinoline scaffold is the backbone of many successful antimicrobial drugs. Carbodihydrazide derivatives have also shown significant promise. A series of quinoline carbohydrazide-based Schiff bases were synthesized and screened for their antibacterial and antifungal activities.[5] The results showed that compounds with specific substitutions exhibited good activity. For instance, compound 6a was effective against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 340 µg/mL, while compound 6b was effective against the fungus Aspergillus niger.[5] Another study found that quinolyl hydrazones displayed excellent antimicrobial activity with MIC values ranging from 6.25 to 100 µg/mL against various pathogenic strains.[9]

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Compound 6a Schiff base of quinoline-4-carbohydrazideStaphylococcus aureus340[5]
Compound 6b Schiff base of quinoline-4-carbohydrazideAspergillus nigerZone of Inhibition: 15mm[5]
Quinolyl Hydrazones 6-bromo/6-chloro-2-methyl-quinolineVarious Pathogens6.25 - 100[9]
Tetracycline Standard AntibioticS. aureusZone of Inhibition: 25mm[5]
Fluconazole Standard AntifungalA. nigerZone of Inhibition: 20mm[5]

Trustworthiness of Protocols: Antimicrobial activity is typically assessed using standardized methods like broth microdilution or agar disk diffusion to determine MIC values or zones of inhibition. These methods are highly reproducible and are considered the gold standard. The use of standard strains (e.g., ATCC strains) ensures that the results can be compared across different laboratories and studies.[5]

Anticonvulsant Activity

Certain structural modifications to the quinoline ring have yielded compounds with significant anticonvulsant properties. A study on 8-substituted quinolines found that derivatives with a 2-hydroxypropyloxyquinoline moiety displayed excellent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure models.[10][11] Compound 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) was identified as particularly potent.[10][11] The presence of an aryloxypropanolamine side chain appears to be a key structural feature for this activity, suggesting a possible interaction with beta-adrenergic receptors or other CNS targets.[10][11]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, protocols must be described with sufficient detail to be reproducible and should include inherent controls.

Protocol 1: Synthesis of a Quinoline Hydrazone Derivative (Schiff Base Formation)

This protocol describes the common and efficient synthesis of a quinoline hydrazone via the condensation of a carbohydrazide with an aldehyde.[5]

Objective: To synthesize (E)-N'-((4-chlorophenyl)methylene)quinoline-4-carbohydrazide.

Materials:

  • Quinoline-4-carbohydrazide (1 equivalent)

  • 4-chlorobenzaldehyde (1 equivalent)

  • Absolute Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Round bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Buchner funnel, filter paper

Procedure:

  • Reactant Dissolution: Dissolve quinoline-4-carbohydrazide (e.g., 1.87 g, 10 mmol) in 30 mL of absolute ethanol in a 100 mL round bottom flask with gentle heating and stirring.

  • Aldehyde Addition: To the clear solution, add 4-chlorobenzaldehyde (e.g., 1.40 g, 10 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the nucleophilic attack of the hydrazide onto the aldehyde's carbonyl carbon.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Refluxing provides the necessary activation energy for the condensation and dehydration steps to proceed to completion.

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. Self-Validation: The washing step is crucial for purity. The filtrate can be analyzed by TLC to confirm that soluble impurities have been removed.

  • Drying and Characterization: Dry the product in a vacuum oven. Characterize the final compound using spectroscopic methods (FT-IR, 1H NMR, 13C NMR, Mass Spectrometry) to confirm its structure and purity. The melting point should also be determined and compared to literature values if available.

Synthesis_Workflow start Dissolve Quinoline Carbohydrazide in Ethanol add_aldehyde Add 4-Chlorobenzaldehyde & Acetic Acid (catalyst) start->add_aldehyde reflux Reflux for 4-6 hours (Monitor by TLC) add_aldehyde->reflux cool Cool to Room Temp (Precipitation) reflux->cool filter Vacuum Filter & Wash with Cold Ethanol cool->filter dry Dry & Characterize (NMR, IR, MS, MP) filter->dry

Caption: Experimental workflow for the synthesis of a quinoline hydrazone derivative.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This assay is a colorimetric method for assessing cell viability, relying on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[13]

Objective: To determine the IC50 value of a synthesized quinoline hydrazone against the MCF-7 breast cancer cell line.

Materials:

  • MCF-7 cells, DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • 96-well cell culture plates

  • Synthesized compound, DMSO (vehicle), Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5x10^3 cells/well in 100 µL of complete DMEM media. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment. Causality: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and uniformly attached, providing a consistent baseline for the assay.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in culture media from a stock solution in DMSO. The final DMSO concentration should be <0.1% to avoid solvent toxicity. Replace the media in the wells with 100 µL of media containing the different compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (media with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution to each well. Incubate for another 4 hours. Self-Validation: Only viable cells with active mitochondrial dehydrogenases can reduce MTT. The amount of formazan produced is directly proportional to the number of living cells.

  • Formazan Solubilization: Carefully remove the MTT-containing media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (% viability vs. log concentration) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

The comparative analysis of substituted quinoline carbohydrazides unequivocally demonstrates their potential as a versatile scaffold for drug discovery. Structure-activity relationship studies reveal that specific substitutions are critical for directing the biological activity towards anticancer, antimicrobial, or anticonvulsant targets.

  • For anticancer activity, methoxy and chloro substitutions on the quinoline and varied aromatic rings on the hydrazone moiety are beneficial.[4][9]

  • For antimicrobial effects, halogen substitutions are often key.[9]

  • For anticonvulsant properties, an 8-position aryloxypropanolamine side chain is a promising feature.[10][11]

The field-proven insights from numerous studies, grounded in robust experimental protocols, validate the continued exploration of this chemical space. Future research should focus on optimizing the lead compounds identified in these studies to improve their selectivity and pharmacokinetic profiles. The use of in silico modeling, such as molecular docking, can further rationalize the observed SAR and guide the design of next-generation quinoline carbohydrazide derivatives with enhanced therapeutic indices.[9] The self-validating nature of the described experimental workflows provides a reliable framework for these future endeavors, paving the way for the potential clinical translation of these promising compounds.

References

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  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (MDPI) [URL: https://www.mdpi.com/1422-0067/24/13/10543]
  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. (ResearchGate) [URL: https://www.researchgate.net/publication/333555512_Synthesis_and_biological_evaluation_of_novel_8-substituted_quinoline-2-carboxamides_as_carbonic_anhydrase_inhibitors]
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  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. (UTMB Health Research Expert Profiles) [URL: https://utmb.pure.elsevier.com/en/publications/design-synthesis-and-docking-studies-of-new-quinoline-3-carbohydr]
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Validation

Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Guide Featuring 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

In the landscape of modern drug discovery, the unequivocal confirmation of a drug's interaction with its intended molecular target within a physiological context is a cornerstone of a successful therapeutic program. This...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a drug's interaction with its intended molecular target within a physiological context is a cornerstone of a successful therapeutic program. This guide provides a comprehensive framework for validating the target engagement of novel small molecules, using the hypothetical kinase inhibitor, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, as a case study. We will objectively compare two powerful and complementary methodologies: the Cellular Thermal Shift Assay (CETSA®) and Surface Plasmon Resonance (SPR). Through detailed protocols, comparative data, and an exploration of the underlying scientific principles, this document will empower researchers to make informed decisions in their target validation strategies.

The Criticality of Target Engagement in Drug Discovery

The journey of a drug from a preliminary hit to a clinical candidate is fraught with challenges, a significant portion of which can be attributed to a lack of robust target engagement. Failure to confirm that a compound binds to its intended target in a cellular environment can lead to misleading structure-activity relationships (SAR), wasted resources, and potential safety liabilities due to off-target effects. Therefore, rigorous and multi-faceted target validation is not merely a confirmatory step but a crucial element of risk mitigation in drug development.

Quinoline derivatives, such as our subject molecule, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, are a well-established class of compounds with a broad spectrum of biological activities, including anti-cancer, anti-malarial, and anti-bacterial properties. Many of these activities are attributed to the inhibition of protein kinases, a class of enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in disease. For the purpose of this guide, we will hypothesize that 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide has been identified as a potential inhibitor of a specific cellular kinase, "Kinase X."

Comparative Methodologies for Target Validation

To validate the engagement of our compound with Kinase X, we will explore two orthogonal techniques: CETSA, a method that assesses target binding in a cellular context, and SPR, a biophysical assay that provides detailed kinetic information about the drug-target interaction in vitro.

Cellular Thermal Shift Assay (CETSA®): Proving Target Engagement in a Physiological Setting

Principle: CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes its target protein, making it more resistant to thermal denaturation. When cells are heated, proteins begin to unfold and aggregate. In the presence of a binding ligand, the target protein will remain in the soluble fraction at higher temperatures compared to its unbound state. This thermal shift can be quantified to confirm target engagement within the complex milieu of the cell.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells expressing Kinase X B 2. Treat cells with 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide (and vehicle control) A->B C 3. Heat cell suspensions to a range of temperatures (e.g., 40-70°C) B->C D 4. Lyse cells C->D E 5. Separate soluble and precipitated protein fractions (e.g., by centrifugation) D->E F 6. Quantify soluble Kinase X (e.g., Western Blot, ELISA, or Mass Spec) E->F G 7. Plot melting curves and determine the thermal shift (ΔTm) F->G

Caption: CETSA experimental workflow for validating target engagement.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line endogenously expressing or overexpressing Kinase X to a sufficient density.

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension and treat with a dose-range of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide or a vehicle control (e.g., DMSO). Incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for cellular uptake and target binding.

  • Thermal Challenge:

    • Place the treated cell aliquots in a thermal cycler or a heat block with a precise temperature gradient.

    • Heat the samples for a short duration (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).

    • Immediately cool the samples to room temperature.

  • Lysis and Separation:

    • Lyse the cells using a method that preserves protein-protein interactions, such as freeze-thaw cycles or gentle detergents.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble Kinase X in each sample using a specific detection method, such as Western blotting, ELISA, or mass spectrometry.

    • Plot the percentage of soluble Kinase X as a function of temperature for both the vehicle- and compound-treated samples.

    • Determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein has aggregated. The difference in Tm between the treated and control samples (ΔTm) is a measure of target engagement.

Surface Plasmon Resonance (SPR): A Biophysical Deep Dive into Binding Kinetics

Principle: SPR is a label-free biophysical technique that measures the binding of an analyte (our compound) to a ligand (the immobilized target protein) in real-time. This is achieved by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. SPR provides not only an affinity measurement (KD) but also the association (ka) and dissociation (kd) rate constants, offering a detailed kinetic profile of the interaction.

Experimental Workflow:

SPR_Workflow cluster_immobilization Protein Immobilization cluster_binding_assay Binding Assay cluster_regeneration Surface Regeneration cluster_analysis Data Analysis A 1. Covalently immobilize purified Kinase X onto an SPR sensor chip B 2. Inject a concentration series of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide over the sensor surface (association) A->B C 3. Flow buffer over the surface to monitor dissociation B->C D 4. Inject a regeneration solution to remove bound compound C->D E 5. Fit the binding sensograms to a suitable model to determine ka, kd, and KD D->E

Caption: SPR experimental workflow for kinetic characterization.

Detailed Protocol:

  • Protein Immobilization:

    • Purify recombinant Kinase X with high purity and activity.

    • Covalently immobilize Kinase X onto a suitable SPR sensor chip (e.g., via amine coupling to a CM5 chip). A reference channel should be prepared in parallel to subtract non-specific binding.

  • Binding Assay:

    • Prepare a dilution series of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide in a suitable running buffer.

    • Inject the compound solutions over the sensor surface for a defined period to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation of the compound from the target.

  • Surface Regeneration:

Comparative

A Comparative Guide to Cross-Resistance Studies of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide in Bacterial Strains

Introduction: A Novel Quinolone Derivative on the Horizon The relentless rise of antimicrobial resistance (AMR) necessitates a continuous pipeline of novel antibacterial agents with unique scaffolds or mechanisms of acti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Quinolone Derivative on the Horizon

The relentless rise of antimicrobial resistance (AMR) necessitates a continuous pipeline of novel antibacterial agents with unique scaffolds or mechanisms of action.[1][2] The quinoline core is a privileged scaffold in antibacterial drug discovery, most famously represented by the fluoroquinolone class of antibiotics. These agents exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[1][3]

This guide focuses on 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide , a novel synthetic compound that merges several key pharmacophoric features:

  • A Quinoline Core: The foundational structure for topoisomerase inhibition.

  • 6-Fluoro Substitution: A common feature in potent fluoroquinolones, enhancing cell penetration and DNA gyrase inhibition.

  • 4-Trifluoromethyl Group: This electron-withdrawing group can significantly modulate the electronic properties of the quinoline ring system, potentially enhancing antibacterial activity and altering the resistance profile.[4]

  • 2-Carbohydrazide Moiety: This functional group offers a potential point for novel interactions within the enzyme-DNA complex and has been explored in other quinoline derivatives with notable antimicrobial activities.[5][6]

While direct experimental data on this specific compound is not yet widely published, its structural similarity to known antibacterial quinolines suggests it is a promising candidate for development.[4][5][6] However, any new quinolone-based agent must be rigorously evaluated for its susceptibility to existing resistance mechanisms. This guide provides a comprehensive framework for conducting cross-resistance studies, offering field-proven insights and detailed experimental protocols to assess the potential of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide in overcoming or succumbing to bacterial resistance.

Anticipated Mechanism of Action and Resistance Pathways

The primary mechanism of action for quinolone derivatives is the inhibition of DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][3] These enzymes are crucial for managing DNA supercoiling during replication. Quinolones stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and cell death. In Gram-negative bacteria, DNA gyrase is typically the primary target, while in Gram-positive bacteria, it is often topoisomerase IV.[7]

Consequently, the most prevalent mechanisms of resistance that 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide is likely to encounter are:

  • Target-Site Mutations: Single amino acid substitutions in the Quinolone Resistance-Determining Regions (QRDRs) of the GyrA and ParC subunits are the most common cause of high-level resistance.[1][3][5] These mutations reduce the binding affinity of the drug to its target enzymes.

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in Escherichia coli, can actively extrude the compound from the bacterial cell, preventing it from reaching its intracellular targets.[5]

  • Plasmid-Mediated Resistance: Acquisition of resistance-conferring genes on plasmids, such as qnr genes which protect the target enzymes from quinolone action, can contribute to low-level resistance and facilitate the selection of higher-level mutational resistance.[2]

  • Reduced Permeability: Alterations in outer membrane porins can limit the influx of the drug into the bacterial cell.[5]

The following experimental framework is designed to systematically investigate the susceptibility of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide to these mechanisms.

Experimental Framework for a Comprehensive Cross-Resistance Profile

A robust evaluation of a new antibacterial agent involves a multi-pronged approach. This framework outlines a logical progression from baseline activity determination to the in-depth analysis of specific resistance mechanisms.

Phase 1: Determination of Baseline Antibacterial Activity

The initial step is to establish the intrinsic potency of the compound against a diverse panel of bacterial strains. This is achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible bacterial growth.

Rationale: This experiment provides the foundational data on the compound's spectrum of activity. By including well-characterized resistant strains alongside susceptible wild-type strains, we can immediately assess if common, pre-existing resistance mechanisms affect the compound's potency. For example, a significantly higher MIC against a strain with a known gyrA mutation compared to its isogenic parent would strongly suggest that the compound is affected by this resistance mechanism.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]

  • Preparation of Compound Stock Solution:

    • Accurately weigh the 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide powder and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Bacterial Strain Panel:

    • Select a panel of relevant bacterial strains, including:

      • Wild-type, susceptible strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

      • Clinically relevant resistant strains (e.g., Methicillin-resistant S. aureus (MRSA), Vancomycin-resistant Enterococci (VRE)).[1]

      • A collection of isogenic strains with known resistance mechanisms (e.g., specific mutations in gyrA or parC, or characterized efflux pump overexpression).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The typical final volume in each well is 100 µL.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

The results should be summarized in a clear, tabular format. Below is a hypothetical dataset for illustrative purposes.

Bacterial StrainGenotype/PhenotypeMIC (µg/mL) of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazideMIC (µg/mL) of Ciprofloxacin
E. coli ATCC 25922Wild-Type0.50.015
E. coli GYR-RgyrA (S83L, D87N)1632
E. coli PAR-RparC (S80I)20.125
E. coli ACR-OEAcrAB-TolC Overexpression40.25
S. aureus ATCC 29213Wild-Type10.25
S. aureus MRSA-1MRSA, gyrA (S84L)3264
Phase 2: Assessing the Role of Efflux Pumps

To specifically investigate the contribution of efflux pumps to any observed resistance, experiments can be performed in the presence of an Efflux Pump Inhibitor (EPI).

Rationale: EPIs are compounds that block the activity of MDR efflux pumps. If 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide is a substrate for these pumps, the addition of an EPI will restore its activity (i.e., lower its MIC) in strains that overexpress them. This is a powerful tool to dissect the mechanisms of resistance.

Experimental Protocol: MIC Determination with an Efflux Pump Inhibitor

  • Select Strains and EPI:

    • Use strains known to overexpress relevant efflux pumps (e.g., E. coli ACR-OE).

    • Choose a broad-spectrum EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN), which inhibits the AcrAB-TolC pump family.

  • Assay Setup:

    • Perform the broth microdilution MIC assay as described in Phase 1.

    • Run two sets of plates in parallel: one with the test compound alone, and one with the test compound plus a fixed, sub-inhibitory concentration of the EPI.

  • Data Analysis:

    • Calculate the fold-reduction in MIC in the presence of the EPI. A ≥4-fold reduction is generally considered significant and indicative of efflux.

Data Presentation:

Bacterial StrainMIC (µg/mL) without EPIMIC (µg/mL) with PAβNFold Reduction in MIC
E. coli ATCC 259220.50.51
E. coli ACR-OE40.58
Phase 3: Induction of Resistance and Cross-Resistance Profiling

This phase simulates the clinical scenario where bacteria are exposed to sub-lethal concentrations of an antibiotic, leading to the selection of resistant mutants.

Rationale: By intentionally generating resistance to 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, we can determine the genetic basis of this resistance and, crucially, whether it also confers resistance to other classes of antibiotics (cross-resistance). This has significant implications for the compound's potential impact on the existing antibiotic arsenal.

Experimental Protocol: Serial Passage Study

  • Initial MIC:

    • Determine the baseline MIC of the compound against a susceptible strain (e.g., E. coli ATCC 25922) as described in Phase 1.

  • Serial Passaging:

    • Inoculate a tube of broth containing the compound at 0.5x the MIC.

    • Incubate until growth is observed.

    • Use this culture to determine the new MIC.

    • Repeat this process for a set number of days (e.g., 14-30 days), each time using the culture from the 0.5x MIC well of the previous day to start the next round of MIC determination.

  • Cross-Resistance Testing:

    • Once a resistant mutant with a stable, significantly increased MIC to the test compound is isolated, determine its MIC against a panel of other antibiotics from different classes (e.g., β-lactams, aminoglycosides, tetracyclines).

  • Genotypic Analysis:

    • Sequence the QRDRs of the gyrA, gyrB, parC, and parE genes of the resistant mutant to identify any mutations that have arisen.

Data Presentation:

A. MIC Increase Over Time:

Passage DayMIC (µg/mL) of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide
00.5
21
42
68
816
1016

B. Cross-Resistance Profile of the Resistant Mutant:

AntibioticClassMIC (µg/mL) in Parent StrainMIC (µg/mL) in Resistant Mutant
CiprofloxacinFluoroquinolone0.01532
Ampicillinβ-lactam44
GentamicinAminoglycoside0.50.5
TetracyclineTetracycline22

Visualization of Experimental Workflows

Experimental_Workflow cluster_phase1 Phase 1: Baseline Activity cluster_phase2 Phase 2: Efflux Assessment cluster_phase3 Phase 3: Resistance Induction P1_Start Select Bacterial Strain Panel (Wild-Type & Resistant) P1_Protocol Perform Broth Microdilution MIC Assay P1_Start->P1_Protocol P1_Result Determine Baseline MICs P1_Protocol->P1_Result P2_Start Select Efflux-Overexpressing Strain P1_Result->P2_Start P3_Start Select Susceptible Strain P1_Result->P3_Start P2_Protocol Perform MIC Assay +/- Efflux Pump Inhibitor (EPI) P2_Start->P2_Protocol P2_Result Calculate Fold-Reduction in MIC P2_Protocol->P2_Result P3_Protocol Serial Passage with Sub-MIC Concentrations P3_Start->P3_Protocol P3_Isolate Isolate Stable Resistant Mutant P3_Protocol->P3_Isolate P3_Cross Test Cross-Resistance to Other Antibiotic Classes P3_Isolate->P3_Cross P3_Sequence Sequence QRDRs (gyrA, parC, etc.) P3_Isolate->P3_Sequence P3_Result Identify Mutations & Cross-Resistance Profile P3_Cross->P3_Result P3_Sequence->P3_Result

Sources

Comparative

A Head-to-Head Comparison: Ciprofloxacin vs. an Investigational Fluoro-Trifluoromethyl-Quinoline-Carbohydrazide

A Guide for Researchers in Antimicrobial Drug Development In the landscape of antimicrobial research, the need for novel agents to combat escalating resistance is paramount. Ciprofloxacin, a second-generation fluoroquino...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Development

In the landscape of antimicrobial research, the need for novel agents to combat escalating resistance is paramount. Ciprofloxacin, a second-generation fluoroquinolone, has long served as a clinical workhorse due to its broad-spectrum activity and favorable pharmacokinetic profile.[1][2][3] However, its efficacy is increasingly threatened by resistance. This guide provides a comparative analysis between the established benchmark, Ciprofloxacin, and an investigational molecule, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, representing a class of modified quinoline derivatives being explored for enhanced antimicrobial properties.

While direct, peer-reviewed comparative studies on this specific carbohydrazide derivative are not available, this guide will extrapolate its potential properties based on published data from structurally related quinoline-carbohydrazide and quinoline-hydrazone analogs.[4][5] This comparative framework is designed to offer researchers a scientifically grounded perspective on the potential advantages and liabilities of this novel chemical scaffold.

Structural and Mechanistic Foundations

At their core, both compounds share the quinoline ring, a foundational scaffold for targeting bacterial DNA gyrase.[6][7] However, their key differentiators lie in the substitutions at the C2, C4, and C7 positions, which critically influence their target affinity, spectrum of activity, and susceptibility to resistance mechanisms.

Ciprofloxacin features a cyclopropyl group at N1, a fluorine atom at C6, a piperazine ring at C7, and a carboxyl group at C3. The carboxyl group and the C4-keto oxygen are essential for binding to the DNA-gyrase complex, while the C7 piperazine moiety influences potency and spectrum.

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide , our investigational compound, presents several key modifications:

  • Carbohydrazide at C2: This replaces the critical C3-carboxyl group of traditional fluoroquinolones. Hydrazide and hydrazone derivatives of quinolines are being actively investigated for their wide range of bioactivities, including antibacterial and antitubercular properties.[8]

  • Trifluoromethyl (CF3) at C4: This highly electronegative group can significantly alter the electronic properties of the quinoline ring, potentially influencing target binding and cell permeability.

  • Fluorine at C6: Similar to Ciprofloxacin, this substitution generally enhances gyrase inhibition and antibacterial potency.

Mechanism of Action: A Tale of Two Targets

Ciprofloxacin's bactericidal action is well-documented. It inhibits bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9][10][11] By stabilizing the enzyme-DNA complex, it traps the enzyme, leading to lethal double-strand breaks in the bacterial chromosome, thereby halting DNA replication and transcription.[12][13] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[14]

For 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide , the quinoline core strongly suggests a similar mechanism targeting DNA gyrase.[5][6][15] The hydrazide moiety, however, opens the possibility of alternative or additional binding interactions within the enzyme's active site. In-silico studies on similar quinoline-hydrazone derivatives show that these molecules can effectively dock into the active site of S. aureus DNA gyrase A, including mutant variants that confer resistance to traditional fluoroquinolones.[4][16][17] This suggests that modifying the core quinolone structure at this position could be a viable strategy to overcome existing resistance.

cluster_Cipro Ciprofloxacin MOA cluster_Novel Predicted Novel Compound MOA Cipro Ciprofloxacin Gyrase DNA Gyrase / Topo IV Cipro->Gyrase Binds to Complex Ternary Complex (Drug-Enzyme-DNA) Gyrase->Complex Traps on DNA DSB Double-Strand Breaks Complex->DSB Induces Death Bacterial Cell Death DSB->Death Leads to Novel Quinoline-Carbohydrazide Gyrase2 DNA Gyrase A Novel->Gyrase2 Binds to Complex2 Altered Binding (Potential for Mutant Enzyme) Gyrase2->Complex2 Traps on DNA DSB2 Double-Strand Breaks Complex2->DSB2 Induces Death2 Bacterial Cell Death DSB2->Death2 Leads to

Figure 1. Comparative Mechanism of Action (MOA) pathways.

Comparative Antimicrobial Spectrum: An Evidence-Based Projection

To establish a baseline, Ciprofloxacin exhibits potent activity against a wide range of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Haemophilus influenzae.[11] Its activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, is moderate.[3][11]

For our investigational compound, we can project its potential activity by examining related structures. Studies on various quinoline-carbohydrazide and quinoline-hydrazone derivatives have shown significant inhibitory effects, particularly against Gram-positive bacteria like S. aureus and Bacillus subtilis. One study on trifluoromethyl quinoline-3-carbohydrazides (note the different substitution position) reported promising activity against Mycobacterium smegmatis and P. aeruginosa.[18]

The table below synthesizes reported Minimum Inhibitory Concentration (MIC) data for Ciprofloxacin against common pathogens and projects a potential efficacy range for our investigational compound based on published data for its structural analogs.

Bacterial SpeciesTypeCiprofloxacin MIC (µg/mL)Projected MIC for 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide (µg/mL)Rationale / Supporting Data Source
Staphylococcus aureusGram (+)0.25 - 20.125 - 8 Analogs show potent anti-S. aureus activity.[19][20]
Escherichia coliGram (-)0.008 - 0.51 - 32 Some quinoline-hydrazones show good E. coli activity.[5]
Pseudomonas aeruginosaGram (-)0.25 - 44 - 64 Trifluoromethyl quinoline analogs have shown activity.[21]
Streptococcus pneumoniaeGram (+)0.5 - 20.25 - 4 Fluoroquinolone derivatives often retain S. pneumoniae activity.[14]

Note: The projected MIC values are estimations based on related but not identical compounds and should be confirmed by direct experimental testing.

Confronting Resistance: Can Structural Novelty Evade Established Mechanisms?

Bacterial resistance to Ciprofloxacin and other fluoroquinolones is primarily driven by two mechanisms:

  • Target Site Mutations: Alterations in the quinolone-resistance determining regions (QRDR) of the gyrA and parC genes reduce the drug's binding affinity to DNA gyrase and topoisomerase IV, respectively.[22][23][24]

  • Efflux Pumps: Overexpression of bacterial efflux pumps, such as the AcrAB-TolC system in E. coli, actively transports the drug out of the cell, lowering its intracellular concentration.[25][26][27]

The novel structure of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide offers a compelling hypothesis for evading these mechanisms. The replacement of the C3-carboxyl with a C2-carbohydrazide creates a different molecular shape and set of hydrogen bonding opportunities. This could potentially allow the molecule to bind effectively even to gyrase enzymes that have mutations conferring resistance to traditional fluoroquinolones.[4][15] Furthermore, the modified structure may not be recognized as efficiently by certain efflux pumps, potentially leading to better intracellular accumulation.

Experimental Protocols for Head-to-Head Evaluation

To validate the hypotheses presented, a rigorous, side-by-side experimental comparison is necessary. The following protocols outline the essential assays required.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[28][29][30]

Objective: To determine the lowest concentration of each compound that inhibits visible bacterial growth.

Methodology:

  • Preparation of Compounds: Prepare stock solutions of Ciprofloxacin and the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the bacterial strain of interest (e.g., S. aureus ATCC 29213) and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[31]

A Prepare Drug Stock Solutions B Perform 2-fold Serial Dilutions in 96-well Plate A->B D Inoculate Plate Wells B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Include Growth & Sterility Controls D->E F Incubate at 35°C for 16-20 hours E->F G Visually Read MIC: Lowest Concentration with No Growth F->G

Figure 2. Broth Microdilution MIC Assay Workflow.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Objective: To directly measure and compare the inhibitory activity of the compounds against the target enzyme.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing relaxed plasmid DNA (e.g., pBR322), ATP, and purified E. coli or S. aureus DNA gyrase enzyme.

  • Compound Addition: Add varying concentrations of Ciprofloxacin or the test compound to the reaction mixtures. Include a no-drug control.

  • Incubation: Incubate the reactions at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled vs. relaxed) on a 1% agarose gel.

  • Visualization & Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) can be determined by densitometry.

Conclusion and Future Directions

While Ciprofloxacin remains a vital antibiotic, the relentless evolution of resistance necessitates the exploration of novel chemical scaffolds. 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide , as a representative of a new generation of quinoline derivatives, presents a compelling profile. Its structural modifications offer a plausible strategy to overcome common fluoroquinolone resistance mechanisms, particularly those involving target-site mutations in DNA gyrase.[4][15]

The projected antimicrobial spectrum, especially the potential for enhanced activity against Gram-positive pathogens, warrants rigorous experimental validation.[8] The protocols outlined in this guide provide a clear roadmap for a direct, head-to-head comparison. Future research should focus not only on MIC determination but also on time-kill kinetics, post-antibiotic effect, and evaluation against a broad panel of clinically relevant, drug-resistant isolates. Such data will be critical in determining whether this investigational compound or its analogs can progress into a viable lead series for next-generation antimicrobial development.

References

  • A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin.PubMed Central.
  • What is the mechanism of Ciprofloxacin?
  • Ciprofloxacin and the fluoroquinolones. New concepts on the mechanism of action and resistance.PubMed.
  • Ciprofloxacin - St
  • About ciprofloxacin.NHS.
  • Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use.PubMed.
  • Ciprofloxacin | Inhibition of Bacterial DNA Replic
  • Ciprofloxacin.Wikipedia.
  • Ciprofloxacin's mechanisms of action (13). Because ciprofloxacin blocks DNA gyrase and topoisomerase IV, DNA replication is slowed and double-stranded DNA breaks are created.
  • Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions. Scilit.[Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.PubMed.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.Journal of Clinical Microbiology.
  • Evaluation of the contribution of gyrA mutation and efflux pumps to fluoroquinolone and multidrug resistance in pathogenic Escherichia coli isolates from dogs and cats. AVMA Journals.[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.[Link]

  • Mechanisms of fluoroquinolone resistance: an update 1994-1998. University of Birmingham.[Link]

  • Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. PMC - NIH.[Link]

  • Alterations of gyrA, gyrB, and parC and Activity of Efflux Pump in Fluoroquinolone-resistant Acinetobacter baumannii. NIH.[Link]

  • Marine Bacteria as a Source of Antibiotics Against Staphylococcus aureus: Natural Compounds, Mechanisms of Action, and Discovery Strategies. MDPI.[Link]

  • Broth Microdilution. MI - Microbiology.[Link]

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  • Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents. RSC Publishing.[Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. NIH.[Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PubMed.[Link]

  • Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions. Semantic Scholar.[Link]

  • Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions. ResearchGate.[Link]

  • Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. RSC Publishing.[Link]

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  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI.[Link]

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Validation

A Researcher's Guide to Confirming the Mechanism of Action of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide Through Genetic Studies

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of novel chemical entities, using 6-Fluoro-4-(trifluoromethyl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of novel chemical entities, using 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide as a case study. Given the limited publicly available data on this specific molecule, we will establish a plausible, hypothesized mechanism of action based on the known biological activities of quinoline derivatives and then delineate a rigorous, multi-faceted genetic approach for its validation. This guide emphasizes the "why" behind experimental choices, ensuring a deep understanding of the scientific rationale.

Introduction: The Challenge of a Novel Quinolone Derivative

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide is a synthetic compound belonging to the quinoline class. Quinolines are a well-established scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The specific substitutions on this molecule—a fluoro group at position 6, a trifluoromethyl group at position 4, and a carbohydrazide moiety at position 2—suggest the potential for unique biological activity. However, without experimental validation, its precise mechanism of action remains unknown.

Elucidating a drug's mechanism of action is a cornerstone of its preclinical development. It provides a rational basis for its therapeutic application, aids in the prediction of potential side effects, and is critical for regulatory approval. This guide will walk through a systematic genetic approach to move from a hypothesized target to a validated mechanism of action.

Formulating a Testable Hypothesis

Many quinoline derivatives have been shown to exert their effects by interacting with key cellular signaling pathways, often by inhibiting protein kinases.[3] The trifluoromethyl group can enhance membrane permeability and binding affinity. Based on these structure-activity relationships (SAR) of similar compounds, we will hypothesize that 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide acts as an inhibitor of a specific, hypothetical protein kinase crucial for cancer cell proliferation, which we will refer to as "Target Kinase X" (TKX). TKX is postulated to be a component of a critical cell survival pathway.

This hypothesis leads to several testable predictions:

  • Loss of TKX function should phenocopy the effects of the compound or induce resistance.

  • Overexpression of TKX should alter the sensitivity of cells to the compound.

The following sections will detail the genetic methodologies to rigorously test these predictions.

A Multi-pronged Genetic Strategy for Target Validation

A robust validation of a drug's mechanism of action relies on converging lines of evidence from multiple, independent genetic techniques. We will employ a three-tiered approach: genome-wide screening for unbiased target identification, followed by specific gene knockout and overexpression studies for direct target validation.

Unbiased Target Identification with CRISPR-Cas9 Screens

CRISPR-Cas9 screening is a powerful, unbiased method to identify genes that modulate a cell's response to a drug.[4][5][6] We will utilize a genome-wide CRISPR knockout (KO) screen to identify genes whose loss of function confers resistance to our compound.

Experimental Rationale: If 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide kills cells by inhibiting TKX, then cells in which the TKX gene has been knocked out should be resistant to the compound's effects and will become enriched in the surviving cell population.

Workflow for CRISPR-Cas9 Knockout Screen:

CRISPR_Workflow cluster_library Library Preparation cluster_transduction Cellular Transduction cluster_selection Selection & Analysis A Genome-wide sgRNA Library B Lentiviral Packaging A->B Plasmid Transfection D Transduction with Lentiviral Library B->D C Cancer Cell Line (e.g., A549) C->D E Split Population: - Compound Treatment - DMSO Control D->E F Cell Proliferation & Selection E->F G Genomic DNA Extraction F->G H NGS & sgRNA Enrichment Analysis G->H

Caption: Workflow for a genome-wide CRISPR-Cas9 knockout screen.

Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen

  • Library Preparation: A pooled lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the human genome is produced.

  • Cell Transduction: A suitable cancer cell line (e.g., A549, chosen based on preliminary sensitivity to the compound) is transduced with the lentiviral library at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.

  • Initial Selection: Transduced cells are selected with puromycin to eliminate non-transduced cells.

  • Compound Treatment: The cell population is split. One group is treated with a lethal concentration (e.g., IC80) of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, while the control group is treated with the vehicle (DMSO).

  • Harvesting: Cells are cultured for a period that allows for the selection and outgrowth of resistant populations (typically 14-21 days).

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both the treated and control populations. The sgRNA sequences are amplified by PCR and sequenced using next-generation sequencing (NGS).

  • Data Analysis: The frequency of each sgRNA in the treated population is compared to the control population. A significant enrichment of sgRNAs targeting the TKX gene would strongly suggest it is the target.

Direct Target Validation with Gene Knockout

While a CRISPR screen provides strong evidence, direct validation using a clonal knockout cell line is essential.[7][8] This involves creating a cell line where the hypothesized target gene, TKX, is permanently inactivated.

Experimental Rationale: A cell line lacking TKX should exhibit significant resistance to 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide compared to its wild-type counterpart.

Protocol: Generation and Validation of a TKX Knockout Cell Line

  • sgRNA Design and Cloning: Design two or more sgRNAs targeting early exons of the TKX gene to maximize the likelihood of a frameshift mutation. Clone these into a Cas9 expression vector.

  • Transfection and Clonal Selection: Transfect the chosen cancer cell line with the sgRNA/Cas9 plasmid. Isolate single cells into a 96-well plate to grow clonal populations.

  • Screening and Validation:

    • PCR and Sequencing: Screen individual clones by PCR and Sanger sequencing to identify those with insertions or deletions (indels) in the TKX gene.

    • Western Blot: Confirm the absence of TKX protein expression in the identified knockout clones.

  • Phenotypic Assay: Perform a dose-response cell viability assay (e.g., CellTiter-Glo) on the validated TKX knockout and wild-type cell lines with 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. A significant rightward shift in the IC50 curve for the knockout cells validates the on-target effect.

Orthogonal Validation with Gene Overexpression

To further strengthen the evidence, a gain-of-function approach provides an orthogonal validation.[9][10] Overexpressing the target protein can reveal if it is the limiting factor for the drug's efficacy.

Experimental Rationale: If the compound's lethality is mediated through its interaction with TKX, then increasing the cellular concentration of TKX may require a higher concentration of the compound to achieve the same level of inhibition, potentially leading to increased resistance.[10]

Protocol: TKX Overexpression and Sensitivity Testing

  • Cloning: Clone the full-length cDNA of TKX into a mammalian expression vector (e.g., pcDNA3.1).

  • Transfection and Stable Cell Line Generation: Transfect the cancer cell line with the TKX expression vector or an empty vector control. Select for stable integrants using an appropriate antibiotic (e.g., G418).

  • Validation of Overexpression: Confirm the increased expression of TKX protein in the stable cell line via Western blot.

  • Phenotypic Assay: Perform a dose-response cell viability assay on the TKX-overexpressing and empty vector control cell lines. An altered IC50 value in the overexpressing cells provides further evidence of a direct interaction between the compound and TKX.

Hypothetical Signaling Pathway and Data Interpretation

To contextualize our findings, we can visualize the hypothesized mechanism of action within a signaling pathway.

Signaling_Pathway cluster_pathway Hypothetical Cell Survival Pathway GF Growth Factor Rec Receptor GF->Rec TKX Target Kinase X (TKX) Rec->TKX Activates Substrate Downstream Substrate TKX->Substrate Phosphorylates Prolif Cell Proliferation & Survival Substrate->Prolif Promotes Compound 6-Fluoro-4-(trifluoromethyl) quinoline-2-carbohydrazide Compound->TKX Inhibits

Caption: Hypothesized signaling pathway inhibited by the compound.

Interpreting the Results: A Comparative Summary

The collective data from these genetic studies can be summarized to provide a clear, comparative view of the evidence. For comparison, we include a known, selective TKX inhibitor ("Alternative Compound").

Experimental Condition Cell Line Genotype Expected IC50 of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide Expected IC50 of Alternative Compound (Known TKX Inhibitor) Rationale
Baseline Wild-Type1 µM (Hypothetical)0.5 µM (Hypothetical)Establishes baseline sensitivity.
Loss-of-Function TKX Knockout> 50 µM> 50 µMLoss of the target protein removes the drug's binding partner, leading to high resistance.
Gain-of-Function TKX Overexpression5 µM3 µMIncreased target protein levels require a higher drug concentration for inhibition.

This table clearly demonstrates how the compound's activity is dependent on the presence and expression level of TKX, mirroring the behavior of a known on-target inhibitor.

Comparison with Alternative Methodologies

While genetic approaches are powerful, they are most effective when integrated with other techniques.

  • Biochemical Assays: An in vitro kinase assay using purified recombinant TKX protein can directly measure the inhibitory activity (e.g., Ki value) of the compound. This confirms a direct molecular interaction but does not prove it is the mechanism of action within a living cell. Genetic methods provide this crucial in-cell validation.

  • Thermal Proteome Profiling (TPP): This mass spectrometry-based method can identify protein targets by observing changes in their thermal stability upon compound binding in cell lysates or intact cells. TPP can serve as an excellent orthogonal method to a CRISPR screen for unbiased target discovery.

The strength of the proposed genetic strategy lies in its ability to establish a causal link between the target and the cellular phenotype in a physiologically relevant context.

Trustworthiness and Self-Validation

The scientific integrity of this approach is ensured by its self-validating nature:

  • Unbiased vs. Biased Approaches: The strategy begins with an unbiased, genome-wide screen to identify potential targets without preconceived notions. This is followed by hypothesis-driven, biased experiments (knockout and overexpression of the top hit) to confirm the findings.

  • Inclusion of Controls: The use of wild-type cells, vehicle controls (DMSO), and empty vector controls at every stage is critical to ensure that the observed effects are specific to the genetic perturbation and compound treatment.

By following this comprehensive guide, researchers can systematically and confidently elucidate the mechanism of action for 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide or any other novel compound, paving the way for its further development as a potential therapeutic agent.

References

  • Jetir.org. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline derivatives as diabetic II inhibitors and molecular docking studies. Retrieved from [Link]

  • Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. Reviews of Infectious Diseases, 10 Suppl 1, S14-21.
  • Sano Genetics. (n.d.). From genes to cures: How genomic data guides drug target discovery. Retrieved from [Link]

  • Aldridge, A. M., & Drlica, K. (2008). Mechanism of quinolone action and resistance. Annals of the New York Academy of Sciences, 1136, 1-13.
  • Hooper, D. C. (1988). Mode of action of the quinolone antimicrobial agents. Reviews of Infectious Diseases, 10 Suppl 1, S14-21.
  • DisGeNET. (2024, August 28). Using Genetics to Identify Drug Target and Maximize Clinical Trial Success. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. Retrieved from [Link]

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  • Horizon Discovery. (n.d.). 5 ways to validate and extend your research with Knockout Cell Lines. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Opposing effects of target overexpression reveal drug mechanisms. Retrieved from [Link]

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  • PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from [Link]

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Comparative

Independent Verification of the Antitubercular Activity of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide: A Comparative Guide

This guide provides a comprehensive framework for the independent verification of the antitubercular activity of the novel synthetic compound, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. Designed for research...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the antitubercular activity of the novel synthetic compound, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. Designed for researchers, scientists, and drug development professionals, this document outlines the essential experimental protocols, comparative data analysis, and the scientific rationale underpinning each step. By juxtaposing the performance of this quinoline derivative against established first-line antitubercular agents, this guide facilitates a robust and objective assessment of its potential as a new therapeutic candidate.

Introduction: The Rationale for Independent Verification

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) constitutes a formidable global health challenge, necessitating the urgent discovery and development of new antitubercular agents with novel mechanisms of action.[1] Quinoline-based compounds have emerged as a promising class of antimycobacterials, with some derivatives demonstrating potent activity against both drug-sensitive and drug-resistant Mtb strains.[1][2] The compound 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide belongs to this class, and its structural features, including the fluoro and trifluoromethyl groups, are often associated with enhanced biological activity.

Independent verification of preliminary findings is a cornerstone of the scientific method and a critical step in the drug development pipeline. This process ensures the reproducibility and reliability of initial activity claims, thereby validating the compound's potential for further preclinical and clinical development. This guide provides the necessary tools and protocols to conduct such a verification, focusing on in vitro assays to determine antimycobacterial potency and selectivity.

Experimental Design: A Multi-faceted Approach to Verification

A thorough in vitro evaluation of a potential antitubercular compound requires a multi-pronged approach. The core of this verification process involves determining the compound's direct activity against M. tuberculosis and assessing its toxicity to mammalian cells. This dual assessment allows for the calculation of a selectivity index (SI), a crucial parameter in early-stage drug discovery that provides an initial measure of the compound's therapeutic window.

Our experimental workflow is designed to be logical and sequential, starting with the confirmation of the test compound's identity and purity, followed by the determination of its antimycobacterial potency and, finally, its cytotoxic potential.

G cluster_0 Phase 1: Compound Preparation & QC cluster_1 Phase 2: In Vitro Efficacy Testing cluster_2 Phase 3: In Vitro Safety Profiling cluster_3 Phase 4: Data Analysis & Comparison A Synthesis of 6-Fluoro-4- (trifluoromethyl)quinoline- 2-carbohydrazide B Structural & Purity Analysis (NMR, Mass Spec, HPLC) A->B D Microplate Alamar Blue Assay (MABA) for MIC Determination B->D C Preparation of M. tuberculosis H37Rv Inoculum C->D G Comparative Analysis of MIC Values (Test Compound vs. Standards) D->G E Mammalian Cell Culture (e.g., Vero, HepG2) F MTT Cytotoxicity Assay for CC50 Determination E->F H Calculation of Selectivity Index (SI) (CC50 / MIC) F->H I Conclusion on Therapeutic Potential G->I H->I

Caption: Experimental workflow for the verification of antitubercular activity.

Materials and Methods

Synthesis and Characterization of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

The synthesis of the title compound can be achieved through a multi-step process, often starting from a substituted aniline. A general synthetic route involves the condensation of an appropriate aniline with an ethyl trifluoroacetoacetate derivative, followed by cyclization to form the quinoline core. Subsequent esterification and reaction with hydrazine hydrate yield the desired carbohydrazide.

It is imperative to confirm the identity and purity of the synthesized compound before biological evaluation. Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC) should be employed. For the purpose of this guide, we will assume the compound has been synthesized and characterized to a purity of >95%.

In Vitro Antitubercular Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of compounds against M. tuberculosis.[3][4][5][6] This assay utilizes the redox indicator Alamar Blue, which changes from blue to pink in the presence of metabolically active cells.[4][7]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of M. tuberculosis Inoculum:

    • Culture Mycobacterium tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase) to mid-log phase.[8]

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the bacterial suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • In a sterile 96-well flat-bottom plate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the test compound (dissolved in DMSO and then diluted in broth) to the first well of a row and perform serial two-fold dilutions across the plate.

    • The final concentration of DMSO in the wells should not exceed 1%, a level that is non-toxic to the mycobacteria.

    • Include wells for a positive control (bacteria with no drug) and a negative control (broth only).

    • Also, set up serial dilutions of standard drugs, Isoniazid and Rifampicin, as comparators.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the negative control wells.

    • Seal the plate with a breathable sealant and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.[7]

    • Re-incubate the plate for 24 hours at 37°C.

    • Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[7]

In Vitro Cytotoxicity Assessment

To evaluate the selectivity of the compound, its toxicity against a mammalian cell line is determined. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line, such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells), in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells for a vehicle control (cells treated with DMSO at the same final concentration as the test compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Comparative Data Analysis

For this guide, we will use established literature values for the standard drugs and propose a hypothetical, yet plausible, dataset for 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide to illustrate the comparative analysis.

CompoundMIC against M. tb H37Rv (µg/mL)CC₅₀ against Vero Cells (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide 0.8>64>80
Isoniazid0.03 - 0.06[11][12][13]>1000>16,667
Rifampicin0.12 - 0.25[12][14]~25~100-208

Interpretation of Results:

  • Minimum Inhibitory Concentration (MIC): The hypothetical MIC of 0.8 µg/mL for our test compound is a promising result, indicating potent antimycobacterial activity. While not as low as the first-line drugs Isoniazid and Rifampicin, it falls within a range that warrants further investigation, especially for novel scaffolds.

  • Cytotoxicity (CC₅₀): A CC₅₀ value greater than 64 µg/mL suggests low toxicity to mammalian cells at concentrations well above its effective antimycobacterial concentration.

  • Selectivity Index (SI): The calculated SI of >80 is a favorable outcome. A higher SI value indicates a greater window between the concentration at which the compound is effective against the pathogen and the concentration at which it becomes toxic to host cells. Generally, an SI of >10 is considered a good starting point for a drug candidate.

Mechanistic Insights and Future Directions

While this guide focuses on the primary verification of activity, it is important to consider the potential mechanism of action. Quinolone derivatives are known to target various pathways in M. tuberculosis. Some inhibit DNA gyrase, while others, like bedaquiline, target ATP synthase.[1][2] More recent studies on quinoline compounds have shown they can also act as activators of enzymes like glutamate kinase, leading to bacterial cell death.[15][16] Further studies would be required to elucidate the specific target of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide.

G cluster_0 Verified Hit Compound cluster_1 Next Steps in Preclinical Development A 6-Fluoro-4-(trifluoromethyl) quinoline-2-carbohydrazide (Potent MIC, High SI) B Mechanism of Action Studies (e.g., Target Identification) A->B C Activity against Drug-Resistant Mtb Strains A->C D In Vivo Efficacy Studies (Mouse Model of TB) B->D C->D E ADME/Tox Profiling D->E

Caption: Future development pathway for a verified antitubercular hit compound.

Conclusion

The independent verification of the antitubercular activity of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, as outlined in this guide, provides a robust and objective pathway to validate its potential as a novel drug candidate. The described protocols for determining the Minimum Inhibitory Concentration and cytotoxicity are standard, reproducible, and allow for direct comparison with established antitubercular agents. The hypothetical data presented herein illustrates a compound with promising potency and a favorable selectivity index, justifying its advancement in the drug discovery pipeline. This systematic approach to verification is crucial for making informed decisions in the long and arduous journey of developing new, effective treatments for tuberculosis.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

Welcome to a comprehensive guide on the safe handling of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. As researchers and drug development professionals, our work with novel chemical entities demands a profound...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide. As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of molecular structures and their potential hazards. This document moves beyond a simple checklist, providing the rationale and procedural details necessary to foster a culture of safety and scientific excellence in your laboratory. The protocols herein are designed to be a self-validating system, ensuring that every step mitigates risk and protects the integrity of your research and, most importantly, your personal health.

Foundational Hazard Assessment: Understanding the Molecule

While specific toxicological data for 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide is not extensively published, a rigorous safety protocol can be developed by analyzing its constituent functional groups. Our approach is to treat this compound with the caution merited by its most hazardous components.

  • The Hydrazide Moiety (-CONHNH₂): This is the primary driver of our safety protocol. Hydrazide compounds are derivatives of hydrazine, which is classified as a hazardous substance. Hydrazine and its derivatives are known to be corrosive, toxic if swallowed or in contact with skin, and potential carcinogens.[1] Both acute and chronic exposures must be strictly avoided.[2][3] The potential for severe skin burns, eye damage, and systemic toxicity necessitates robust protective measures.[1][3]

  • The Fluoroquinoline Core: The quinoline ring system, particularly when halogenated, can cause irritation to the skin, eyes, and respiratory system.[4][5]

  • The Trifluoromethyl Group (-CF₃): While the C-F bond is very strong and the trifluoromethyl group itself is generally considered inert and not inherently toxic, it significantly modifies the electronic properties of the molecule, which can influence its biological activity and metabolic profile.[6][7]

Given this profile, we must assume the compound is toxic, corrosive, and a potential carcinogen, mandating the use of comprehensive engineering controls and personal protective equipment.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is donned, the primary barrier between you and the chemical hazard must be established. PPE is the last line of defense, not the first.

Mandatory Procedure: All handling of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, including weighing, dissolution, and transfers, must be conducted within a properly functioning and certified chemical fume hood.[2][3][8] The fume hood is designed to pull vapors and fine particulates away from the user, providing critical respiratory protection.[3]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE is not arbitrary; each component serves a specific purpose, creating a comprehensive barrier to prevent dermal, ocular, and respiratory exposure.

Activity Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Weighing (Solid) Chemical Fume HoodChemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesPolyethylene-Coated Gown
Solution Preparation Chemical Fume HoodChemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesPolyethylene-Coated Gown
Reaction & Workup Chemical Fume HoodChemical Splash GogglesDouble Nitrile/Neoprene GlovesPolyethylene-Coated Gown
Spill Cleanup N100/P100 RespiratorChemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesChemical-Resistant Coveralls
Eye and Face Protection

Due to the corrosive nature of hydrazide compounds, protecting your eyes and face is paramount.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory at all times.[2]

  • Enhanced Precaution: When handling the solid compound or when there is any risk of splashing (e.g., during transfers or solution preparation), a full-face shield must be worn in addition to chemical splash goggles.[2][3][9]

Hand Protection

Skin contact must be rigorously avoided. The principle of "double-gloving" is a field-proven best practice.

  • Glove Selection: Use powder-free nitrile or neoprene gloves.[2][10]

  • Protocol: Wear two pairs of gloves. The outer glove absorbs the initial contamination, while the inner glove provides a second, clean barrier. If the outer glove becomes contaminated, it can be carefully removed and replaced without exposing your skin. Change gloves frequently and immediately upon known contact.

Body Protection

A standard cloth lab coat is insufficient as it can absorb and hold hazardous materials against your skin.

  • Required Gown: A disposable, solid-front gown made of a non-absorbent material, such as polyethylene-coated polypropylene, is required.[10][11] This material resists chemical permeation. The gown should have long sleeves with tight-fitting elastic cuffs.

Respiratory Protection

While routine handling should be within a fume hood, emergency situations demand dedicated respiratory protection.

  • For Spills or Fume Hood Failure: In any situation where airborne concentrations may exceed safe limits, a NIOSH-approved respirator is required.[2][12] A filtering facepiece respirator (N100, R100, or P100) or a higher level of protection should be used.[13] All personnel requiring respirator use must be medically cleared and fit-tested as part of a formal respiratory protection program.[13]

Procedural Workflow for Safe Handling

This step-by-step protocol integrates the use of PPE into the daily workflow, from preparation to disposal.

Experimental Protocol: Safe Handling and Dosing
  • Preparation: Before entering the lab, review the Safety Data Sheet (SDS) for this compound and any other reagents in use. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Donning PPE: Don protective equipment in the following order: gown, inner gloves, outer gloves, goggles, and face shield.

  • Weighing: Conduct all weighing of the solid compound on a disposable weigh boat or paper within the chemical fume hood to contain any dust.

  • Dissolution & Transfer: Add solvent to the solid within the fume hood. Use a pipette or cannula for liquid transfers to minimize the risk of splashing.

  • Reaction Monitoring: Keep the reaction vessel within the fume hood for the duration of the experiment.

  • Waste Segregation: All materials that come into contact with the compound (gloves, weigh paper, pipette tips, contaminated glassware) are considered hazardous waste.[8] Segregate this waste into a clearly labeled, sealed hazardous waste container.[1][8] Do not mix this waste stream with other chemicals.[1]

  • Doffing PPE: To prevent cross-contamination, remove PPE before leaving the laboratory in the following order: outer gloves (turn inside out), face shield, gown, goggles, and inner gloves (turn inside out).

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[3]

Safe_Handling_Workflow prep 1. Preparation (Review SDS, Check Fume Hood) don_ppe 2. Don Full PPE (Gown, Double Gloves, Goggles, Face Shield) prep->don_ppe weigh 3. Weigh Compound (Inside Fume Hood) don_ppe->weigh dissolve 4. Dissolve & Transfer (Inside Fume Hood) weigh->dissolve react 5. Conduct Reaction (Inside Fume Hood) dissolve->react waste 6. Segregate Hazardous Waste (Contaminated PPE, Glassware) react->waste During & After doff_ppe 7. Doff PPE Carefully (Prevent Cross-Contamination) react->doff_ppe After Completion waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

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6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide
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6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide
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